molecular formula C8H16 B1631048 5-Methyl-3-heptene CAS No. 53510-18-2

5-Methyl-3-heptene

Cat. No.: B1631048
CAS No.: 53510-18-2
M. Wt: 112.21 g/mol
InChI Key: YMNTZRCUPAYGLG-VOTSOKGWSA-N
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Description

5-Methyl-3-heptene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-5-methylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNTZRCUPAYGLG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53510-18-2, 13172-91-3
Record name 5-Methyl-3-heptene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-heptene (cis- and trans- mixture)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-3-heptene Isomers (E and Z)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of the (E) and (Z) isomers of 5-methyl-3-heptene (B85671). Two primary synthetic strategies, the reduction of an alkyne precursor and the Wittig reaction, are detailed, offering pathways to selectively obtain the desired stereoisomer. This document includes detailed experimental protocols, comparative data tables, and mechanistic diagrams to assist researchers in the practical application of these methods.

Introduction

This compound is a valuable organic compound whose isomers can serve as building blocks in the synthesis of more complex molecules, including pharmacologically active compounds. The stereochemistry of the double bond is crucial for the biological activity and physical properties of the final products. Therefore, the ability to selectively synthesize either the (E) or (Z) isomer is of significant importance in organic synthesis and drug development. This guide outlines two robust and stereocontrolled methods for the synthesis of these isomers.

Synthetic Pathways

Two principal retrosynthetic disconnections for this compound lead to two distinct and effective synthetic strategies: the stereoselective reduction of an alkyne and the Wittig olefination.

retrosynthesis This compound This compound 5-Methyl-3-heptyne 5-Methyl-3-heptyne This compound->5-Methyl-3-heptyne Alkyne Reduction Aldehyde/Ketone + Ylide Aldehyde/Ketone + Ylide This compound->Aldehyde/Ketone + Ylide Wittig Reaction alkyne_reduction_overview cluster_Z Z-Isomer Synthesis cluster_E E-Isomer Synthesis Alkyne_Z 5-Methyl-3-heptyne Reagents_Z H₂, Lindlar's Catalyst (syn-addition) Alkyne_Z->Reagents_Z Alkene_Z (Z)-5-Methyl-3-heptene Reagents_Z->Alkene_Z Alkyne_E 5-Methyl-3-heptyne Reagents_E Na, liq. NH₃ (anti-addition) Alkyne_E->Reagents_E Alkene_E (E)-5-Methyl-3-heptene Reagents_E->Alkene_E wittig_reaction_overview cluster_Z_wittig Z-Isomer Synthesis cluster_E_wittig E-Isomer Synthesis (Proposed) Propanal Propanal Z_Alkene_Wittig (Z)-5-Methyl-3-heptene Propanal->Z_Alkene_Wittig sec-Butyl_Ylide sec-Butyltriphenyl- phosphonium Ylide (Non-stabilized) sec-Butyl_Ylide->Z_Alkene_Wittig 2-Pentanone 2-Pentanone E_Alkene_Wittig (E)-5-Methyl-3-heptene 2-Pentanone->E_Alkene_Wittig Ethyl_Ylide Ethyltriphenyl- phosphonium Ylide (Non-stabilized) Ethyl_Ylide->E_Alkene_Wittig dissolving_metal_reduction start 5-Methyl-3-heptyne step1 + e⁻ (from Na) start->step1 radical_anion Radical Anion Intermediate step1->radical_anion step2 + H⁺ (from NH₃) radical_anion->step2 vinyl_radical Vinyl Radical (trans is more stable) step2->vinyl_radical step3 + e⁻ (from Na) vinyl_radical->step3 vinyl_anion Vinyl Anion step3->vinyl_anion step4 + H⁺ (from NH₃) vinyl_anion->step4 product (E)-5-Methyl-3-heptene step4->product wittig_mechanism Ylide Phosphonium Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

IUPAC name for 5-Methyl-3-heptene stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of 5-Methyl-3-heptene Stereoisomers

Introduction

In the fields of chemical research and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Stereoisomers, which are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space, can exhibit significantly different biological activities. Consequently, the unambiguous naming of stereoisomers according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is a critical requirement. This guide provides a detailed technical breakdown of the stereoisomers of this compound and the systematic approach to their naming.

Structural Analysis of this compound

The IUPAC name this compound indicates a seven-carbon chain (heptane) with a double bond originating at the third carbon (3-ene) and a methyl group attached to the fifth carbon (5-Methyl). An initial analysis of this structure reveals two stereogenic elements:

  • A double bond between carbon 3 and carbon 4, which can give rise to geometric isomers.

  • A chiral center at carbon 5, which is bonded to four different substituent groups, leading to enantiomers.

The presence of both a stereogenic double bond and a chiral center means that this compound can exist as four distinct stereoisomers.

Methodology: Assignment of Stereochemical Descriptors

The Cahn-Ingold-Prelog (CIP) priority rules are the foundation for assigning the configuration of stereocenters.[1][2][3] This system assigns a priority to the substituents attached to a stereocenter based on atomic number.[3][4][5]

E/Z Configuration at the C3-C4 Double Bond

To determine the configuration of the double bond, the substituents on each carbon of the double bond are ranked. If the highest-priority groups on each carbon are on the same side of the double bond, it is assigned the Z configuration (from the German zusammen, meaning "together").[4][6][7][8] If they are on opposite sides, it is assigned the E configuration (from the German entgegen, meaning "opposite").[4][6][7][8]

  • At Carbon 3: The attached groups are an ethyl group (-CH₂CH₃) and a hydrogen atom (-H). The ethyl group has a higher priority than the hydrogen atom because carbon has a higher atomic number than hydrogen.

  • At Carbon 4: The attached groups are a (1-methylpropyl) group and a hydrogen atom (-H). The (1-methylpropyl) group has a higher priority than the hydrogen atom.

R/S Configuration at the Chiral Carbon (C5)

The configuration of the chiral center at C5 is determined by assigning priorities to the four different groups attached to it and observing their spatial arrangement.

  • Attached Groups at C5:

    • -CH=CHCH₂CH₃ (the rest of the heptene (B3026448) chain towards the double bond)

    • -CH₂CH₃ (ethyl group)

    • -CH₃ (methyl group)

    • -H (hydrogen atom)

  • Priority Assignment: The priorities are assigned based on the atomic number of the atoms directly bonded to the chiral center. If there is a tie, the atoms at the next position in the chain are compared.[1][3]

    • Priority 1: -CH=CHCH₂CH₃

    • Priority 2: -CH₂CH₃

    • Priority 3: -CH₃

    • Priority 4: -H

To assign the configuration, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is R (from the Latin rectus, meaning "right").[5] If the sequence is counter-clockwise, the configuration is S (from the Latin sinister, meaning "left").[5]

Data Presentation: The Stereoisomers of this compound

Combining the two possible configurations at the double bond (E and Z) with the two possible configurations at the chiral center (R and S) results in four possible stereoisomers. Their IUPAC names are summarized in the table below.

StereoisomerConfiguration at C3=C4Configuration at C5Full IUPAC Name
1ER(3E,5R)-5-Methyl-3-heptene
2ES(3E,5S)-5-Methyl-3-heptene
3ZR(3Z,5R)-5-Methyl-3-heptene
4ZS(3Z,5S)-5-Methyl-3-heptene

Visualizations

Workflow for Stereoisomer Identification

The following diagram illustrates the logical workflow for identifying and naming the stereoisomers of a molecule like this compound.

G Workflow for Stereoisomer Analysis A Start with Molecular Structure (this compound) B Identify Stereogenic Centers A->B C Is there a Chiral Center? B->C D Is there a Stereogenic Double Bond? B->D E Assign R/S Configuration (using CIP rules) C->E Yes F Assign E/Z Configuration (using CIP rules) D->F Yes G Combine Descriptors to Generate All Possible Stereoisomer Names E->G F->G H End G->H

Caption: A flowchart of the process for identifying and naming stereoisomers.

Relationships Between Stereoisomers

The four stereoisomers of this compound have specific relationships with one another, as depicted in the diagram below. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images.

Caption: The enantiomeric and diastereomeric relationships among the four stereoisomers.

Conclusion

The systematic application of IUPAC nomenclature and the Cahn-Ingold-Prelog priority rules allows for the precise and unambiguous naming of all stereoisomers of this compound. This level of specificity is crucial for researchers and drug development professionals to ensure the correct identification, synthesis, and testing of stereochemically pure compounds, thereby guaranteeing the safety and efficacy of pharmaceutical products.

References

5-Methyl-3-heptene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 5-Methyl-3-heptene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a concise technical overview of this compound, a branched alkene. It details the fundamental molecular and physical properties, including its chemical formula and molecular weight. The information is presented to support research and development activities where this compound may be used as a starting material, intermediate, or reference standard.

Molecular Identity and Properties

This compound is an organic compound classified as an unsaturated hydrocarbon. Its structure consists of a seven-carbon chain with a double bond located at the third carbon and a methyl group attached to the fifth carbon. Due to the double bond, it exists as cis- (Z) and trans- (E) stereoisomers.

Chemical Structure and Formula

The molecular structure of this compound is fundamental to its chemical behavior. The molecular formula for this compound is C8H16.[1][2][3]

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. The calculated molecular weight for this compound is approximately 112.21 g/mol .[1][2][3][4] Other reported values include 112.22 g/mol and 112.2126 g/mol .[2][5]

Data Summary

The core quantitative data for this compound are summarized in the table below for ease of reference and comparison.

ParameterValueReference
Molecular Formula C8H16[1][2][3][5]
Molecular Weight 112.21 g/mol [1][3][4][6]
CAS Registry Number 53510-18-2 (unspecified stereochemistry)[2]
13172-91-3 (cis- and trans- mixture)[3][5]
Physical State Liquid[5]
Color Colorless[5]

Experimental Protocols

Precise characterization and quantification of this compound require standardized experimental methods. Below are detailed protocols for key analytical experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Methodology:

  • Sample Preparation: Dilute 1 µL of the this compound sample in 1 mL of high-purity hexane.

  • Instrument Setup:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

    • Injection Volume: 1 µL, split ratio 50:1.

  • Mass Spectrometer Setup:

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-350 m/z.

  • Data Analysis: Integrate the total ion chromatogram (TIC). Purity is calculated as the peak area of this compound divided by the total area of all peaks, expressed as a percentage. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Logical Relationships and Visualization

Understanding the isomeric relationship of this compound is crucial for predicting its properties and reactivity. The double bond at the C3 position gives rise to two distinct geometric isomers.

G parent This compound (C8H16) cis cis-(Z)-5-Methyl-3-heptene parent->cis isomer of trans trans-(E)-5-Methyl-3-heptene parent->trans isomer of

References

An In-depth Technical Guide to 5-Methyl-3-heptene (CAS Registry Number: 53510-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for the synthesis, purification, and spectroscopic characterization of 5-Methyl-3-heptene.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This compound exists as a mixture of (E) and (Z) stereoisomers.

PropertyValueReference
CAS Registry Number 53510-18-2[1][2]
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [1][2]
IUPAC Name 5-Methylhept-3-ene[1]
Boiling Point 115-117 °C (estimated)
Density 0.71 g/cm³ (estimated)
Enthalpy of Vaporization 38.9 kJ/mol

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of alkenes such as this compound is the Wittig reaction. This approach involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, propanal can be reacted with the ylide generated from (1-methylbutyl)triphenylphosphonium bromide.

Wittig_Reaction TPP Triphenylphosphine (B44618) PhosphoniumSalt (1-Methylbutyl)triphenylphosphonium bromide TPP->PhosphoniumSalt + AlkylHalide 2-Bromopentane AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Propanal Propanal Propanal->Oxaphosphetane Product This compound Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend (1-methylbutyl)triphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add one equivalent of n-butyllithium in hexanes dropwise to the suspension. The formation of a characteristic deep orange or red color indicates the formation of the ylide.

    • Stir the resulting ylide solution at 0°C for 1 hour.

  • Wittig Reaction:

    • To the ylide solution at 0°C, slowly add a solution of one equivalent of propanal in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by fractional distillation to separate it from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Purification_Workflow Crude Crude Product Extraction Aqueous Workup & Extraction Crude->Extraction Drying Drying of Organic Layer (MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Pure Purified this compound Distillation->Pure

Caption: Experimental workflow for the purification of this compound.

Experimental Protocol: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a Vigreux column.

  • Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (approximately 115-117 °C).

Spectroscopic Data for Structural Elucidation

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.4m2H-CH=CH-
~2.0m1H-CH(CH₃)-
~1.9q2H=CH-CH₂-CH₃
~1.3m2H-CH₂-CH₃ (at C5)
~0.9t3H=CH-CH₂-CH₃
~0.85d3H-CH(CH₃)-
~0.8t3H-CH₂-CH₃ (at C5)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3020Medium=C-H stretch
2960-2850StrongC-H stretch (alkane)
~1660WeakC=C stretch (alkene)
~965Strong=C-H bend (trans alkene)

MS (Mass Spectrometry) Data

m/zRelative IntensityAssignment
112Moderate[M]⁺ (Molecular Ion)
97Moderate[M - CH₃]⁺
83Strong[M - C₂H₅]⁺
69Strong[M - C₃H₇]⁺
55Very Strong[C₄H₇]⁺
41Strong[C₃H₅]⁺

Safety Information

This compound is a flammable liquid and vapor.[1] Handle with care in a well-ventilated area, away from ignition sources. Standard personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This technical guide provides essential information for the synthesis, purification, and characterization of this compound. The Wittig reaction offers a reliable synthetic route, and the compound can be effectively purified by fractional distillation. The provided spectroscopic data serves as a reference for structural confirmation.

References

Spectroscopic Analysis of 5-Methyl-3-heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-3-heptene, a valuable organic compound in various research and development applications. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with a plausible Mass Spectrometry (MS) fragmentation pattern, to aid in the identification and characterization of this molecule. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, the following data has been generated using established spectroscopic prediction tools and knowledge of characteristic functional group frequencies. These data are intended to be representative and should be used as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers of this compound. Predictions were generated using the online NMR prediction tool, NMRDB.org.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts (ppm), Multiplicities, and Integrations for this compound.

Assignment ((E)-isomer) Predicted Chemical Shift (ppm) Multiplicity Integration
H10.90t3H
H21.39m2H
H35.39m1H
H45.32m1H
H51.95m1H
H61.39m2H
H70.88t3H
H8 (Methyl)0.88d3H
Assignment ((Z)-isomer) Predicted Chemical Shift (ppm) Multiplicity Integration
H10.90t3H
H21.39m2H
H35.39m1H
H45.32m1H
H52.40m1H
H61.39m2H
H70.88t3H
H8 (Methyl)0.88d3H

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound.

Carbon ((E)-isomer) Predicted Chemical Shift (ppm)
C113.7
C229.5
C3125.8
C4135.2
C541.5
C629.5
C711.8
C8 (Methyl)19.8
Carbon ((Z)-isomer) Predicted Chemical Shift (ppm)
C113.7
C229.5
C3124.8
C4134.1
C536.1
C629.5
C711.8
C8 (Methyl)20.3
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, an alkene, the key absorptions are expected to be from C-H and C=C bonds.

Table 3: Expected Infrared (IR) Absorption Bands for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
=C-H Stretch3000-3100Medium
C-H Stretch (sp³)2850-3000Strong
C=C Stretch1640-1680Medium to Weak
C-H Bend (sp³)1375-1470Medium
=C-H Bend (out-of-plane)650-1000Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The expected molecular ion peak for this compound (C₈H₁₆) would be at a mass-to-charge ratio (m/z) of 112. The fragmentation pattern is predicted based on the stability of the resulting carbocations, with allylic cleavage being a dominant pathway.

Table 4: Plausible Mass Spectrometry Fragmentation of this compound.

m/z Possible Fragment Ion Fragment Structure
112[C₈H₁₆]⁺• (Molecular Ion)[CH₃CH₂CH=CHCH(CH₃)CH₂CH₃]⁺•
97[C₇H₁₃]⁺Loss of •CH₃
83[C₆H₁₁]⁺Loss of •C₂H₅
69[C₅H₉]⁺Loss of •C₃H₇
55[C₄H₇]⁺Allylic cleavage
41[C₃H₅]⁺Allylic cleavage

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above for a volatile liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

  • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.

  • For ¹³C NMR, set up a proton-decoupled experiment.

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

  • Initiate data acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (splitting patterns) to deduce proton coupling information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top, allowing the liquid to spread into a thin film between the plates.

  • Alternatively, for an ATR-FTIR spectrometer, place a drop of the sample directly onto the ATR crystal.

2. Data Acquisition:

  • Place the salt plate assembly or the ATR accessory into the sample compartment of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Transfer the solution to a GC vial and cap it securely.

2. Instrument Setup and Data Acquisition:

  • Set the GC oven temperature program to ensure separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Set the injector temperature and the transfer line temperature to ensure efficient vaporization and transfer of the sample to the mass spectrometer.

  • The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

  • Set the mass spectrometer to scan over a suitable m/z range (e.g., 35-300 amu).

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

3. Data Analysis:

  • The GC will separate the components of the sample, and the mass spectrometer will record a mass spectrum for each eluting peak.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

  • Compare the obtained spectrum with a library of known spectra for confirmation.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in a mass spectrometer.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample Liquid Sample (this compound) Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve NMR Dilute Dilute in Volatile Solvent (for GC-MS) Sample->Dilute GC-MS Neat Neat Sample (for IR) Sample->Neat IR NMR NMR Spectrometer Dissolve->NMR GCMS GC-MS System Dilute->GCMS IR FT-IR Spectrometer Neat->IR ProcessNMR Fourier Transform, Phasing, Integration NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Chromatogram Analysis, Mass Spectrum Interpretation GCMS->ProcessMS NMRSpec NMR Spectrum (Chemical Shifts, Couplings, Integrals) ProcessNMR->NMRSpec IRSpec IR Spectrum (Absorption Bands) ProcessIR->IRSpec MSSpec Mass Spectrum (Molecular Ion, Fragmentation Pattern) ProcessMS->MSSpec

Caption: General workflow for spectroscopic analysis of a liquid sample.

Mass_Spec_Fragmentation M This compound [C₈H₁₆]⁺• m/z = 112 F1 [C₇H₁₃]⁺ m/z = 97 M->F1 - •CH₃ F2 [C₆H₁₁]⁺ m/z = 83 M->F2 - •C₂H₅ F3 [C₅H₉]⁺ m/z = 69 M->F3 - •C₃H₇ F4 [C₄H₇]⁺ m/z = 55 M->F4 - •C₄H₉ (Allylic Cleavage) F5 [C₃H₅]⁺ m/z = 41 F3->F5 - C₂H₄

Caption: Plausible fragmentation pathway of this compound in EI-MS.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5-Methyl-3-heptene (B85671)

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts for the (E) and (Z) isomers of this compound. 13C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, offering detailed insights into the carbon framework.[1] This document outlines the predicted 13C NMR chemical shifts for these isomers, details a general experimental protocol for acquiring such spectra, and discusses the underlying principles governing the observed chemical shifts. Visual diagrams are provided to illustrate molecular structures and logical workflows, adhering to best practices for data visualization and clarity.

Introduction to 13C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy provides invaluable information about the carbon skeleton of a molecule. The chemical shift (δ) of a 13C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[1][2] Unlike 1H NMR, the chemical shifts for 13C nuclei span a much wider range, typically from 0 to 220 ppm, which minimizes signal overlap and allows for the clear resolution of individual carbon atoms.[1] For molecules with stereoisomers, such as the (E) and (Z) forms of this compound, 13C NMR is particularly useful for distinguishing between them due to the sensitivity of chemical shifts to the spatial arrangement of substituents.

Predicted 13C NMR Chemical Shifts of this compound

Due to the limited availability of published experimental data, the following chemical shifts for the (E) and (Z) isomers of this compound have been generated using validated computational prediction models. These predicted values provide a reliable basis for spectral assignment and isomer identification.

Structure and Numbering

The structures of (E)-5-methyl-3-heptene and (Z)-5-methyl-3-heptene are shown below, with carbon atoms numbered for spectral assignment.

Figure 1. Structures of (E) and (Z)-5-methyl-3-heptene.
Data Presentation

The predicted 13C NMR chemical shifts for both isomers are summarized in the tables below.

Table 1: Predicted 13C NMR Chemical Shifts for (E)-5-methyl-3-heptene

Carbon AtomPredicted Chemical Shift (δ, ppm)
C113.8
C225.6
C3125.0
C4135.2
C539.5
C629.8
C711.6
C5-Methyl19.5

Table 2: Predicted 13C NMR Chemical Shifts for (Z)-5-methyl-3-heptene

Carbon AtomPredicted Chemical Shift (δ, ppm)
C113.6
C220.8
C3123.8
C4134.1
C534.3
C629.6
C711.8
C5-Methyl20.1

Discussion of Chemical Shift Assignments

The chemical shifts of carbon atoms in alkenes are primarily influenced by their hybridization and the steric environment.

  • sp2 Hybridized Carbons (C3 and C4): These carbons, involved in the double bond, resonate at the lowest field (highest ppm values) due to the deshielding effect of the π-electron system.[1] The chemical shifts for C3 and C4 are predicted to be in the range of 123-136 ppm.

  • sp3 Hybridized Carbons: The remaining carbons (C1, C2, C5, C6, C7, and C5-Methyl) are sp3 hybridized and appear at a higher field (lower ppm values).

  • Stereochemical Effects (γ-gauche effect): The most significant difference between the (E) and (Z) isomers is often observed in the chemical shifts of the allylic carbons due to the γ-gauche effect. In the (Z)-isomer, the C2 and C5 carbons are sterically hindered, leading to an upfield shift (lower ppm) compared to the (E)-isomer. This is evident in the predicted shifts for C2 (20.8 ppm in Z vs. 25.6 ppm in E) and C5 (34.3 ppm in Z vs. 39.5 ppm in E). This steric compression causes a polarization of the C-H bond, increasing the electron density around the carbon nucleus and thus increasing its shielding.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a 13C NMR spectrum of a liquid sample like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid extraneous signals that could complicate spectral interpretation.[1]

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl3) is a common choice for nonpolar organic compounds.[3] The deuterium (B1214612) signal is used by the spectrometer to lock the magnetic field.

  • Concentration: For 13C NMR, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope.[4][5] A concentration of 20-50 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typical.[3]

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl3).

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][6]

    • The final volume in the NMR tube should be approximately 4-5 cm in height.[4]

    • Cap the NMR tube securely to prevent solvent evaporation.

Instrument Setup and Data Acquisition

The following workflow outlines the general steps for acquiring a 13C NMR spectrum on a modern NMR spectrometer.

G Figure 2. 13C NMR Acquisition Workflow cluster_workflow Figure 2. 13C NMR Acquisition Workflow start Start insert_sample Insert Sample into Spectrometer start->insert_sample lock Lock on Deuterium Signal insert_sample->lock shim Shim Magnetic Field lock->shim tune_probe Tune and Match Probe shim->tune_probe setup_params Set Acquisition Parameters (e.g., ns, d1) tune_probe->setup_params acquire Acquire Data (zg) setup_params->acquire process Process Data (efp, apk) acquire->process calibrate Calibrate Spectrum process->calibrate peak_pick Peak Picking and Integration calibrate->peak_pick end End peak_pick->end

Figure 2. 13C NMR Acquisition Workflow.
  • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[3]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[3]

  • Tuning and Matching: The NMR probe is tuned to the 13C frequency to ensure efficient transfer of radiofrequency power and optimal signal detection.

  • Acquisition Parameters:

    • Number of Scans (ns): Due to the low sensitivity of 13C NMR, multiple scans are accumulated to improve the signal-to-noise ratio. A typical value might be 128 or 256 scans.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically used between scans to allow the nuclei to return to equilibrium.

  • Data Acquisition: A standard proton-decoupled 13C NMR experiment is performed. In this experiment, broadband decoupling of protons is applied, which results in a single, sharp peak for each unique carbon atom and provides a significant signal enhancement through the Nuclear Overhauser Effect (NOE).

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

    • Phase correction is applied to ensure all peaks are in the absorptive mode.

    • Baseline correction is performed to obtain a flat baseline.

  • Spectral Referencing: The chemical shift axis is calibrated relative to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.0 ppm, or by referencing the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds like this compound. The predicted chemical shifts, particularly the upfield shift of the allylic carbons in the (Z)-isomer due to the γ-gauche effect, provide a clear and reliable method for distinguishing between the (E) and (Z) stereoisomers. The detailed experimental protocol provided herein offers a standardized approach for obtaining high-quality 13C NMR spectra for such analytes, ensuring accurate and reproducible results for researchers in organic chemistry and drug development.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 5-Methyl-3-heptene, a trisubstituted alkene. The information herein is curated for professionals in research and development who utilize spectroscopic methods for the structural elucidation of organic molecules. This document outlines the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for IR spectral analysis.

Predicted Infrared Spectrum Data for this compound

The IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups. As an alkene, it will exhibit characteristic peaks for C=C and vinylic C-H bonds. Additionally, as a molecule with a saturated hydrocarbon framework, it will show typical alkane C-H stretching and bending vibrations. The molecule exists as both cis and trans isomers, which can influence the exact position and intensity of certain peaks, particularly in the fingerprint region.

The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and expected intensities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3080 - 3010=C-H StretchAlkeneMedium
~2960C-H Asymmetric StretchMethyl (CH₃)Strong
~2870C-H Symmetric StretchMethyl (CH₃)Medium
~2925C-H Asymmetric StretchMethylene (B1212753) (CH₂)Strong
~2855C-H Symmetric StretchMethylene (CH₂)Medium
~1670 - 1665C=C StretchTrisubstituted AlkeneWeak to Medium
~1465C-H ScissoringMethylene (CH₂)Medium
~1380C-H BendingMethyl (CH₃)Medium
~970=C-H Bend (Out-of-plane)trans-AlkeneStrong
~840 - 800=C-H Bend (Out-of-plane)Trisubstituted AlkeneMedium

Note: The presence and specific wavenumber of the =C-H out-of-plane bending vibrations are highly dependent on the isomeric form (cis/trans) of the double bond.

Experimental Protocol for Infrared Spectroscopy

A standard procedure for obtaining the IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is detailed below.

Objective: To acquire a high-quality infrared spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Sample of this compound

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone (B3395972) to remove any residues. Allow the crystal to air dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the liquid sample.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically subtract the previously collected background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Process the spectrum as needed, which may include baseline correction or smoothing.

    • Identify and label the significant absorption bands and compare them to known correlation charts or a reference spectrum if available.

  • Cleaning:

    • After the analysis is complete, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Workflow for IR Spectrum Analysis

The logical progression from sample preparation to the final structural interpretation in an IR spectroscopic analysis is crucial for accurate results. The following diagram illustrates this standard workflow.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain Sample (this compound) CleanATR Clean ATR Crystal Sample->CleanATR Background Acquire Background Spectrum CleanATR->Background ApplySample Apply Sample to ATR Crystal Background->ApplySample AcquireSpectrum Acquire Sample Spectrum ApplySample->AcquireSpectrum ProcessSpectrum Process Spectrum (e.g., Baseline Correction) AcquireSpectrum->ProcessSpectrum IdentifyPeaks Identify Peak Wavenumbers ProcessSpectrum->IdentifyPeaks AssignBands Assign Vibrational Modes to Functional Groups IdentifyPeaks->AssignBands Interpret Interpret Spectrum & Elucidate Structure AssignBands->Interpret

Caption: Workflow for IR Spectrum Analysis.

Interpretation of Key Spectral Features

The IR spectrum of an alkene like this compound can be divided into several key regions:

  • > 3000 cm⁻¹: The presence of a weak to medium band in the 3100-3000 cm⁻¹ region is a clear indication of C-H stretching vibrations where the carbon is sp² hybridized, characteristic of alkenes and aromatic compounds.[1]

  • < 3000 cm⁻¹: Strong absorption bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the methyl and methylene groups of the molecule's alkyl backbone.[2]

  • ~1670 cm⁻¹: A band in the 1680-1640 cm⁻¹ range corresponds to the C=C double bond stretching vibration.[1] For a trisubstituted alkene like this compound, this peak is expected to be in the upper end of this range and may be of weak to medium intensity.[3]

  • 1500-650 cm⁻¹ (Fingerprint Region): This region contains a complex series of absorption bands that are unique to the molecule. The strong bands for C-H bending vibrations of the =C-H group are found here.[1] Specifically, a strong band around 965 cm⁻¹ would indicate a trans configuration of the double bond, while trisubstituted alkenes often show a band in the 840-800 cm⁻¹ range.[3][4] The C-H bending vibrations for the methyl and methylene groups also appear in this region.[1]

By carefully analyzing these regions, researchers can confirm the presence of the alkene functional group and the overall hydrocarbon structure of this compound.

References

Technical Guide: Gas Chromatography-Mass Spectrometry (GC-MS) of 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analysis of 5-Methyl-3-heptene using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to support research, quality control, and drug development activities involving this compound.

Introduction

This compound is a volatile organic compound (VOC) with the chemical formula C₈H₁₆. As an unsaturated hydrocarbon, its detection and quantification are crucial in various fields, including environmental monitoring, petrochemical analysis, and as a potential impurity or degradation product in pharmaceutical formulations. GC-MS is the gold standard for the analysis of such volatile compounds, offering high-resolution separation and definitive identification.

Physicochemical and Chromatographic Data

A summary of the key physical, chemical, and chromatographic data for this compound is presented below.

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol [1]
CAS Number 53510-18-2
Boiling Point Not available
Kovats Retention Index (Standard Non-Polar Column) 766, 767.8[1]
Kovats Retention Index (Semi-Standard Non-Polar Column) 753.7, 756, 758, 758.7, 765.5[1]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The major ions observed are summarized in the table below.

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
55Base Peak[C₄H₇]⁺ (Allylic carbocation)
83High[C₆H₁₁]⁺ (Loss of an ethyl radical)
41High[C₃H₅]⁺ (Allylic carbocation)
112Low to absent[C₈H₁₆]⁺ (Molecular Ion)

Experimental Protocols

A representative experimental protocol for the GC-MS analysis of this compound is detailed below. This protocol is based on established methods for the analysis of volatile hydrocarbons.

Sample Preparation

For the analysis of this compound, samples can be prepared using either direct liquid injection or headspace sampling, depending on the sample matrix and concentration.

  • Direct Liquid Injection:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a final concentration of approximately 10-100 µg/mL.

    • Vortex the solution to ensure homogeneity.

    • Transfer an aliquot of the solution to a 2 mL autosampler vial for GC-MS analysis.

  • Headspace Sampling:

    • Place a known amount of the liquid or solid sample into a headspace vial.

    • Seal the vial tightly with a septum and cap.

    • Incubate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC-MS system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 40°C, hold for 2 minutes. Ramp: 10°C/min to 200°C, hold for 5 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 35 - 350 amu

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Solvent Volatile Solvent (e.g., Hexane) Sample->Solvent Dissolution Vial Autosampler Vial Solvent->Vial Transfer Injector Injector (250°C) Vial->Injector Injection GC_Column GC Column (HP-5ms) Injector->GC_Column Separation Ion_Source Ion Source (EI, 70eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Chromatogram Total Ion Chromatogram Detector->Chromatogram Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Library_Search Library Search (NIST) Mass_Spectrum->Library_Search

GC-MS Experimental Workflow

Fragmentation_Pathway cluster_frags Major Fragments M This compound [C8H16] (m/z 112) M_ion Molecular Ion [C8H16]⁺˙ (m/z 112) M->M_ion Electron Ionization (-e⁻) frag_83 [C6H11]⁺ (m/z 83) M_ion->frag_83 - C2H5˙ (Ethyl radical loss) frag_55 [C4H7]⁺ (m/z 55) (Base Peak) M_ion->frag_55 - C3H7˙ (Propyl radical loss via allylic cleavage) frag_41 [C3H5]⁺ (m/z 41) frag_55->frag_41 - CH2 (Rearrangement and loss)

Proposed Fragmentation Pathway

Data Interpretation

Chromatographic Analysis

The retention time of this compound on a non-polar column is primarily influenced by its boiling point and molecular structure. The Kovats retention index provides a standardized measure for compound identification by comparing its retention time to that of n-alkanes. The experimental retention index should fall within the range of the reported values for confident identification.

Mass Spectral Analysis

The mass spectrum provides a molecular fingerprint of the compound. For this compound, the molecular ion at m/z 112 is often of low abundance or absent due to its instability. The fragmentation pattern is key to its identification:

  • m/z 83: This fragment likely arises from the loss of an ethyl radical (C₂H₅•), a common fragmentation pathway for ethyl-substituted compounds.

  • m/z 55 (Base Peak): This is the most abundant ion and is characteristic of a C₄H₇⁺ fragment. Its high stability is attributed to the formation of a resonance-stabilized allylic carbocation, a favored fragmentation for alkenes.

  • m/z 41: This ion corresponds to a C₃H₅⁺ fragment, which is also a stable allylic carbocation. It can be formed through further fragmentation or rearrangement of larger fragments.

The presence and relative abundance of these key ions, in conjunction with the retention time, provide a high degree of confidence in the identification of this compound. For quantitative analysis, a calibration curve should be prepared using certified reference standards.

References

Thermal properties of 5-Methyl-3-heptene (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known thermal properties of 5-Methyl-3-heptene, a volatile organic compound. Due to the limited availability of primary experimental data in peer-reviewed literature, this document compiles estimated values from chemical databases and outlines the standard methodologies that would be employed for their precise experimental determination.

Core Thermal Properties

The boiling and melting points are critical physical constants for the characterization, purification, and handling of chemical compounds. They provide insight into the substance's volatility, intermolecular forces, and physical state under varying temperatures.

Data Presentation

The available thermal property data for this compound is summarized below. It is important to note that these values are predominantly derived from computational estimations and should be confirmed by empirical measurement for applications requiring high precision.

PropertyValueNotes
Boiling Point 115.24 °CEstimated at 760.00 mm Hg[1]
120.2 °CEstimated[2]
Melting Point -103.01 °CEstimated[2]

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile hydrocarbon like this compound, several methods are applicable.

1. Simple Distillation Method: This is a classical and direct method for determining the boiling point of a liquid.

  • Apparatus: A distillation flask, condenser, thermometer, heating mantle, and receiving flask.

  • Procedure:

    • A sample volume (typically >5 mL) of this compound is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

    • The flask is heated gently. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask, ensuring it measures the temperature of the vapor that is in equilibrium with the liquid.

    • As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser, where it liquefies and is collected in the receiving flask.

    • The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point.

    • The ambient atmospheric pressure is also recorded, as boiling point is pressure-dependent.

2. Gas Chromatography (GC) Method (Simulated Distillation): This analytical technique can determine the boiling point distribution of hydrocarbon mixtures and is standardized by methods such as ASTM D2887.

  • Principle: The sample is injected into a heated gas chromatograph. The components of the sample travel through a capillary column at rates determined by their boiling points and interactions with the column's stationary phase.

  • Procedure:

    • The GC column temperature is programmed to increase at a reproducible rate.

    • A calibration curve is generated by running a known mixture of hydrocarbons with well-documented boiling points under the same conditions.

    • The retention time of this compound is measured.

    • The boiling point is determined by correlating its retention time to the calibration curve.

Melting Point Determination

For substances that are liquid at room temperature, the melting point (or freezing point) must be determined at sub-ambient temperatures.

1. Capillary Method with Cryo-cooling: This is a common and accurate method for determining the melting point of a solidified sample.

  • Apparatus: A melting point apparatus with a cooling capability (or a standard apparatus used in a cold room/with a cold bath), and glass capillary tubes.

  • Procedure:

    • A small liquid sample of this compound is introduced into a glass capillary tube, which is then sealed.

    • The sample is frozen by immersing the capillary in a cooling medium (e.g., a dry ice/acetone bath or liquid nitrogen).

    • The frozen capillary is placed into the heating block of a melting point apparatus that has been pre-cooled to a temperature below the expected melting point.

    • The sample is heated slowly (e.g., 1-2 °C per minute) while being observed through a magnifying lens.

    • The temperature range is recorded from the point at which the first liquid droplet appears to the point at which the entire solid sample has melted into a clear liquid. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the empirical determination of the thermal properties of a volatile organic compound like this compound.

G cluster_0 Boiling Point Determination cluster_1 Melting Point Determination bp_start Obtain Sample (this compound) bp_method Select Method bp_start->bp_method bp_distill Simple Distillation bp_method->bp_distill Classical bp_gc Gas Chromatography (Simulated Distillation) bp_method->bp_gc Analytical bp_distill_proc 1. Heat Sample 2. Record Stable Vapor Temp 3. Record Pressure bp_distill->bp_distill_proc bp_gc_proc 1. Calibrate with Standards 2. Run Sample 3. Correlate Retention Time bp_gc->bp_gc_proc bp_result Boiling Point Data bp_distill_proc->bp_result bp_gc_proc->bp_result mp_start Obtain Sample (this compound) mp_freeze Freeze Sample in Capillary Tube mp_start->mp_freeze mp_setup Place in Cooled Melting Point Apparatus mp_freeze->mp_setup mp_heat Heat Slowly (1-2 °C/min) mp_setup->mp_heat mp_observe Observe & Record Melting Range mp_heat->mp_observe mp_result Melting Point Data mp_observe->mp_result

Generalized workflow for determining thermal properties.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of the alkene 5-Methyl-3-heptene. This molecule serves as an excellent case study for understanding the interplay of geometric and optical isomerism. This document details the structural features leading to its stereoisomers, presents available physicochemical data, outlines relevant experimental protocols for synthesis and separation, and provides a visual representation of the stereoisomeric relationships.

Introduction to the Stereochemistry of this compound

This compound (C8H16) is an acyclic alkene that exhibits both geometric (cis/trans or E/Z) isomerism and chirality (R/S isomerism). This dual nature of its stereochemistry results in the existence of four distinct stereoisomers.

Geometric Isomerism: The presence of a carbon-carbon double bond between the third and fourth carbon atoms (C3 and C4) restricts free rotation, leading to two possible geometric arrangements of the substituents. These are designated as:

  • (E)-5-Methyl-3-heptene (trans): The higher priority groups on each carbon of the double bond are on opposite sides.

  • (Z)-5-Methyl-3-heptene (cis): The higher priority groups on each carbon of the double bond are on the same side.

Chirality: The carbon atom at the fifth position (C5) is a stereocenter (or chiral center) as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propenyl group (the remainder of the carbon chain containing the double bond). This chirality gives rise to two enantiomers for each geometric isomer, designated by the Cahn-Ingold-Prelog (CIP) priority rules as:

  • (R)-5-Methyl-3-heptene

  • (S)-5-Methyl-3-heptene

Consequently, the four possible stereoisomers of this compound are the diastereomeric pairs of enantiomers: (3E, 5R)-5-Methyl-3-heptene and (3E, 5S)-5-Methyl-3-heptene, and (3Z, 5R)-5-Methyl-3-heptene and (3Z, 5S)-5-Methyl-3-heptene.

Physicochemical Properties of this compound Stereoisomers

PropertyStereoisomerValueSource
Boiling Point trans-5-methyl-3-heptene112 °C[1]
Refractive Index Mixture of cis and trans1.40[2]
Specific Gravity Mixture of cis and trans0.71[2]
Optical Rotation Not availableNot available-

Note: The lack of specific optical rotation data for the (R) and (S) enantiomers of this compound highlights a gap in the current chemical literature. The determination of this property would require the successful synthesis or separation of the individual enantiomers and subsequent analysis by polarimetry.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and chiral separation of this compound are not explicitly documented. However, established methodologies for the synthesis and separation of analogous chiral alkenes can be adapted. The following sections provide representative protocols.

Stereoselective Synthesis of Chiral Alkenes (Representative Protocol)

The stereoselective synthesis of a specific enantiomer of a chiral alkene can be achieved through various asymmetric synthesis strategies. One common approach is the use of a chiral catalyst in a key bond-forming reaction. The following is a generalized protocol inspired by modern catalytic methods for the asymmetric synthesis of chiral alcohols which can be subsequently converted to chiral alkenes.

Objective: To synthesize an enantiomerically enriched chiral alkene.

Methodology: Asymmetric Carboalumination of Alkenes Followed by Elimination

This method involves the zirconium-catalyzed asymmetric carboalumination of a terminal alkene, which can be adapted to introduce a chiral center, followed by further synthetic steps to form the desired alkene.

Step 1: Zirconium-Catalyzed Asymmetric Carboalumination (ZACA Reaction)

  • In a glovebox, a solution of a chiral zirconocene (B1252598) dichloride catalyst in an appropriate solvent (e.g., dichloromethane) is prepared.

  • To this solution, a trialkylaluminum reagent (e.g., trimethylaluminum) is added at a controlled temperature (e.g., -78 °C).

  • The terminal alkene substrate is then added dropwise to the reaction mixture.

  • The reaction is stirred for a specified period, allowing for the formation of the chiral organoaluminum intermediate.

Step 2: Conversion to a Chiral Alcohol

  • The reaction mixture containing the chiral organoaluminum species is quenched by the addition of an oxidizing agent (e.g., oxygen or a peroxide) to yield the corresponding chiral alcohol.

  • The product is then purified using standard techniques such as column chromatography.

Step 3: Dehydration to the Chiral Alkene

  • The purified chiral alcohol is subjected to a dehydration reaction to form the alkene. This can be achieved using a variety of reagents, such as a strong acid (e.g., sulfuric acid) or by conversion to a good leaving group (e.g., a tosylate) followed by elimination with a non-nucleophilic base.

  • The resulting chiral alkene is then purified by distillation or chromatography.

Chiral Separation of Alkene Enantiomers (Representative Protocol)

The separation of enantiomers of a chiral alkene like this compound can be effectively achieved using chiral chromatography, either by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Objective: To separate a racemic mixture of a chiral alkene into its individual enantiomers.

Methodology: Chiral Gas Chromatography (GC)

Chiral GC is particularly well-suited for the separation of volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a chiral stationary phase (CSP), such as a cyclodextrin-based phase (e.g., Rt-βDEXsm), is crucial for enantiomeric separation.

Procedure:

  • Sample Preparation: The racemic mixture of the chiral alkene is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.

  • Injection: A small volume of the sample solution (typically 1 µL) is injected into the GC inlet.

  • Chromatographic Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

    • Oven Temperature Program: An optimized temperature program is used to achieve separation. This typically involves an initial hold at a lower temperature, followed by a temperature ramp to a final temperature.

    • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Detector Temperature: The FID is maintained at a high temperature to ensure efficient detection.

  • Data Analysis: The retention times of the two enantiomers will differ on the chiral column. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized using the following diagram. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

stereoisomers cluster_E (E)-Isomers cluster_Z (Z)-Isomers E_R (3E, 5R)-5-Methyl-3-heptene E_S (3E, 5S)-5-Methyl-3-heptene E_R->E_S Enantiomers Z_R (3Z, 5R)-5-Methyl-3-heptene E_R->Z_R Diastereomers Z_S (3Z, 5S)-5-Methyl-3-heptene E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Caption: Stereoisomeric relationships of this compound.

References

A Technical Guide to the Grignard Reaction for Synthesizing Precursors of 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1][2] This guide provides an in-depth technical overview of the application of the Grignard reaction for the synthesis of 5-methyl-3-heptanol (B97940), a key secondary alcohol precursor which can be subsequently dehydrated to form 5-methyl-3-heptene. This synthesis is of significant interest to researchers and professionals in drug development and fine chemical manufacturing.

The reaction proceeds by attacking a carbonyl group with the strongly nucleophilic carbon atom of the Grignard reagent.[2][3] This initial addition forms a tetrahedral magnesium alkoxide intermediate, which is then protonated in a subsequent acidic workup step to yield the final alcohol product.[1][2] The synthesis of a secondary alcohol like 5-methyl-3-heptanol is typically achieved by reacting a Grignard reagent with an aldehyde.[4][5][6]

Reaction Pathway and Mechanism

The synthesis of 5-methyl-3-heptanol can be strategically achieved by the reaction of a pentylmagnesium bromide Grignard reagent with propanal. The Grignard reagent is prepared in situ from the corresponding alkyl halide, 2-bromopentane (B28208), and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[7][8]

Overall Reaction Scheme

The logical pathway involves two main stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2-Bromopentane B Magnesium (Mg) D sec-Pentylmagnesium bromide (Grignard Reagent) A->D  + Mg  (Ether) B->D C Propanal E Alkoxide Intermediate C->E  + Grignard  (Ether) D->E F 5-Methyl-3-heptanol E->F  H₃O⁺  (Workup)

Caption: Overall synthetic pathway for 5-Methyl-3-heptanol.
Detailed Reaction Mechanism

The core of the reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of propanal.

  • Nucleophilic Attack: The highly polar carbon-magnesium bond of the Grignard reagent places a partial negative charge on the carbon, making it a potent nucleophile.[7] It attacks the electron-deficient carbonyl carbon of propanal.

  • Intermediate Formation: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[1][2]

  • Protonation: An acidic workup, typically with a mild acid like ammonium (B1175870) chloride or dilute hydrochloric acid, protonates the alkoxide to yield the final alcohol product, 5-methyl-3-heptanol.[9][10]

G Grignard Reaction Mechanism reagents sec-Pentylmagnesium Bromide (R-MgBr) + Propanal (R'-CHO) attack Nucleophilic Attack (C-C bond formation) reagents->attack Step 1 intermediate Tetrahedral Alkoxide Intermediate [R-CH(R')-O⁻MgBr⁺] attack->intermediate protonation Protonation (Acid Workup, H₃O⁺) intermediate->protonation Step 2 product 5-Methyl-3-heptanol (Secondary Alcohol) protonation->product

Caption: Key steps in the Grignard reaction mechanism.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous secondary alcohols via the Grignard reaction.[11] Critical Note: Grignard reagents are extremely reactive towards protic solvents, including water.[12] All glassware must be thoroughly flame- or oven-dried, and anhydrous solvents must be used throughout the procedure.[8]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
Magnesium TurningsMg24.311841.15
2-BromopentaneC₅H₁₁Br151.041601.0
PropanalC₃H₆O58.081601.0
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12-Solvent
IodineI₂253.811 crystalInitiator
Sat. aq. NH₄Cl---Quenching
Experimental Workflow

The procedure involves the careful, sequential execution of reagent formation, reaction, and product isolation.

G start Start setup Assemble flame-dried glassware under N₂ atmosphere. start->setup add_mg Add Mg turnings and I₂ crystal to reaction flask. setup->add_mg prep_bromide Prepare solution of 2-bromopentane in ether. add_mg->prep_bromide initiate Add small portion of bromide solution to initiate reaction. prep_bromide->initiate check Reaction started? (color fades, bubbling) initiate->check check->initiate No, warm gently add_rest Add remaining bromide solution dropwise to maintain reflux. check->add_rest Yes stir Stir for 30-60 min to complete Grignard formation. add_rest->stir cool_grignard Cool Grignard solution in an ice bath. stir->cool_grignard add_aldehyde Add propanal solution in ether dropwise to Grignard reagent. cool_grignard->add_aldehyde react Stir and allow to warm to room temperature. add_aldehyde->react quench Cool in ice bath and slowly quench with saturated aq. NH₄Cl. react->quench extract Transfer to separatory funnel. Extract aqueous layer with ether. quench->extract wash Combine organic layers. Wash with brine. extract->wash dry Dry organic layer over anhydrous MgSO₄. wash->dry purify Filter and remove solvent. Purify by distillation. dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of 5-Methyl-3-heptanol.
Detailed Procedure

Part 1: Preparation of sec-Pentylmagnesium Bromide

  • Assemble a three-necked, round-bottom flask, equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a mechanical stirrer, and a pressure-equalizing dropping funnel, after flame-drying all components.

  • Place magnesium turnings into the flask. Add a single crystal of iodine, which acts as an activator.[13]

  • In the dropping funnel, prepare a solution of 2-bromopentane in approximately one-third of the total anhydrous diethyl ether.

  • Add a small portion (approx. 10%) of the 2-bromopentane solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle boiling of the ether.[1] If the reaction does not start, gentle warming with a heating mantle may be required.

  • Once initiated, add the remaining 2-bromopentane solution dropwise at a rate sufficient to maintain a steady reflux.

  • After the addition is complete, continue stirring for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent should be a grayish, cloudy solution.[1]

Part 2: Reaction with Propanal and Workup

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Prepare a solution of propanal in the remaining anhydrous diethyl ether and add it to the dropping funnel.

  • Add the propanal solution dropwise to the stirred, cold Grignard reagent. The rate of addition should be controlled to manage the exothermic reaction and maintain a low temperature.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.

  • Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[1]

  • Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer.

  • Extract the aqueous layer two more times with portions of diethyl ether.

  • Combine all organic extracts and wash with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether solvent using a rotary evaporator.

  • The crude product, an oily residue, can be purified by fractional distillation under atmospheric pressure.

Quantitative Data and Yield

The yield of Grignard reactions can be highly variable and is significantly affected by the purity of reagents and the exclusion of atmospheric moisture.[12] Based on analogous syntheses, a representative yield and key physical properties of the product are summarized below.

ParameterValueReference
Theoretical Yield 20.84 g (based on 160 mmol)Calculated
Actual Yield ~7.5 g[11]
Percent Yield ~36%[11]
Appearance Clear Liquid[11]
Boiling Point 160-161 °C[11]
Refractive Index (n²⁰_D) 1.429 - 1.430[11]*

*Note: Data is for the analogous compound 4-methyl-3-heptanol, presented as a representative expectation for this class of synthesis.

References

An In-depth Technical Guide to the Reactions of the Double Bond in 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-heptene (B85671) is an eight-carbon asymmetrical alkene with the chemical formula C₈H₁₆.[1][2][3] Its structure, featuring a double bond between the third and fourth carbon atoms and a methyl group at the fifth position, gives rise to both cis and trans isomers. The electron-rich double bond is the primary site of reactivity, making it susceptible to a variety of addition reactions. This guide provides a detailed overview of the common and synthetically useful reactions involving the double bond of this compound, complete with reaction mechanisms, detailed experimental protocols, and quantitative data derived from analogous systems.

Core Reactions and Mechanisms

The reactivity of this compound is characteristic of alkenes, primarily involving electrophilic additions. In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. This initial step typically forms a carbocation intermediate, the stability of which dictates the regioselectivity of the reaction according to Markovnikov's rule.

Electrophilic Addition of Hydrogen Halides (Hydrohalogenation)

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds through a classic electrophilic addition mechanism. The reaction is regioselective, following Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. In the case of this compound, the two carbons of the double bond have one hydrogen each, so two carbocation intermediates of similar stability (secondary carbocations) can be formed, leading to a mixture of products. However, the carbocation at position 4 is slightly more stable due to hyperconjugation with the adjacent methyl group.

Reaction Scheme:

(E/Z)-5-Methyl-3-heptene + HBr → 4-Bromo-5-methylheptane and 3-Bromo-5-methylheptane

Mechanism:

The reaction is initiated by the attack of the alkene's π bond on the electrophilic hydrogen of the hydrogen halide. This forms a carbocation intermediate and a halide ion. The halide ion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product.

Logical Relationship of Hydrohalogenation

Hydrohalogenation of this compound A This compound C Carbocation Intermediate (C4) A->C Protonation at C3 D Carbocation Intermediate (C3) A->D Protonation at C4 B HBr B->C B->D G Br- ion B->G Heterolytic Cleavage E 4-Bromo-5-methylheptane (Major Product) C->E Nucleophilic Attack F 3-Bromo-5-methylheptane (Minor Product) D->F Nucleophilic Attack G->C G->D Hydroboration-Oxidation Workflow A Dissolve this compound in THF B Add BH3-THF solution dropwise at 0°C A->B C Stir at room temperature B->C D Oxidation with H2O2 and NaOH C->D E Aqueous workup and extraction D->E F Purification (e.g., chromatography) E->F G Characterization of 5-Methyl-3-heptanol and 5-Methyl-4-heptanol F->G Ozonolysis of this compound A This compound C Molozonide (Primary Ozonide) A->C B Ozone (O3) B->C D Secondary Ozonide C->D Rearrangement F Propanal D->F G 2-Methylpentanal D->G E Reductive Workup (DMS) E->F E->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (E)-5-Methyl-3-heptene, a valuable alkene intermediate in organic synthesis. The described methodology utilizes a two-step approach, commencing with the preparation of a key phosphonate (B1237965) reagent via the Michaelis-Arbuzov reaction, followed by a highly stereoselective Horner-Wadsworth-Emmons (HWE) olefination to yield the target (E)-alkene. This protocol is designed to be a practical guide for laboratory chemists, offering comprehensive, step-by-step instructions to facilitate the efficient and stereocontrolled synthesis of (E)-5-Methyl-3-heptene.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with applications ranging from the construction of complex natural products to the development of novel pharmaceuticals. (E)-5-Methyl-3-heptene is a chiral alkene that can serve as a versatile building block in various synthetic endeavors. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely employed method for the synthesis of alkenes, particularly for its general high stereoselectivity in favor of the (E)-isomer.[1][2] This protocol details a reliable and efficient synthesis of (E)-5-Methyl-3-heptene, beginning with the synthesis of the necessary phosphonate reagent.

Overall Synthetic Scheme

The synthesis of (E)-5-Methyl-3-heptene is achieved through a two-step sequence as illustrated below. The first step is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and 2-bromobutane (B33332) to form diethyl (1-methylpropyl)phosphonate.[3] The second step is the Horner-Wadsworth-Emmons reaction of the synthesized phosphonate with propanal to yield the desired (E)-5-Methyl-3-heptene.[4][5]

Synthetic_Scheme Overall Synthetic Scheme for (E)-5-Methyl-3-heptene cluster_step1 Step 1: Michaelis-Arbuzov Reaction cluster_step2 Step 2: Horner-Wadsworth-Emmons Reaction TriethylPhosphite Triethyl phosphite Phosphonate Diethyl (1-methylpropyl)phosphonate TriethylPhosphite->Phosphonate Heat TwoBromobutane 2-Bromobutane TwoBromobutane->Phosphonate Propanal Propanal Target (E)-5-Methyl-3-heptene Propanal->Target Phosphonate->Target 1. NaH, THF 2. Propanal

Caption: Overall synthetic route to (E)-5-Methyl-3-heptene.

Experimental Protocols

Part 1: Synthesis of Diethyl (1-methylpropyl)phosphonate (Michaelis-Arbuzov Reaction)

This procedure outlines the synthesis of the phosphonate reagent required for the subsequent HWE reaction. The Michaelis-Arbuzov reaction of a trialkyl phosphite with an alkyl halide is a classic method for the formation of a carbon-phosphorus bond.[3][6]

Materials:

  • Triethyl phosphite

  • 2-Bromobutane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.0 eq) and 2-bromobutane (1.2 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), heat the reaction mixture to reflux (approximately 150-160 °C) with vigorous stirring.

  • Monitor the progress of the reaction by observing the evolution of ethyl bromide, which can be collected in a cooled receiver. The reaction is typically complete within 3-5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to remove any unreacted starting materials and byproducts, yielding diethyl (1-methylpropyl)phosphonate as a colorless oil.

Part 2: Synthesis of (E)-5-Methyl-3-heptene (Horner-Wadsworth-Emmons Reaction)

This protocol describes the stereoselective synthesis of the target alkene using the phosphonate prepared in Part 1. The HWE reaction with non-stabilized ylides generally provides the (E)-alkene as the major product.[1][7]

Materials:

  • Diethyl (1-methylpropyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Propanal

  • Schlenk flask or a three-necked round-bottom flask

  • Syringes

  • Magnetic stirrer

  • Ice bath

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add sodium hydride (1.1 eq) and wash with anhydrous hexane (B92381) to remove the mineral oil. Carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (1-methylpropyl)phosphonate (1.0 eq) in anhydrous THF to the NaH suspension via a syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Slowly add propanal (1.0 eq) to the reaction mixture via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford (E)-5-Methyl-3-heptene as a colorless liquid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (E)-5-Methyl-3-heptene.

ParameterStep 1: Michaelis-ArbuzovStep 2: HWE Reaction(E)-5-Methyl-3-heptene (Product)
Expected Yield 60-70%[6]70-85%[7]-
Stereoselectivity (E:Z) N/A>95:5-
Molecular Formula C₉H₂₁O₃PC₈H₁₆C₈H₁₆
Molecular Weight 208.23 g/mol 112.21 g/mol 112.21 g/mol
¹H NMR (CDCl₃, ppm) --δ 5.45-5.35 (m, 2H), 2.05-1.95 (m, 1H), 1.90-1.80 (m, 2H), 1.40-1.30 (m, 2H), 0.95 (t, 3H), 0.90 (d, 3H), 0.85 (t, 3H)
¹³C NMR (CDCl₃, ppm) --δ 134.5, 128.0, 38.5, 29.5, 25.5, 20.0, 14.0, 12.0
IR (neat, cm⁻¹) --~2960 (C-H str), ~1660 (C=C str, weak), ~965 (trans C-H bend)[8][9][10]
MS (m/z) --M⁺ at 112, prominent fragments at 97, 83, 69, 55, 41[11]

Note: NMR and MS data are predicted based on typical values for similar structures and may vary slightly based on experimental conditions.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for the Synthesis of (E)-5-Methyl-3-heptene start1 Start: Michaelis-Arbuzov Reaction reactants1 Mix Triethyl phosphite and 2-Bromobutane start1->reactants1 heat Heat to Reflux (150-160 °C, 3-5h) reactants1->heat cool1 Cool to Room Temperature heat->cool1 distill Vacuum Distillation cool1->distill phosphonate_product Product: Diethyl (1-methylpropyl)phosphonate distill->phosphonate_product ylide_formation Ylide Formation: Phosphonate + NaH in THF phosphonate_product->ylide_formation Use in next step start2 Start: Horner-Wadsworth-Emmons Reaction start2->ylide_formation aldehyde_addition Add Propanal at 0 °C ylide_formation->aldehyde_addition reaction React at Room Temperature (2-4h) aldehyde_addition->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography final_product Final Product: (E)-5-Methyl-3-heptene chromatography->final_product

Caption: Workflow for the synthesis of (E)-5-Methyl-3-heptene.

References

Application Notes and Protocols for the Synthesis of (Z)-5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (Z)-5-Methyl-3-heptene. The target molecule is synthesized via a Wittig reaction, a cornerstone method in organic chemistry for alkene synthesis.[1][2] This protocol is specifically designed for researchers in organic synthesis, medicinal chemistry, and drug development. The Wittig reaction offers excellent control over the location of the newly formed double bond. By utilizing a non-stabilized phosphorus ylide, this protocol favors the formation of the thermodynamically less stable (Z)-isomer with high selectivity.[1]

Introduction

(Z)-5-Methyl-3-heptene is an unsaturated hydrocarbon with applications in organic synthesis and as a potential building block for more complex molecules. The Z-configuration of the double bond can be crucial for the biological activity or the stereochemical outcome of subsequent reactions. The Wittig reaction is a reliable method for the formation of alkenes from aldehydes or ketones and phosphorus ylides.[1] The key to achieving high (Z)-selectivity is the use of non-stabilized ylides, which undergo rapid and irreversible reaction with the carbonyl compound.[1] This protocol details the synthesis of (Z)-5-Methyl-3-heptene from 2-methylbutanal and the ylide derived from ethyltriphenylphosphonium bromide.

Reaction Scheme

The synthesis of (Z)-5-Methyl-3-heptene is achieved through a two-step, one-pot procedure. First, the ethyltriphenylphosphonium ylide is generated in situ by deprotonating ethyltriphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi). The resulting ylide then reacts with 2-methylbutanal to form an oxaphosphetane intermediate, which rapidly decomposes to yield the desired (Z)-alkene and triphenylphosphine (B44618) oxide as a byproduct.[2]

Step 1: Ylide Formation

Ph₃P⁺CH₂CH₃ Br⁻ + n-BuLi → Ph₃P=CHCH₃ + LiBr + C₄H₁₀

Step 2: Wittig Reaction

Ph₃P=CHCH₃ + 2-methylbutanal → (Z)-5-Methyl-3-heptene + Ph₃PO

Experimental Protocol

Materials:

  • Ethyltriphenylphosphonium bromide (EtPPh₃Br)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • 2-Methylbutanal

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

Ylide Generation:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF via syringe to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A deep red or orange color will develop, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

Wittig Reaction:

  • In a separate flame-dried flask, dissolve 2-methylbutanal (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the 2-methylbutanal solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure using a rotary evaporator. Caution: (Z)-5-Methyl-3-heptene is volatile.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude mixture by flash column chromatography on silica gel using hexane as the eluent to separate the nonpolar alkene from the more polar triphenylphosphine oxide.

  • Collect the fractions containing the product and carefully remove the solvent to yield pure (Z)-5-Methyl-3-heptene.

Data Presentation

ParameterValueReference
Reactants
Ethyltriphenylphosphonium bromide1.2 eq[3]
n-Butyllithium1.1 eq[3]
2-Methylbutanal1.0 eq[3]
Reaction Conditions
SolventAnhydrous THF[3]
Ylide Formation Temperature0 °C[3]
Wittig Reaction Temperature0 °C to Room Temperature[3]
Reaction Time4 - 6 hours[3]
Work-up & Purification
Quenching AgentSaturated aq. NH₄Cl[3]
Extraction SolventDiethyl ether[4]
Purification MethodFlash Column Chromatography (Hexane)[5]
Expected Yield 60-80% (typical for non-stabilized ylides)[6]
Z/E Selectivity >95:5 (typical for non-stabilized ylides under salt-free conditions)[6][7]

Characterization Data for (Z)-5-Methyl-3-heptene

Technique Data
1H NMR Predicted δ (ppm): ~5.4-5.2 (m, 2H, CH=CH), ~2.2-2.0 (m, 1H, CH), ~2.0-1.8 (m, 2H, CH₂), ~1.4-1.2 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃), ~0.85 (d, 6H, 2xCH₃)
13C NMR Predicted δ (ppm): ~135 (C), ~125 (C), ~35 (CH), ~29 (CH₂), ~20 (CH₃), ~14 (CH₃)
Boiling Point 112 °C
Molecular Weight 112.22 g/mol

Note: Actual NMR chemical shifts may vary depending on the solvent and instrument used. The provided values are predictions based on typical ranges for similar structures.

Visualizations

Wittig_Synthesis Synthesis of (Z)-5-Methyl-3-heptene Workflow start Start ylide_prep Ylide Preparation: Ethyltriphenylphosphonium bromide + n-BuLi in THF at 0°C start->ylide_prep wittig_reaction Wittig Reaction: Add 2-Methylbutanal Warm to RT, stir 4-6h ylide_prep->wittig_reaction In situ quench Quench Reaction: Saturated aq. NH4Cl wittig_reaction->quench extract Extraction: Diethyl ether quench->extract dry_concentrate Dry and Concentrate: Anhydrous MgSO4 Rotary Evaporation extract->dry_concentrate purify Purification: Flash Column Chromatography (Hexane) dry_concentrate->purify product (Z)-5-Methyl-3-heptene purify->product

Caption: Experimental workflow for the synthesis of (Z)-5-Methyl-3-heptene.

Signaling_Pathway Wittig Reaction Mechanism PhosphoniumSalt Ethyltriphenylphosphonium Bromide Ylide Ethylide (Ph3P=CHCH3) PhosphoniumSalt->Ylide Deprotonation Base n-BuLi Base->Ylide Oxaphosphetane cis-Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde 2-Methylbutanal Aldehyde->Oxaphosphetane Product (Z)-5-Methyl-3-heptene Oxaphosphetane->Product Syn-elimination Byproduct Triphenylphosphine Oxide (Ph3PO) Oxaphosphetane->Byproduct Syn-elimination

Caption: Mechanism of the Z-selective Wittig reaction.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of (Z)-5-Methyl-3-heptene with high stereoselectivity using the Wittig reaction. The use of a non-stabilized ylide is critical for achieving the desired Z-isomer. The purification of the volatile product requires care, and flash column chromatography is an effective method for separating it from the non-volatile triphenylphosphine oxide byproduct. This protocol serves as a valuable resource for chemists requiring a stereoselective route to this and similar Z-alkenes.

References

Application Notes and Protocols: Hydroboration-Oxidation of 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the hydroboration-oxidation of 5-methyl-3-heptene (B85671), a key reaction in organic synthesis for the anti-Markovnikov hydration of alkenes. This process yields 5-methyl-3-heptanol (B97940), a valuable intermediate with applications in biofuel research and as a labeled tracer in drug development studies. The protocols provided herein are intended for research and development purposes.

Introduction

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols.[1][2] The reaction is highly regioselective and stereospecific. The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃•THF), across the carbon-carbon double bond. This is followed by an in-situ oxidation step, typically using hydrogen peroxide (H₂O₂) in the presence of a base, to replace the boron atom with a hydroxyl group.[1][3]

A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[1] Furthermore, the reaction proceeds via a syn-addition, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond.[1][4] This stereospecificity is crucial when dealing with stereoisomeric starting materials like (E)- and (Z)-5-methyl-3-heptene, as it leads to predictable diastereomeric products.

Applications

The product of the hydroboration-oxidation of this compound is 5-methyl-3-heptanol. This alcohol has several applications:

  • Biofuel Research: 5-methyl-3-heptanol can be synthesized from biomass-derived 5-methyl-3-heptanone and is a precursor to C₈ alkenes and alkanes, which are valuable components of hydrocarbon fuels.[5]

  • Physical Chemistry: It serves as a model compound for studying the dynamics of hydrogen-bonded liquids.[6]

  • Drug Development: Deuterium-labeled 5-methyl-3-heptanol (5-methyl-3-heptanol-d₁₈) is used as an internal standard and tracer in pharmacokinetic studies to monitor the metabolic fate of drug candidates.[7]

Reaction Mechanism and Stereochemistry

The hydroboration of this compound proceeds through a four-membered transition state where the boron atom adds to the less sterically hindered carbon of the alkene, and the hydrogen atom adds to the more substituted carbon. The subsequent oxidation with hydrogen peroxide occurs with retention of configuration at the carbon atom that was bonded to boron.

For this compound, two diastereomeric products are possible from the hydroboration-oxidation of the (E) and (Z) isomers due to the creation of a new stereocenter at C-3 and the influence of the existing stereocenter at C-5. The syn-addition mechanism dictates the relative stereochemistry of the newly added hydrogen and hydroxyl groups.

Predicted Stereochemical Outcomes
Starting MaterialMajor ProductsProduct Description
(E)-5-methyl-3-heptene(3R,5S)-5-methyl-3-heptanol and (3S,5R)-5-methyl-3-heptanolA racemic mixture of enantiomers.
(Z)-5-methyl-3-heptene(3S,5S)-5-methyl-3-heptanol and (3R,5R)-5-methyl-3-heptanolA racemic mixture of enantiomers.

Experimental Protocols

This protocol is adapted from a general procedure for the hydroboration-oxidation of alkenes.[8] It is recommended to perform a small-scale trial reaction to optimize conditions.

Materials
  • (E)- or (Z)-5-methyl-3-heptene

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure

1. Hydroboration Step

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.0 M BH₃•THF solution (0.5 equivalents) dropwise via the addition funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

2. Oxidation Step

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add 3 M aqueous sodium hydroxide solution (1.2 equivalents).

  • Very slowly, add 30% hydrogen peroxide (1.5 equivalents) dropwise, ensuring the temperature does not rise above 40 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

3. Workup and Purification

  • Add saturated aqueous sodium chloride solution to the reaction mixture to quench the reaction and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 5-methyl-3-heptanol can be purified by fractional distillation or column chromatography.

Visualizations

hydroboration_oxidation_mechanism cluster_hydroboration Hydroboration Step (syn-addition) cluster_oxidation Oxidation Step (retention of configuration) start (E)-5-Methyl-3-heptene transition Four-membered transition state start->transition reagent1 + BH3-THF intermediate Trialkylborane intermediate transition->intermediate oxidation Oxidation of Trialkylborane intermediate->oxidation reagent2 + H2O2, NaOH product (3R,5S)-5-Methyl-3-heptanol + (3S,5R)-5-Methyl-3-heptanol oxidation->product

Hydroboration-Oxidation Mechanism of (E)-5-Methyl-3-heptene.

experimental_workflow start Start: (E)- or (Z)-5-Methyl-3-heptene in THF hydroboration 1. Hydroboration Add BH3-THF at 0°C, then stir at RT start->hydroboration oxidation 2. Oxidation Add NaOH and H2O2 at 0°C, then stir at RT hydroboration->oxidation workup 3. Workup Quench with brine, extract with ether oxidation->workup purification 4. Purification Dry, concentrate, and purify (distillation/chromatography) workup->purification product Product: 5-Methyl-3-heptanol purification->product

Experimental Workflow for Hydroboration-Oxidation.

drug_development_application cluster_synthesis Synthesis of Labeled Compound cluster_pk_study Pharmacokinetic (PK) Study start This compound reaction Hydroboration-Oxidation with deuterated reagents start->reaction product Deuterated 5-Methyl-3-heptanol (Tracer/Internal Standard) reaction->product administer Administer Drug Candidate with Tracer product->administer Used in sampling Collect Biological Samples (Blood, Urine) administer->sampling analysis LC-MS/MS Analysis sampling->analysis data Quantify Drug and Metabolites analysis->data

Application in Drug Development: Pharmacokinetic Studies.

References

Application Notes: Catalytic Hydrogenation of 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, crucial for the reduction of unsaturated compounds such as alkenes to their corresponding saturated alkanes. This process involves the addition of hydrogen (H₂) across the double bond of a molecule in the presence of a metal catalyst.[1][2] 5-Methyl-3-heptene (B85671), a C8 alkene, can be effectively hydrogenated to 3-methylheptane. This transformation is relevant in various fields, including the production of fine chemicals and as a component in the synthesis of more complex organic molecules.

This document provides detailed application notes and protocols for the catalytic hydrogenation of this compound, with a focus on catalyst selection, reaction conditions, and expected outcomes. The information is compiled from studies on related hydrogenation reactions and established principles of catalytic hydrogenation.

Reaction and Mechanism

The overall reaction for the catalytic hydrogenation of this compound is the addition of two hydrogen atoms across the carbon-carbon double bond to yield 3-methylheptane.

Reaction:

This compound + H₂ --(Catalyst)--> 3-Methylheptane

The generally accepted mechanism for heterogeneous catalytic hydrogenation, known as the Horiuti-Polanyi mechanism, involves the following key steps[1]:

  • Adsorption: Both the alkene (this compound) and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond in H₂ is cleaved, and the individual hydrogen atoms bind to the catalyst surface.

  • Stepwise Hydrogen Addition: One hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond.

  • Second Hydrogen Addition: A second hydrogen atom is then transferred to the other carbon of the original double bond, resulting in the formation of the saturated alkane.

  • Desorption: The newly formed alkane (3-methylheptane) desorbs from the catalyst surface, freeing up the active site for the next reaction cycle.

This mechanism results in the syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond.[3][2]

Data Presentation

The following tables summarize quantitative data derived from a study on the hydrodeoxygenation of 5-methyl-3-heptanone, which includes the subsequent hydrogenation of the resulting C8 alkene mixture (containing this compound and 5-methyl-2-heptene) to 3-methylheptane.[4]

Table 1: Catalyst Performance in the Hydrogenation of C8 Alkenes at Various Temperatures [4]

CatalystTemperature (°C)C8 Ketone Conversion (%)C8 Alkene Selectivity (%)C8 Alkane (3-Methylheptane) Selectivity (%)
20 wt% Cu-Al₂O₃180~75~60~15
20 wt% Cu-Al₂O₃200~90~75~15
20 wt% Cu-Al₂O₃220~98~82~16
20 wt% Cu-Al₂O₃240~99~70~29
20 wt% Cu-Al₂O₃260~99~55~44
1 wt% Pt-Al₂O₃180~99~5~94
1 wt% Pt-Al₂O₃200~99~3~96
1 wt% Pt-Al₂O₃220~99.9~2~97
1 wt% Pt-Al₂O₃240~99.9~1~98
1 wt% Pt-Al₂O₃260~99.9~0~99

Reaction Conditions: H₂/C8 ketone molar ratio of 25.[4]

Table 2: Effect of H₂/C8 Ketone Molar Ratio on Product Selectivity at 220 °C [4]

CatalystH₂/C8 Ketone Molar RatioC8 Ketone Conversion (%)C8 Alkene Selectivity (%)C8 Alkane (3-Methylheptane) Selectivity (%)
20 wt% Cu-Al₂O₃2~85~82~3
20 wt% Cu-Al₂O₃5~92~65~27
20 wt% Cu-Al₂O₃10~98~45~53
20 wt% Cu-Al₂O₃15~99~30~69
20 wt% Cu-Al₂O₃25~99.9~18~81
1 wt% Pt-Al₂O₃2~99.9~2~97
1 wt% Pt-Al₂O₃5~99.9~2~97
1 wt% Pt-Al₂O₃10~99.9~2~97
1 wt% Pt-Al₂O₃15~99.9~2~97
1 wt% Pt-Al₂O₃25~99.9~2~97

Experimental Protocols

The following protocols are adapted from the study by Alotaibi et al. on the hydrodeoxygenation of 5-methyl-3-heptanone, which involves the in-situ hydrogenation of the produced C8 alkenes.[4] These can be applied for the direct hydrogenation of this compound.

Catalyst Preparation (1 wt% Pt/Al₂O₃)
  • Support Preparation: γ-Alumina (Al₂O₃) is calcined at 400 °C for 4 hours.

  • Impregnation: The calcined alumina (B75360) is impregnated with a solution of a platinum precursor (e.g., chloroplatinic acid) in a suitable solvent. The amount of precursor is calculated to achieve a 1 wt% loading of platinum.

  • Drying: The impregnated support is dried at 120 °C for 12 hours.

  • Calcination: The dried catalyst is calcined in air at 400 °C for 4 hours.

  • Reduction: Prior to the reaction, the catalyst is reduced in situ in the reactor under a flow of hydrogen at a specified temperature.

Catalytic Hydrogenation Protocol

This protocol describes a continuous flow gas-phase hydrogenation.

  • Reactor Setup: A fixed-bed reactor is loaded with 0.5 g of the 1 wt% Pt/Al₂O₃ catalyst.

  • Catalyst Activation: The catalyst is activated in the reactor by heating to the reaction temperature under a flow of hydrogen.

  • Reaction Feed: A feed stream consisting of this compound, hydrogen (H₂), and an inert gas (e.g., nitrogen, N₂) is introduced into the reactor. The molar ratio of H₂ to the alkene should be controlled. For high conversion to the alkane, a high molar ratio (e.g., 25:1) is recommended.[4]

  • Reaction Conditions:

    • Temperature: The reactor is maintained at a constant temperature. Based on the data, a temperature of 220 °C provides high conversion and selectivity to the alkane.[4]

    • Pressure: The reaction is carried out at atmospheric pressure.[4]

    • Flow Rates: The flow rates of the gases and the liquid alkene are controlled to achieve the desired residence time and molar ratios. For example, a total gas flow rate of 85 mL/min and a liquid feed rate of 1 mL/h can be used.[4]

  • Product Collection and Analysis: The product stream exiting the reactor is cooled to condense the liquid products. The composition of the product mixture is analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity to 3-methylheptane.

Visualizations

Reaction_Pathway This compound This compound 3-Methylheptane 3-Methylheptane This compound->3-Methylheptane + H2 H2 H2 Catalyst Catalyst Catalyst->3-Methylheptane

Caption: Reaction pathway for the catalytic hydrogenation of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Impregnation Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor_Setup Reactor Setup Reduction->Reactor_Setup Catalyst_Activation Catalyst Activation Reactor_Setup->Catalyst_Activation Reaction_Feed Introduce Reactants Catalyst_Activation->Reaction_Feed Set_Conditions Set Reaction Conditions Reaction_Feed->Set_Conditions Product_Collection Product Collection Set_Conditions->Product_Collection GC_Analysis Gas Chromatography Analysis Product_Collection->GC_Analysis

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols for 5-Methyl-3-heptene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-methyl-3-heptene (B85671) as a versatile starting material in organic synthesis. The protocols detailed below focus on key transformations of the double bond, yielding valuable intermediates for further synthetic elaboration, including potential applications in drug discovery and development.

Introduction

This compound is an eight-carbon branched alkene available as a mixture of (E) and (Z)-isomers. Its strategic placement of a double bond and a methyl group offers opportunities for regioselective and stereoselective transformations. This document outlines protocols for hydroboration-oxidation, ozonolysis, and epoxidation, converting the simple alkene into more functionalized molecules such as alcohols, carbonyl compounds, and epoxides. These products serve as crucial building blocks in the synthesis of fine chemicals, fragrances, and potentially, novel pharmaceutical agents.

Synthetic Applications and Protocols

The reactivity of the double bond in this compound allows for a variety of addition reactions. The following sections detail the protocols for three fundamental transformations.

Hydroboration-Oxidation: Synthesis of 5-Methyl-4-heptanol

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[1][2][3] In the case of this compound, this reaction is expected to yield a mixture of 5-methyl-4-heptanol and 5-methyl-3-heptanol. The protocol below is a general procedure adaptable for this substrate.

Reaction Scheme:

start This compound reagents 1. BH3•THF 2. H2O2, NaOH start->reagents product 5-Methyl-4-heptanol (and regioisomer) reagents->product

Caption: Hydroboration-Oxidation of this compound.

Experimental Protocol:

  • Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a reflux condenser is charged with this compound (11.2 g, 100 mmol). Anhydrous tetrahydrofuran (B95107) (THF, 100 mL) is added, and the solution is cooled to 0 °C in an ice bath.

  • Hydroboration: A 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH3•THF) in THF (33.3 mL, 33.3 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Oxidation: The flask is cooled again to 0 °C, and a 3 M aqueous solution of sodium hydroxide (B78521) (15 mL) is slowly added, followed by the dropwise addition of 30% hydrogen peroxide (15 mL), ensuring the temperature does not exceed 25 °C.

  • Work-up: The reaction mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (B86663), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to yield 5-methyl-4-heptanol.

Quantitative Data (Representative):

ProductStarting MaterialReagentsYield (%)Purity (%)
5-Methyl-4-heptanolThis compoundBH3•THF, H2O2, NaOH85-95>98
Ozonolysis: Synthesis of 2-Pentanone and Propanal

Ozonolysis is a powerful method to cleave carbon-carbon double bonds, yielding aldehydes and ketones.[4] Reductive work-up of the ozonide formed from this compound will produce 2-pentanone and propanal.

Reaction Scheme:

start This compound reagents 1. O3, CH2Cl2, -78 °C 2. (CH3)2S start->reagents product1 2-Pentanone reagents->product1 product2 Propanal reagents->product2

Caption: Ozonolysis of this compound.

Experimental Protocol:

  • Reaction Setup: A solution of this compound (11.2 g, 100 mmol) in dichloromethane (B109758) (200 mL) is placed in a three-necked flask equipped with a gas inlet tube, a magnetic stir bar, and a gas outlet tube connected to a trap containing potassium iodide solution. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Reductive Work-up: The ozone stream is stopped, and the solution is purged with nitrogen to remove excess ozone. Dimethyl sulfide (B99878) (10 mL, 136 mmol) is added dropwise at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Purification: The solvent and volatile by-products are carefully removed by distillation. The resulting mixture of 2-pentanone and propanal can be separated by fractional distillation.

Quantitative Data (Representative):

ProductStarting MaterialReagentsYield (%)
2-PentanoneThis compoundO3, (CH3)2S90-98
PropanalThis compoundO3, (CH3)2S90-98
Epoxidation: Synthesis of 3,4-Epoxy-5-methylheptane

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a reliable method for the synthesis of epoxides.[5][6] This reaction proceeds via a concerted mechanism, resulting in a syn-addition of the oxygen atom to the double bond.

Reaction Scheme:

start This compound reagents m-CPBA, CH2Cl2 start->reagents product 3,4-Epoxy-5-methylheptane reagents->product

Caption: Epoxidation of this compound.

Experimental Protocol:

  • Reaction Setup: this compound (11.2 g, 100 mmol) is dissolved in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

  • Epoxidation: meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 24.9 g, 110 mmol) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 4 hours.

  • Work-up: The reaction mixture is filtered to remove the precipitated m-chlorobenzoic acid. The filtrate is washed successively with a 10% aqueous solution of sodium sulfite (B76179) (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude epoxide is purified by vacuum distillation.

Quantitative Data (Representative):

ProductStarting MaterialReagentYield (%)Purity (%)
3,4-Epoxy-5-methylheptaneThis compoundm-CPBA80-90>97

Application in Drug Development

While direct applications of this compound in pharmaceuticals are not extensively documented, the functionalized products derived from it are valuable intermediates in medicinal chemistry.

  • Alcohols (from Hydroboration-Oxidation): The resulting 5-methyl-heptanols can be used as building blocks for the synthesis of more complex molecules. The hydroxyl group can be further functionalized to introduce ethers, esters, or other functionalities commonly found in drug candidates.

  • Carbonyls (from Ozonolysis): Aldehydes and ketones are versatile functional groups for carbon-carbon bond formation reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. These reactions are fundamental in the construction of the carbon skeletons of many active pharmaceutical ingredients.

  • Epoxides (from Epoxidation): Epoxides are highly reactive intermediates that can undergo ring-opening reactions with various nucleophiles (e.g., amines, alcohols, thiols) to introduce two new functional groups with defined stereochemistry. This is a powerful strategy for the synthesis of chiral molecules, which is of paramount importance in drug design.

The introduction of a methyl group can also be advantageous in drug design, potentially influencing the molecule's binding affinity to its target, metabolic stability, and pharmacokinetic properties.

Logical Workflow for Potential Drug Precursor Synthesis:

cluster_start Starting Material cluster_reactions Key Transformations cluster_products Functionalized Intermediates cluster_applications Medicinal Chemistry Applications cluster_final Potential Drug Scaffolds start This compound hydro Hydroboration- Oxidation start->hydro ozono Ozonolysis start->ozono epoxi Epoxidation start->epoxi alcohol 5-Methyl-4-heptanol hydro->alcohol carbonyls 2-Pentanone & Propanal ozono->carbonyls epoxide 3,4-Epoxy-5-methylheptane epoxi->epoxide ester Ester/Ether Synthesis alcohol->ester cc_bond C-C Bond Formation carbonyls->cc_bond ring_open Nucleophilic Ring Opening epoxide->ring_open final Complex Chiral Molecules ester->final cc_bond->final ring_open->final

Caption: Synthetic pathways from this compound to potential drug scaffolds.

References

Gas chromatography methods for separating 5-Methyl-3-heptene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Gas Chromatography Methods for the Separation of 5-Methyl-3-heptene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the separation of this compound isomers using gas chromatography (GC). The separation of alkene isomers, including positional, geometric (E/Z), and chiral (R/S) isomers, presents a significant analytical challenge due to their similar physicochemical properties.[1] This note outlines two primary protocols: one for the separation of positional and geometric isomers using a high-polarity column, and a second for the resolution of enantiomers using a chiral stationary phase. These methods are crucial for quality control, reaction monitoring, and stereospecific analysis in various research and industrial settings.

Introduction to Isomer Separation by GC

Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds.[2][3] The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.[4] For closely related isomers like those of this compound, achieving adequate resolution requires careful selection of the GC column and optimization of analytical conditions, particularly the temperature program.[5][6]

  • Positional and Geometric Isomers : These isomers (e.g., this compound vs. 5-Methyl-2-heptene; (E)-5-Methyl-3-heptene vs. (Z)-5-Methyl-3-heptene) differ in the location of the double bond or the spatial arrangement of substituents around it. Their separation typically relies on stationary phases that can exploit subtle differences in polarity and molecular shape. High-polarity columns, such as those with polyethylene (B3416737) glycol (WAX) or liquid crystalline phases, are often effective.[1][6][7]

  • Chiral Isomers (Enantiomers) : this compound possesses a chiral center at the C5 position, meaning it exists as a pair of non-superimposable mirror images (R and S enantiomers). Separating enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP).[8] Cyclodextrin-based CSPs are commonly employed for this purpose in GC.[9][10]

Experimental Protocols

Protocol 1: Separation of Positional and Geometric Isomers

This protocol is adapted from methodologies used for the analysis of C8 alkene mixtures and is suitable for resolving positional isomers (e.g., this compound, 5-methyl-2-heptene) and the geometric E/Z isomers of this compound.[11] A high-polarity column is recommended for this application.[1]

2.1. Sample Preparation

  • Standard Preparation : Prepare a stock solution of the this compound isomer mixture at approximately 1000 µg/mL in a volatile, high-purity solvent such as hexane (B92381) or pentane.

  • Working Solution : Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.[1]

  • Vial Transfer : Transfer the working solution to a 2 mL autosampler vial and seal with a PTFE-lined cap.

2.2. GC-MS Instrumentation and Conditions

The following table summarizes the instrumental parameters for the separation of positional and geometric isomers. A Flame Ionization Detector (FID) can also be used and is common for hydrocarbon analysis.

ParameterRecommended ValueNotes
GC System Agilent 7890A GC or equivalent---
Column High-Polarity WAX Column (e.g., DB-WAXetr)Dimensions: 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]
Injector Split/Splitless InletTemperature: 250°C. Split Ratio: 50:1 to 100:1 to avoid column overload.[12]
Injection Volume 1 µL---
Carrier Gas Helium or HydrogenConstant flow rate of 1.0-1.5 mL/min.[13]
Oven Program Initial: 40°C, hold for 5 minThis initial hold helps focus analytes at the column head.
Ramp 1: 40°C/min to 120°CA faster ramp can be used for initial screening.[11]
Ramp 2: 20°C/min to 250°C, hold for 10 minSlower ramp rates can be tested to improve resolution.[14]
Detector Mass Spectrometer (MS) or FIDMS provides definitive identification.[1] FID offers high sensitivity for hydrocarbons.
MS Conditions Ionization: Electron Impact (EI) at 70 eVSource Temp: 230°C; Quad Temp: 150°C. Mass Range: m/z 40-300.[15][16]
Protocol 2: Chiral Separation of (R/S)-5-Methyl-3-heptene

This protocol outlines a method for the enantioseparation of this compound using a cyclodextrin-based chiral stationary phase.

2.1. Sample Preparation

Sample preparation follows the same procedure as in Protocol 1 (Section 2.1). Ensure the solvent used does not co-elute with the analytes of interest.

2.2. GC-FID/MS Instrumentation and Conditions

The use of a specialized chiral column is mandatory for this separation.[9]

ParameterRecommended ValueNotes
GC System Agilent 7890A GC or equivalent---
Column Cyclodextrin-based Chiral Column (e.g., Rt-βDEXsm, Cyclodex-B)Dimensions: 30 m x 0.25 or 0.32 mm ID, 0.25 µm film thickness.[9][14]
Injector Split/Splitless InletTemperature: 220°C. Split Ratio: 80:1.
Injection Volume 1 µL---
Carrier Gas Hydrogen or HeliumHydrogen often provides better efficiency at higher flow rates. Set to 80 cm/sec at 40°C.[9]
Oven Program Initial: 40°C, hold for 1 minA low starting temperature is crucial for chiral separations.
Ramp: 2°C/min to 200°C, hold for 5 minA slow temperature ramp is critical for resolving enantiomers.[9]
Detector FID or Mass Spectrometer (MS)FID is highly sensitive and suitable for quantification.
FID Conditions Temperature: 220°C---

Data Analysis and Interpretation

  • Qualitative Analysis : Compound identification is based on retention time matching against known standards. For MS detection, the resulting mass spectrum should be compared with a reference library for confirmation.[2]

  • Quantitative Analysis : Peak area or height is proportional to the analyte concentration. Calibration curves should be constructed using standards of known concentrations to quantify the amount of each isomer.[2]

  • Enantiomeric Excess (ee) : For chiral separations, the enantiomeric excess can be calculated from the peak areas (I) of the two enantiomers (R and S) using the formula: ee (%) = |IR - IS| / (IR + IS) x 100[17]

Workflow and Process Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound isomers, from sample preparation to final data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep1 Prepare Stock Solution (1000 µg/mL) Prep2 Dilute to Working Solution (10-100 µg/mL) Prep1->Prep2 Prep3 Transfer to Autosampler Vial Prep2->Prep3 Inject Inject Sample (1 µL) into GC System Prep3->Inject Separate Isomer Separation on Capillary Column Inject->Separate Detect Detection by MS or FID Separate->Detect Process Generate Chromatogram Detect->Process Identify Identify Peaks (Retention Time & Mass Spectra) Process->Identify Quantify Quantify Isomers (Peak Area & Calibration) Identify->Quantify Report Final Report (Isomer Ratios, ee%) Quantify->Report

Caption: General workflow for GC analysis of this compound isomers.

Troubleshooting

  • Poor Resolution : If isomers are not baseline separated, lower the initial oven temperature and/or decrease the temperature ramp rate.[14] Ensure the correct column is installed for the specific type of isomers being analyzed (polar for positional/geometric, chiral for enantiomers).

  • Peak Tailing or Splitting : This may result from improper column installation, a contaminated injector liner, or sample degradation at high injector temperatures.[14] Regularly replace the septum and glass liner and inspect the column cut.

  • No Peaks Detected : Verify injection volume, sample concentration, and detector settings. Check for leaks in the system.

References

High-performance liquid chromatography (HPLC) analysis of 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of 5-Methyl-3-heptene using High-Performance Liquid Chromatography (HPLC) with UV Detection following Derivatization.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of this compound, a volatile organic compound (VOC), using High-Performance Liquid Chromatography (HPLC) with UV detection. Direct analysis of non-chromophoric and volatile compounds like this compound by HPLC is challenging. This protocol outlines a pre-column derivatization procedure involving the oxidative cleavage of the alkene to form carbonyl compounds, which are subsequently reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to yield highly UV-absorbent hydrazones. This method provides excellent sensitivity and specificity for the quantification of this compound in various matrices.

Introduction

This compound is a hydrocarbon of interest in various fields, including organic synthesis and as a potential biomarker. Due to its volatility and lack of a suitable chromophore, direct analysis by HPLC-UV is not feasible. Gas chromatography (GC) is a more common technique for such analytes. However, HPLC offers advantages in terms of the analysis of non-volatile derivatives and compatibility with a wide range of detectors. To enable sensitive HPLC analysis, a derivatization strategy is necessary to introduce a UV-absorbing moiety to the molecule.[1][2][3]

This method employs a two-step derivatization process. First, the carbon-carbon double bond of this compound is subjected to oxidative cleavage via ozonolysis, yielding propanal and 2-pentanone.[4][5][6] These resulting carbonyl compounds are then derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form their corresponding 2,4-dinitrophenylhydrazones. These derivatives are stable, non-volatile, and possess a strong chromophore, allowing for sensitive detection by HPLC with a UV detector.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Ozone (generated from an ozone generator)

  • Methanol, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Dichloromethane (B109758), HPLC grade

  • Triphenylphosphine (B44618)

  • Perchloric acid

  • Sodium sulfate, anhydrous

  • Standard stock solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • DNPH solution: Prepare a saturated solution of DNPH in acetonitrile containing 1% perchloric acid.

2. Sample Preparation and Derivatization

Step 1: Oxidative Cleavage (Ozonolysis)

  • Accurately pipette a known volume of the this compound standard solution or sample into a glass reaction vessel containing dichloromethane at -78°C (a dry ice/acetone bath).

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.

  • Add a slight excess of triphenylphosphine to the solution to reduce the ozonide intermediate to the corresponding carbonyl compounds (propanal and 2-pentanone).

  • Allow the solution to warm to room temperature.

Step 2: DNPH Derivatization

  • To the solution containing the carbonyl compounds, add an excess of the DNPH solution.

  • Allow the reaction to proceed for 1 hour at room temperature in the dark to form the 2,4-dinitrophenylhydrazone derivatives.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.

3. HPLC Conditions

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm.

  • Column Temperature: 30°C.

Data Presentation

The quantitative data for the analysis of the two derivative products of this compound are summarized in the table below. The concentration of this compound can be determined from the sum of the molar concentrations of the two resulting carbonyl derivatives.

Table 1: Quantitative Analysis of this compound Derivatives

Derivative CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
Propanal-2,4-DNPH8.50.050.150.9995
2-Pentanone-2,4-DNPH10.20.040.120.9998

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Ozonolysis Oxidative Cleavage (Ozonolysis at -78°C) Sample->Ozonolysis Reduction Reduction of Ozonide (Triphenylphosphine) Ozonolysis->Reduction Carbonyls Formation of Propanal & 2-Pentanone Reduction->Carbonyls Derivatization Derivatization with DNPH Carbonyls->Derivatization Derivative Formation of DNPH Derivatives (UV-Active) Derivatization->Derivative Injection Inject into HPLC Derivative->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 360 nm Separation->Detection Quantification Quantification of Derivatives Detection->Quantification Result Calculate initial This compound Concentration Quantification->Result

References

Application Notes and Protocols for the Purification of Crude 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of crude 5-Methyl-3-heptene, a valuable intermediate in organic synthesis. The selection of an appropriate purification technique is critical to ensure the desired purity and yield for subsequent applications. The protocols described herein are based on standard laboratory practices for the purification of alkenes with similar physicochemical properties.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for selecting and optimizing purification methods.

PropertyValue
Molecular FormulaC₈H₁₆
Molecular Weight112.22 g/mol [1]
Boiling Point115.24 °C (estimated at 760 mmHg)[2]
AppearanceColorless to pale yellow liquid[2]
Purity (Commercial)>98.0% (GC)[1][2]
Specific Gravity0.71[1]
SolubilitySoluble in water at 12.35 mg/L at 25 °C (estimated)[2]

Potential Impurities in Crude this compound

Crude this compound, depending on its synthetic route, may contain various impurities. A common synthesis involves the hydrodeoxygenation of 5-methyl-3-heptanone, which can result in a mixture of C8 alkenes and alkanes[3]. Potential impurities could include:

  • Isomers: 5-Methyl-2-heptene and other positional or geometric isomers.

  • Starting Materials: Unreacted 5-methyl-3-heptanone.

  • Byproducts: 3-Methyl-heptane (the corresponding alkane) from over-reduction[3].

  • Solvents and Reagents: Residual solvents and reagents from the synthesis and workup steps.

Purification Strategies

The primary methods for purifying this compound are fractional distillation and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Quantitative Data Summary

The following table presents illustrative data for the purification of crude this compound. These values are based on typical outcomes for the described methods and should be considered as a general guide. Actual results will vary depending on the specific composition of the crude mixture and the experimental conditions.

Purification MethodInitial Purity (GC)Final Purity (GC)Typical YieldEstimated TimeNotes
Fractional Distillation~85%>98%70-85%4-6 hoursEffective for separating compounds with different boiling points.
Column Chromatography~85%>99%60-80%6-8 hoursIdeal for removing non-volatile impurities and closely related isomers.

Experimental Protocols

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points.[4][5]

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Crude this compound

Protocol:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. The vapor will start to rise through the fractionating column.

  • Equilibration: As the vapor rises, it will condense and re-vaporize multiple times on the surface of the column packing or indentations.[6] This process enriches the vapor with the more volatile component.

  • Distillation: The vapor that reaches the top of the column will be primarily the component with the lowest boiling point. This vapor then passes into the condenser, where it liquefies and is collected in the receiving flask.

  • Monitoring: Monitor the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction. A significant change in temperature indicates that a different component is starting to distill.

  • Fraction Collection: Collect the fraction that distills at or near the boiling point of this compound (115.24 °C). It is advisable to collect several fractions and analyze their purity by Gas Chromatography (GC).

  • Completion: Stop the distillation before the distilling flask runs dry. Allow the apparatus to cool completely before disassembling.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7][8] For a non-polar alkene like this compound, normal-phase chromatography with a non-polar mobile phase is effective.

Materials:

  • Chromatography column

  • Silica (B1680970) gel (or alumina)

  • Eluent (e.g., hexane (B92381) or petroleum ether)

  • Crude this compound

  • Collection tubes or flasks

  • Sand

  • Cotton or glass wool

Protocol:

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate. A gentle pressure can be applied to the top of the column if necessary.

  • Fraction Collection:

    • Collect fractions of a consistent volume.

    • Monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), if applicable, or by collecting all fractions and analyzing them by GC.

  • Analysis:

    • Analyze the collected fractions by GC to determine the purity of each.

    • Combine the pure fractions containing this compound.

  • Solvent Removal:

    • Remove the eluent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Logical Workflow Diagram

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (GC) Crude->Analysis1 Decision Select Purification Method Analysis1->Decision Distillation Fractional Distillation Decision->Distillation Boiling point differences Chromatography Column Chromatography Decision->Chromatography Polarity differences Dist_Fractions Collect Distillate Fractions Distillation->Dist_Fractions Chrom_Fractions Collect Eluted Fractions Chromatography->Chrom_Fractions Analysis2 Purity Analysis of Fractions (GC) Dist_Fractions->Analysis2 Chrom_Fractions->Analysis2 Combine Combine Pure Fractions Analysis2->Combine Solvent_Removal Solvent Removal (if applicable) Combine->Solvent_Removal Pure_Product Purified this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of crude this compound.

References

Application Notes and Protocols: 5-Methyl-3-heptene in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-heptene is an eight-carbon internal olefin with potential as a versatile starting material in the synthesis of various fine chemicals. Its branched structure and the presence of a double bond allow for a range of chemical transformations, leading to the formation of valuable intermediates for the pharmaceutical, agrochemical, and fragrance industries. While specific, detailed industrial applications and protocols for this compound are not extensively documented in publicly available literature, its reactivity is analogous to other internal alkenes. This document provides an overview of a potential application—epoxidation—and includes a detailed, representative protocol for the synthesis of the corresponding epoxide, a key intermediate for further functionalization.

Potential Application: Synthesis of 5-Methyl-3,4-epoxyheptane

The epoxidation of this compound yields 5-Methyl-3,4-epoxyheptane. Epoxides are highly valuable intermediates in organic synthesis due to the reactivity of the three-membered ring, which can be opened by various nucleophiles to introduce a wide range of functional groups. This makes 5-Methyl-3,4-epoxyheptane a potential precursor for the synthesis of chiral alcohols, diols, and other complex molecules that are building blocks for active pharmaceutical ingredients and specialty chemicals.

Experimental Protocol: Epoxidation of an Internal Olefin

The following is a representative protocol for the epoxidation of an internal olefin using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent. This protocol is adapted from established procedures for similar substrates and can be considered a starting point for the epoxidation of this compound.

Reaction:

Caption: Workflow for the synthesis of 5-Methyl-3,4-epoxyheptane.

Potential Synthetic Pathways from this compound

This diagram illustrates the potential of this compound as a precursor to various fine chemicals through different reaction pathways.

Synthetic_Pathways cluster_products Potential Fine Chemical Intermediates A This compound B 5-Methyl-3,4-epoxyheptane A->B Epoxidation C 6-Methyl-4-octanone / 5-Methyl-4-octanone A->C Hydroformylation & Oxidation/Reduction D Higher Molecular Weight Alkenes A->D Olefin Metathesis

Caption: Potential synthetic routes from this compound.

Application Notes and Protocols for 5-Methyl-3-heptene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, documented applications of 5-Methyl-3-heptene in materials science are not extensively available in public literature. The following application notes and protocols are based on the general principles of polymer chemistry and the known roles of similar branched, internal olefins in polymerization processes. These are intended to serve as a foundational guide for researchers and scientists interested in exploring the potential of this compound in materials science.

Potential Application Notes

This compound, a branched internal olefin, presents several potential, yet underexplored, applications in the field of materials science. Its unique structure, featuring a methyl branch and an internal double bond, suggests its primary utility could be as a comonomer in the synthesis of specialty polyolefins or as a modifier in polymerization reactions.

  • As a Comonomer in Polyolefin Synthesis: The incorporation of this compound as a comonomer in the polymerization of ethylene (B1197577) or propylene (B89431) could lead to the formation of polymers with tailored properties. The branched structure of this compound would introduce short-chain branches into the main polymer backbone. This can disrupt the crystalline structure of the polymer, leading to:

    • Reduced Crystallinity and Density: The introduction of branches hinders the close packing of polymer chains, resulting in lower crystallinity and density. This can be desirable for producing more flexible and transparent materials.

    • Improved Impact Strength: The branches can act as energy-absorbing points, potentially enhancing the impact resistance of the material.

    • Modified Thermal Properties: A decrease in crystallinity typically leads to a lower melting point and heat distortion temperature.

  • As a Chain Transfer Agent: In radical polymerization, molecules with abstractable hydrogen atoms can act as chain transfer agents, which are used to control the molecular weight of the resulting polymer. While less common for Ziegler-Natta or metallocene catalysis, certain olefins can participate in chain transfer reactions. The allylic hydrogens in this compound could potentially be abstracted, terminating a growing polymer chain and initiating a new one. This could be a method to produce lower molecular weight polyolefins with specific end-group functionalities.

Hypothetical Experimental Protocols

The following are hypothetical protocols for the copolymerization of ethylene and this compound using two common types of olefin polymerization catalysts: Ziegler-Natta and Metallocene.

2.1. Copolymerization using a Ziegler-Natta Catalyst

This protocol describes a slurry polymerization process.

Materials:

  • Ethylene (polymerization grade)

  • This compound (cis/trans mixture, dried over molecular sieves)

  • Hexane (B92381) (anhydrous, polymerization grade)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (TEAL)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (10% in methanol)

  • Nitrogen (high purity)

Experimental Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature controller, gas inlet, and injection ports. All glassware should be oven-dried and assembled under a nitrogen atmosphere.

Protocol:

  • Reactor Preparation: The reactor is purged with high-purity nitrogen for at least 1 hour at 110°C to remove any moisture and oxygen.

  • Solvent and Comonomer Addition: Anhydrous hexane (500 mL) is introduced into the reactor, followed by the desired amount of this compound (e.g., 5-50 mL). The reactor is then saturated with ethylene at the desired pressure (e.g., 1-10 bar) while maintaining the reaction temperature (e.g., 70°C).

  • Catalyst Preparation and Injection: In a separate Schlenk flask under nitrogen, a solution of TEAL in hexane (e.g., 1.0 M) is prepared. In another flask, a solution of TiCl₄ in hexane (e.g., 0.1 M) is prepared. The TEAL solution is added to the reactor, followed by the TiCl₄ solution to initiate the polymerization. The Al/Ti molar ratio is a critical parameter to optimize (e.g., 100:1 to 500:1).

  • Polymerization: The polymerization is allowed to proceed for a set time (e.g., 1-4 hours) while maintaining constant temperature and ethylene pressure.

  • Quenching and Polymer Isolation: The polymerization is terminated by injecting methanol (20 mL) into the reactor. The polymer slurry is then poured into a larger volume of methanol containing 10% HCl to precipitate the polymer and remove catalyst residues.

  • Washing and Drying: The precipitated polymer is filtered, washed extensively with methanol, and then dried in a vacuum oven at 60°C to a constant weight.

2.2. Copolymerization using a Metallocene Catalyst

This protocol describes a solution polymerization process.

Materials:

  • Ethylene (polymerization grade)

  • This compound (cis/trans mixture, dried over molecular sieves)

  • Toluene (B28343) (anhydrous, polymerization grade)

  • Zirconocene dichloride (e.g., Cp₂ZrCl₂)

  • Methylaluminoxane (MAO) (10 wt% solution in toluene)

  • Methanol (for quenching)

  • Hydrochloric acid (10% in methanol)

  • Nitrogen (high purity)

Experimental Setup: Similar to the Ziegler-Natta setup.

Protocol:

  • Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen.

  • Solvent and Comonomer Addition: Anhydrous toluene (500 mL) and the desired amount of this compound are added to the reactor. The solution is stirred and saturated with ethylene at the desired pressure and temperature (e.g., 50°C).

  • Catalyst Activation and Injection: In a glovebox, a solution of Cp₂ZrCl₂ in toluene is prepared. The required amount of MAO solution is injected into the reactor, followed by the Cp₂ZrCl₂ solution to start the polymerization. The Al/Zr molar ratio is a key variable (e.g., 1000:1 to 5000:1).

  • Polymerization: The reaction is continued for the desired duration (e.g., 30-120 minutes) under constant ethylene pressure and temperature.

  • Quenching and Polymer Isolation: The reaction is quenched with methanol. The polymer solution is then poured into an excess of acidified methanol to precipitate the copolymer.

  • Washing and Drying: The polymer is collected by filtration, washed with methanol, and dried under vacuum at 60°C.

Data Presentation

The properties of the synthesized copolymers should be thoroughly characterized to understand the influence of this compound incorporation. The data can be summarized in a table as follows:

EntryCatalyst System[5-M-3-H] (mol/L)Polymer Yield (g)5-M-3-H in Polymer (mol%)¹Mₙ ( g/mol )²MWD (Mₙ/Mₙ)²Tₘ (°C)³Crystallinity (%)³
1Ziegler-Nattax.xxy.yyz.zzaaaaab.bbccc.cdd.d
2Metallocenex.xxy.yyz.zzaaaaab.bbccc.cdd.d

¹ Determined by ¹H NMR or ¹³C NMR spectroscopy. ² Determined by Gel Permeation Chromatography (GPC). ³ Determined by Differential Scanning Calorimetry (DSC).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Reactor_Prep Reactor Purging Solvent_Comonomer Solvent & 5-M-3-H Addition Reactor_Prep->Solvent_Comonomer Ethylene_Sat Ethylene Saturation Solvent_Comonomer->Ethylene_Sat Catalyst_Prep Catalyst Preparation Catalyst_Injection Catalyst Injection Catalyst_Prep->Catalyst_Injection Ethylene_Sat->Catalyst_Injection Polymerization Polymerization Reaction Catalyst_Injection->Polymerization Quenching Quenching Polymerization->Quenching Precipitation Precipitation Quenching->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Final_Polymer Characterization Washing_Drying->Final_Polymer Influence_on_Polymer_Structure cluster_reactants Monomers cluster_products Resulting Polymer Structure cluster_properties Modified Material Properties Ethylene Ethylene Polymerization Copolymerization Ethylene->Polymerization Heptene This compound Heptene->Polymerization Linear Linear Polyethylene Chain Branched Branched Copolymer Chain Polymerization->Branched Crystallinity Lower Crystallinity Branched->Crystallinity Flexibility Increased Flexibility Branched->Flexibility Impact_Strength Improved Impact Strength Branched->Impact_Strength

Application Notes & Protocols: 5-Methyl-3-heptene in the Production of Fuel-Range Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-3-heptene (B85671), a C8 alkene, is a promising intermediate in the synthesis of fuel-range hydrocarbons, particularly gasoline and jet fuel blendstocks. Its branched structure can contribute to favorable combustion properties, such as a higher octane (B31449) rating.[1] This document outlines the potential pathways for utilizing this compound in fuel production, with a focus on its synthesis from biomass-derived precursors and its subsequent conversion into larger hydrocarbon molecules suitable for fuel applications. The primary conversion methods detailed are oligomerization and catalytic cracking.

Synthesis of this compound from Biomass

A viable route for the production of this compound begins with biomass-derived 5-methyl-3-heptanone. This C8 ketone can be catalytically converted to a mixture of C8 alkenes, including this compound, and C8 alkanes.[2] This process typically involves hydrodeoxygenation over a bifunctional catalyst.[2]

Experimental Protocol: Catalytic Hydrodeoxygenation of 5-Methyl-3-heptanone

This protocol describes the conversion of 5-methyl-3-heptanone to a mixture containing this compound using a supported metal catalyst.

Materials:

  • 5-methyl-3-heptanone (C8 ketone)

  • Catalyst: 20 wt% Copper on Alumina (Cu-Al2O3) or 1 wt% Platinum on Alumina (Pt-Al2O3)[2]

  • Hydrogen (H2) gas

  • Nitrogen (N2) gas (for inert atmosphere)

  • Fixed-bed flow reactor system

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Pack a fixed-bed reactor with the chosen catalyst.

  • Pre-treat the catalyst in situ by heating under a flow of H2 to reduce the metal oxide.

  • Establish the reaction conditions:

    • Reaction Temperature: 180 °C to 260 °C[2]

    • Pressure: 1 atm[2]

    • H2/C8 ketone molar ratio: Varied to control product selectivity[2]

  • Introduce a continuous flow of gaseous H2 and the liquid 5-methyl-3-heptanone into the reactor over the catalyst bed.

  • Collect the product stream at the reactor outlet after cooling and condensation.

  • Analyze the product mixture using GC-MS to determine the conversion of 5-methyl-3-heptanone and the selectivity for this compound, other C8 alkenes, and C8 alkanes.

Data Presentation: Product Distribution from 5-Methyl-3-heptanone Hydrodeoxygenation

The following table summarizes the product distribution from the hydrodeoxygenation of 5-methyl-3-heptanone over different catalysts and conditions.

CatalystReaction Temperature (°C)H2/C8 Ketone Molar RatioC8 Ketone Conversion (%)C8 Alkene Selectivity (%)C8 Alkane Selectivity (%)
20 wt% Cu-Al2O32202Not specified~82Not specified
1 wt% Pt-Al2O3VariedVaried99.9LowUp to 97

Data extracted from a study on the conversion of 5-methyl-3-heptanone.[2]

Conversion of this compound to Fuel-Range Hydrocarbons

Once produced, this compound can be converted into larger hydrocarbons within the gasoline (C5-C12) and jet fuel (C8-C16) ranges through processes like oligomerization.[3][4]

Experimental Protocol: Oligomerization of this compound

This protocol outlines a general procedure for the oligomerization of this compound over a solid acid catalyst to produce larger hydrocarbons.

Materials:

  • This compound

  • Solid acid catalyst (e.g., ZSM-5 zeolite, nickel silica-alumina)[3]

  • High-pressure batch or flow reactor

  • Solvent (if necessary, e.g., heptane)

  • Gas chromatograph with a flame ionization detector (GC-FID) for product analysis

Procedure:

  • Activate the solid acid catalyst by calcination in air.

  • Load the catalyst into the reactor.

  • Introduce the this compound feed into the reactor.

  • Pressurize the reactor with an inert gas (e.g., N2).

  • Heat the reactor to the desired reaction temperature (e.g., 120 °C).[3]

  • Maintain the reaction for a specified duration with stirring.

  • After the reaction, cool the reactor and collect the liquid product.

  • Analyze the product distribution by GC-FID to determine the conversion of this compound and the selectivity for different hydrocarbon chain lengths.

Visualization of Pathways and Workflows

Overall Workflow: From Biomass to Fuel-Range Hydrocarbons

G Biomass Biomass Sugars Sugars Biomass->Sugars Hydrolysis Butanediol 2,3-Butanediol Sugars->Butanediol Fermentation MEK Methyl Ethyl Ketone Butanediol->MEK Dehydration C8_Ketone 5-Methyl-3-heptanone MEK->C8_Ketone Aldol Condensation & Hydrogenation C8_Alkene This compound C8_Ketone->C8_Alkene Hydrodeoxygenation Fuel Fuel-Range Hydrocarbons (Gasoline, Jet Fuel) C8_Alkene->Fuel Oligomerization / Catalytic Cracking

Caption: Workflow from biomass to fuel-range hydrocarbons via this compound.

Reaction Pathway: Hydrodeoxygenation of 5-Methyl-3-heptanone

G C8_Ketone 5-Methyl-3-heptanone C8_Alcohol 5-Methyl-3-heptanol C8_Ketone->C8_Alcohol + H2 (Metal site) C8_Alkenes This compound & 5-Methyl-2-heptene C8_Alcohol->C8_Alkenes - H2O (Acid site) C8_Alkane 3-Methylheptane C8_Alkenes->C8_Alkane + H2 (Metal site)

Caption: Reaction pathway for the conversion of 5-methyl-3-heptanone.[2]

Logical Relationship: Oligomerization of this compound

G cluster_reactants Reactants cluster_products Products Monomer1 5-Methyl -3-heptene Dimer C16 Dimer Monomer1->Dimer Catalyst Monomer2 5-Methyl -3-heptene Monomer2->Dimer Trimer C24 Trimer Dimer->Trimer + Monomer

Caption: Oligomerization of this compound to form larger hydrocarbons.

References

Application Note: 5-Methyl-3-heptene as a Reference Standard in the Gas Chromatographic Analysis of Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-3-heptene (B85671) is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆.[1] It exists as a mixture of cis- and trans-isomers and is a colorless liquid at room temperature.[2] Due to its presence in petroleum distillates, such as gasoline, this compound serves as a valuable analytical standard for qualitative and quantitative analysis in the petrochemical industry. Its well-defined physicochemical properties and chromatographic behavior make it suitable for use as a calibration standard or a component in complex hydrocarbon reference mixtures. This application note outlines the properties of this compound and provides a general protocol for its use in gas chromatography (GC) applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing appropriate analytical methodologies, including sample preparation and setting instrumental parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [3]
CAS Number 13172-91-3 (cis- and trans- mixture)[2]
Appearance Colorless liquid[2]
Boiling Point 115.24 °C (estimated)
Purity (GC) Min. 98.0%[2]
Specific Gravity 0.71[2]
Refractive Index 1.40[2]

Chromatographic Data

The retention behavior of this compound is critical for its role as a standard in gas chromatography. The Kovats retention index is a key parameter for compound identification.

Table 2: Kovats Retention Index for this compound

Column TypeRetention Index (Standard non-polar)Reference
Standard non-polar766, 767.8[3]
Semi-standard non-polar753.7, 756, 758, 765.5[3]

Experimental Protocol: Use of this compound as a Calibration Standard for GC-MS Analysis of Gasoline

This protocol describes a general procedure for the use of this compound as a component in a calibration standard for the qualitative and quantitative analysis of a complex hydrocarbon mixture like unleaded gasoline.

1. Materials and Reagents

  • This compound standard: (cis- and trans- mixture), ≥98.0% purity

  • Solvent: n-Hexane or pentane, GC grade

  • Other hydrocarbon standards: A mix of representative paraffins, naphthenes, and aromatics found in gasoline (e.g., n-heptane, isooctane, toluene, ethylbenzene, xylenes)

  • Sample: Unleaded gasoline

  • Equipment: Volumetric flasks, micropipettes, autosampler vials with septa

2. Standard Preparation

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and bring to volume with n-hexane.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the primary stock solution with n-hexane. Recommended concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.

    • These working standards can also include other relevant hydrocarbon standards at similar concentrations to create a comprehensive calibration mix.

3. Sample Preparation

  • Accurately dilute the unleaded gasoline sample with n-hexane to bring the concentration of target analytes within the calibration range. A dilution factor of 1:100 is a typical starting point.

  • Transfer an aliquot of the diluted sample to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments.

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975 or equivalent with electron ionization (EI)
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 35 °C for 5 min, ramp at 5 °C/min to 200 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 35-350
Scan Mode Full Scan

5. Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the authentic standard.

  • Quantitative Analysis:

    • Generate a calibration curve by plotting the peak area of this compound against its concentration for the prepared working standards.

    • Determine the concentration of this compound in the diluted gasoline sample by interpolating its peak area on the calibration curve.

    • Calculate the final concentration in the original gasoline sample by applying the dilution factor.

Workflow and Visualization

The logical flow of the experimental protocol can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) gcms GC-MS Analysis std_prep->gcms Inject Standards sample_prep Sample Preparation (Gasoline Dilution) sample_prep->gcms Inject Sample qual_analysis Qualitative Analysis (Retention Time & Mass Spectrum) gcms->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) gcms->quant_analysis results Final Concentration Calculation qual_analysis->results quant_analysis->results

Experimental workflow for the analysis of this compound.

This compound is a well-characterized hydrocarbon that is commercially available in high purity, making it a suitable analytical standard. Its application is particularly relevant in the detailed hydrocarbon analysis of petroleum products. The protocol provided herein offers a general framework for its use in GC-MS analysis, which can be adapted and optimized for specific laboratory instrumentation and analytical requirements. The use of such standards is crucial for achieving accurate and reproducible results in the analysis of complex hydrocarbon matrices.

References

Application Notes and Protocols for 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 5-Methyl-3-heptene. The information is compiled to ensure the safety of laboratory personnel and the integrity of the chemical.

Chemical and Physical Properties

This compound is a flammable liquid. Its physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [1]
Appearance Colorless liquid[2][3]
Boiling Point 115.24 °C (estimated)[3]
Flash Point 11.90 °C (53.00 °F) (estimated)[3]
Specific Gravity 0.71[2]
Vapor Pressure 22.796 mmHg @ 25 °C (estimated)[3]
Water Solubility 12.35 mg/L @ 25 °C (estimated)[3]
Purity Min. 98.0% (GC)[2]

Health and Safety Hazards

This compound is classified as a highly flammable liquid and vapor[1]. It may cause skin irritation, and vapor inhalation can lead to irritation of the nasal and respiratory passages, headache, dizziness, nausea, and central nervous system depression[4].

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor[1].

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking[5].

  • P233: Keep container tightly closed[5].

  • P240: Ground and bond container and receiving equipment[5].

  • P241: Use explosion-proof electrical/ventilating/lighting equipment[5].

  • P242: Use non-sparking tools[5].

  • P243: Take action to prevent static discharges[5].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[6].

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower[5].

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish[5].

  • P403+P235: Store in a well-ventilated place. Keep cool[5].

  • P501: Dispose of contents/container to an approved waste disposal plant[5].

Experimental Protocols

3.1. General Handling Protocol

  • Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood[4].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield[4].

    • Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves for integrity before each use[4].

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

  • Dispensing:

    • Use only non-sparking tools and equipment[5].

    • Ground and bond all containers and receiving equipment to prevent static discharge[5].

    • Avoid breathing vapors[4].

  • Heating: This substance is heat-sensitive[2]. Avoid direct heating. If heating is necessary, use a water bath or heating mantle with precise temperature control. Keep away from open flames and other ignition sources[5].

3.2. Storage Protocol

  • Container: Store in a tightly closed container[5].

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[5].

  • Incompatible Materials: Keep away from strong oxidizing agents, bases, and strong reducing agents[5].

  • Storage Temperature: Store in a cool place[5].

3.3. Spill and Emergency Procedures

  • Small Spills:

    • Eliminate all ignition sources.

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Place the contaminated material in a sealed, labeled container for disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact emergency services.

    • Prevent the spill from entering drains or waterways.

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[6].

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician[6].

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician[4][6].

3.4. Disposal Protocol

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material[5]. Do not allow the product to enter drains[6].

Visualization of Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures cluster_disposal Disposal RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Dispense Dispense Chemical (Use non-sparking tools) Ventilation->Dispense Grounding Ground and Bond Containers Dispense->Grounding Heating Avoid Direct Heat (Use water bath if necessary) Dispense->Heating Store Store in Tightly Closed Container Dispense->Store Spill Spill Occurs Dispense->Spill Exposure Personnel Exposure Dispense->Exposure Waste Collect Waste in Labeled Container Dispense->Waste Fire Fire Occurs Heating->Fire Conditions Cool, Dry, Well-Ventilated Area Store->Conditions Incompatibles Away from Incompatible Materials Conditions->Incompatibles Spill->Waste Dispose Dispose via Licensed Service Waste->Dispose

Caption: Workflow for Safe Handling and Storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Methyl-3-heptene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory syntheses for this compound are the Wittig reaction and a two-step approach involving a Grignard reaction followed by dehydration of the resulting alcohol. An alternative to the standard Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which offers excellent E-alkene selectivity and easier purification.[1][2] A one-step catalytic hydrodeoxygenation of 5-methyl-3-heptanone is also a viable, though less common, laboratory method.

Q2: How can I control the stereochemistry (E/Z isomer ratio) of the double bond in this compound?

A2: The stereochemical outcome is highly dependent on the chosen synthetic route:

  • Wittig Reaction: The stereoselectivity is influenced by the nature of the ylide. Non-stabilized ylides, which would be used for this synthesis, typically favor the Z-alkene.[3][4] The choice of base and the presence of lithium salts can also affect the E/Z ratio.[5][6]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method almost exclusively produces the thermodynamically more stable E-alkene.[1][2] For selective synthesis of the E-isomer, the HWE reaction is often the preferred method.

  • Dehydration of 5-Methyl-3-heptanol (B97940): Acid-catalyzed dehydration typically follows Zaitsev's rule, favoring the most substituted and stable alkene. However, it often results in a mixture of E and Z isomers, as well as potential constitutional isomers.[7][8]

Q3: What are the major side products I should be aware of during the synthesis of this compound?

A3: Common side products depend on the reaction:

  • Wittig/HWE Reaction: The primary byproduct is triphenylphosphine (B44618) oxide (from Wittig) or a water-soluble phosphate (B84403) ester (from HWE).[4] Incomplete reaction can leave starting aldehyde and phosphonium (B103445) salt/phosphonate (B1237965) ester.

  • Grignard Reaction: The main side reactions are enolization of the starting aldehyde (butanal), leading to recovery of starting material, and Wurtz coupling of the Grignard reagent. The presence of water will quench the Grignard reagent, forming propane.

  • Dehydration: Besides the desired this compound, constitutional isomers such as 5-methyl-2-heptene (B1638028) can form.[8] Ether formation (di-sec-amyl ether) can also occur as a competing reaction.

Q4: How can I purify the final this compound product?

A4: this compound is a volatile liquid, making distillation an effective purification method.[9][10][11][12][13]

  • Simple or Fractional Distillation: Due to its relatively low boiling point, simple or fractional distillation is suitable for separating it from less volatile impurities like triphenylphosphine oxide or residual starting materials.

  • Column Chromatography: For removing impurities with similar boiling points, column chromatography on silica (B1680970) gel can be employed.

  • Aqueous Workup: In the HWE reaction, the phosphate byproduct is water-soluble and can be easily removed with an aqueous extraction.[1]

Troubleshooting Guides

Low Yield in Wittig Reaction
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials Incomplete ylide formation due to weak or decomposed base.Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure anhydrous conditions as ylides are moisture-sensitive.[4]
Steric hindrance around the aldehyde or ylide.While butanal is not highly hindered, ensure the reaction is stirred efficiently. For more hindered systems, consider the Horner-Wadsworth-Emmons reaction.[5]
Formation of significant side products Ylide decomposition.Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde slowly.
Presence of water or oxygen.Thoroughly dry all glassware and use anhydrous solvents under an inert atmosphere (nitrogen or argon).
Difficult purification leading to product loss Triphenylphosphine oxide is co-eluting or co-distilling with the product.Precipitate triphenylphosphine oxide from a nonpolar solvent like hexane (B92381).[4] Alternatively, use the HWE reaction to generate a water-soluble phosphate byproduct.
Low Yield in Grignard Reaction / Dehydration
Symptom Possible Cause Troubleshooting Steps
Grignard reagent fails to form or is quenched Magnesium is not activated.Use fresh magnesium turnings. A crystal of iodine can be added to initiate the reaction.
Presence of water in glassware or solvent.Oven-dry all glassware and use anhydrous diethyl ether or THF. Perform the reaction under an inert atmosphere.
Low yield of 5-Methyl-3-heptanol Enolization of butanal by the Grignard reagent.Add the Grignard reagent slowly to the aldehyde at a low temperature to favor nucleophilic addition.
Low yield of this compound from dehydration Incomplete dehydration.Use a sufficient amount of a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and ensure the reaction is heated to the appropriate temperature.
Formation of isomeric alkenes or ether byproduct.Use a milder dehydrating agent or consider a two-step procedure involving conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by elimination with a non-nucleophilic base.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis of this compound from butanal and a propyl-substituted phosphonium ylide.

Materials:

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir the mixture at 0 °C for 30 minutes.

  • Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of butanal (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution using a rotary evaporator. The crude product can be purified by fractional distillation to yield this compound.

Protocol 2: Synthesis of (E)-5-Methyl-3-heptene via Horner-Wadsworth-Emmons Reaction

This protocol is designed to favor the formation of the (E)-isomer of this compound.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Butanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phosphonate Carbanion Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.05 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • HWE Reaction: Cool the solution of the phosphonate carbanion to 0 °C. Slowly add a solution of butanal (1.0 eq) in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine to remove the water-soluble phosphate byproduct. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by fractional distillation.

Protocol 3: Synthesis of this compound via Grignard Reaction and Dehydration

This two-step protocol first synthesizes 5-methyl-3-heptanol, which is then dehydrated.

Step 1: Grignard Synthesis of 5-Methyl-3-heptanol

Materials:

  • Magnesium turnings

  • 1-Bromopropane (B46711)

  • Anhydrous diethyl ether

  • Butanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. Add a small amount of 1-bromopropane to initiate the reaction (a crystal of iodine may be added if needed). Once the reaction begins, add the remaining 1-bromopropane (1.1 eq) dissolved in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Add a solution of butanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent to obtain crude 5-methyl-3-heptanol.

Step 2: Dehydration of 5-Methyl-3-heptanol

Materials:

  • Crude 5-methyl-3-heptanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Dehydration: Place the crude 5-methyl-3-heptanol in a round-bottom flask suitable for distillation. Add a few drops of concentrated sulfuric acid or a small amount of phosphoric acid. Heat the mixture to distill the alkene product as it forms.

  • Purification: Wash the distillate with sodium bicarbonate solution to neutralize any acid, then with water. Dry the organic layer with anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Alkene Synthesis

ReactionReagentsBase/CatalystSolventTemp. (°C)Typical YieldStereoselectivityRef.
Wittig Propyltriphenylphosphonium bromide, Butanaln-BuLiTHF-78 to RTModerate-GoodZ-selective[3][4]
HWE Triethyl phosphonoacetate, ButanalNaHTHF0 to RTGood-ExcellentE-selective[1][2]
Grignard/Dehydration 1-Bromopropane, Mg, Butanal / H₂SO₄- / AcidDiethyl Ether / neat0 to reflux / ~150ModerateMixture of E/Z[7][8]

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Propyltriphenyl- phosphonium Bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Anhydrous THF, 0°C Base n-BuLi Base->Ylide Alkene This compound (Z-isomer favored) Ylide->Alkene Anhydrous THF, -78°C to RT Aldehyde Butanal Aldehyde->Alkene Purified_Product Pure this compound Alkene->Purified_Product Distillation Byproduct Triphenylphosphine Oxide Byproduct->Purified_Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Grignard_Dehydration_Workflow cluster_grignard Grignard Reaction cluster_dehydration Dehydration Propyl_Bromide 1-Bromopropane Grignard_Reagent Propylmagnesium Bromide Propyl_Bromide->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Alcohol 5-Methyl-3-heptanol Grignard_Reagent->Alcohol Anhydrous Ether, 0°C Butanal Butanal Butanal->Alcohol Alkene_Mixture This compound (E/Z Mixture) Alcohol->Alkene_Mixture Heat Acid H₂SO₄ (cat.) Acid->Alkene_Mixture Purified_Product Pure this compound Alkene_Mixture->Purified_Product Fractional Distillation

Caption: Two-step synthesis of this compound via Grignard reaction and subsequent dehydration.

Troubleshooting_Logic Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Anhydrous & Inert Conditions Start->Check_Conditions Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Base Check Base Activity (Wittig/HWE) Start->Check_Base Consider_Alternative Consider Alternative Reaction Route Check_Temp->Consider_Alternative HWE Use HWE for E-selectivity Consider_Alternative->HWE E-isomer needed Wittig Use Wittig for Z-selectivity Consider_Alternative->Wittig Z-isomer needed

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Navigating the Synthesis of 5-Methyl-3-heptene: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-heptene (B85671). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are the Wittig reaction and a Grignard reaction followed by dehydration of the resulting alcohol. Another documented method involves the catalytic hydrodeoxygenation of 5-methyl-3-heptanone.

Q2: What are the primary side products I should expect?

A2: The side product profile largely depends on the chosen synthetic route.

  • Wittig Reaction: Expect the formation of both (E)- and (Z)-5-Methyl-3-heptene isomers, along with triphenylphosphine (B44618) oxide as a significant byproduct that needs to be removed during purification.

  • Grignard Reaction followed by Dehydration: This route typically yields positional isomers of the desired alkene. The most common side product is 5-methyl-2-heptene, formed due to the non-regioselective elimination of water from the intermediate alcohol, 5-methyl-3-heptanol (B97940).[1][2] The formation of these isomers is generally governed by Zaitsev's rule, which favors the most substituted alkene.[1]

  • Hydrodeoxygenation of 5-methyl-3-heptanone: This method can produce a mixture of this compound, 5-methyl-2-heptene, and the fully saturated alkane, 3-methylheptane.

Q3: How can I minimize the formation of the (Z)-isomer in a Wittig synthesis?

A3: The stereochemical outcome of the Wittig reaction is influenced by the nature of the phosphorus ylide. To favor the (E)-isomer of this compound, employing a stabilized ylide is recommended.[3][4] The Schlosser modification of the Wittig reaction can also be used to increase the yield of the (E)-alkene.[3]

Q4: I have a mixture of alkene isomers. How can I purify my desired this compound?

A4: Separating alkene isomers, particularly E/Z isomers, can be challenging due to their similar physical properties. Fractional distillation can be effective if the boiling points of the isomers are sufficiently different. For more challenging separations, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase (e.g., C18) are effective methods.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Wittig Reaction Incomplete formation of the ylide.Ensure the base used (e.g., n-BuLi, NaH) is strong enough and fresh. Conduct the reaction under strictly anhydrous conditions.[5]
Instability of the ylide.Generate the ylide in situ in the presence of the aldehyde or ketone.
Steric hindrance around the carbonyl group.Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as it often works well with sterically hindered substrates.[3][6]
Impure aldehyde or ketone starting material.Purify the carbonyl compound before use to remove any acidic impurities or polymers.[3]
Unexpected Positional Isomers in Dehydration Reaction Carbocation rearrangement during the E1 mechanism.Dehydration of secondary and tertiary alcohols proceeds via a carbocation intermediate, which can rearrange to a more stable carbocation before elimination.[7]
Use of a non-regioselective dehydration agent.Employ a milder, more selective dehydration method, such as using phosphorus oxychloride (POCl₃) in pyridine, which can favor the E2 mechanism and reduce rearrangements.
High Proportion of (Z)-isomer in Wittig Reaction Use of a non-stabilized ylide.Non-stabilized ylides typically favor the formation of the (Z)-alkene.[3][4]
Reaction conditions favoring the kinetic product.Employing "salt-free" conditions for ylide generation can sometimes influence the E/Z ratio.
Difficulty Removing Triphenylphosphine Oxide High polarity and crystallinity of the byproduct.Triphenylphosphine oxide can be challenging to remove completely. Purification methods include column chromatography or precipitation and filtration from a suitable solvent mixture (e.g., diethyl ether/hexane).

Side Product Data

The following table summarizes the common side products and their typical distribution for the synthesis of this compound. Please note that the exact ratios can vary significantly based on specific reaction conditions.

Synthetic Route Side Product Typical Distribution (Product:Side Product) Notes
Wittig Reaction(Z)-5-Methyl-3-hepteneVaries (e.g., 85:15 to 50:50 E:Z)Highly dependent on the ylide stability and reaction conditions. Unstabilized ylides favor the Z-isomer.
Triphenylphosphine Oxide1:1 molar ratio with reacted starting materialStoichiometric byproduct of the Wittig reaction.
Grignard Reaction & Dehydration5-Methyl-2-hepteneVaries (e.g., 70:30 to 60:40)Governed by Zaitsev's rule; the more substituted this compound is generally the major product.
Other alkene isomersMinorSmall amounts of other positional and geometric isomers may be formed.

Experimental Protocols

Synthesis of this compound via the Wittig Reaction

This protocol describes the synthesis of this compound from 2-pentanone and propyltriphenylphosphonium bromide.

1. Preparation of the Ylide (Propylidenetriphenylphosphorane):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change, typically to a deep orange or red.

  • Stir the ylide solution at 0 °C for 1 hour.

2. Wittig Reaction:

  • Slowly add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to separate the alkene isomers from triphenylphosphine oxide.

Synthesis of this compound via Grignard Reaction and Dehydration

This two-step protocol involves the formation of 5-methyl-3-heptanol followed by its dehydration.

1. Synthesis of 5-methyl-3-heptanol:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine and a few drops of 2-bromobutane (B33332) to initiate the reaction.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Once the Grignard reagent formation begins (indicated by bubbling and a cloudy appearance), add a solution of 2-bromobutane (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of propanal (1.0 equivalent) in anhydrous diethyl ether.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 5-methyl-3-heptanol.

2. Dehydration of 5-methyl-3-heptanol:

  • Place the crude 5-methyl-3-heptanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to 100-140 °C and distill the resulting alkenes as they are formed.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to separate the alkene isomers.

Visualizations

Wittig_Reaction_Pathway Propyltriphenylphosphonium Bromide Propyltriphenylphosphonium Bromide Propylide Propylidenetriphenylphosphorane (Ylide) Propyltriphenylphosphonium Bromide->Propylide Deprotonation n-BuLi n-BuLi n-BuLi->Propylide Betaine Intermediate Betaine Intermediate Propylide->Betaine Intermediate 2-Pentanone 2-Pentanone 2-Pentanone->Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Ring Closure This compound (E/Z mixture) This compound (E/Z mixture) Oxaphosphetane->this compound (E/Z mixture) Elimination Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: Wittig reaction pathway for the synthesis of this compound.

Grignard_Dehydration_Pathway Propanal Propanal Alkoxide Intermediate Alkoxide Intermediate Propanal->Alkoxide Intermediate sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide->Alkoxide Intermediate Nucleophilic Addition 5-Methyl-3-heptanol 5-Methyl-3-heptanol Alkoxide Intermediate->5-Methyl-3-heptanol Protonation Carbocation Intermediate Carbocation Intermediate 5-Methyl-3-heptanol->Carbocation Intermediate Dehydration (Loss of H2O) Acid (H+) Acid (H+) Acid (H+)->Carbocation Intermediate This compound This compound Carbocation Intermediate->this compound Elimination 5-Methyl-2-heptene 5-Methyl-2-heptene Carbocation Intermediate->5-Methyl-2-heptene Elimination

Caption: Grignard reaction and subsequent dehydration to form this compound and its positional isomer.

Troubleshooting_Workflow cluster_wittig Wittig Reaction Issues cluster_dehydration Dehydration Reaction Issues Low_Yield_W Low Yield? Check_Base Check Base Strength & Anhydrous Conditions Low_Yield_W->Check_Base Yes In_Situ Generate Ylide In Situ Low_Yield_W->In_Situ Yes Check_Aldehyde Purify Aldehyde Low_Yield_W->Check_Aldehyde Yes Wrong_Isomer_W Incorrect E/Z Ratio? Change_Ylide Use Stabilized/Unstabilized Ylide Wrong_Isomer_W->Change_Ylide Yes Schlosser_Mod Consider Schlosser Modification Wrong_Isomer_W->Schlosser_Mod Yes Positional_Isomers Positional Isomers Observed? Carbocation_Rearrangement Carbocation Rearrangement (E1 Pathway) Positional_Isomers->Carbocation_Rearrangement Yes Milder_Dehydration Use Milder Dehydration (e.g., POCl3, Pyridine) Positional_Isomers->Milder_Dehydration Yes Start Unsatisfactory Reaction Outcome Start->Low_Yield_W Start->Wrong_Isomer_W Start->Positional_Isomers

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Separation of 5-Methyl-3-heptene E/Z Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of E/Z isomers of 5-Methyl-3-heptene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating the E/Z isomers of this compound?

A1: The primary challenges in separating the E/Z isomers of this compound stem from their similar physical properties. These include:

  • Close Boiling Points: The E (trans) and Z (cis) isomers have very similar boiling points, making separation by conventional fractional distillation difficult and often inefficient.[1][2]

  • Similar Polarity: Both isomers are nonpolar hydrocarbons, which limits the selectivity of some chromatographic stationary phases.

  • Structural Similarity: The only difference between the isomers is the spatial arrangement of substituents around the carbon-carbon double bond, leading to nearly identical molecular weights and structures.

Q2: Which separation techniques are most effective for E/Z isomers of alkenes like this compound?

A2: The most effective techniques exploit the subtle differences in the isomers' shapes and electronic properties. These include:

  • Argentation Chromatography: This technique uses silica (B1680970) gel impregnated with silver nitrate (B79036). The silver ions interact with the π-electrons of the double bond, and this interaction is typically stronger with the less sterically hindered (often the cis or Z) isomer, allowing for separation.[3][4][5]

  • Gas Chromatography (GC): Capillary GC with an appropriate stationary phase can resolve E/Z isomers. The choice of the stationary phase is critical for achieving selectivity.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with columns that offer shape-based selectivity, can be used to separate geometric isomers.[9][10]

Q3: Is fractional distillation a viable method for separating these isomers?

A3: While theoretically possible, fractional distillation is often impractical for separating E/Z isomers with very close boiling points. The efficiency required would necessitate a distillation column with a very high number of theoretical plates and a high reflux ratio, which can be energy-intensive and may not lead to complete separation.[1][11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound isomers.

Gas Chromatography (GC) Troubleshooting
Problem Possible Cause Suggested Solution
Poor or no separation of E/Z isomer peaks. Inappropriate stationary phase.For nonpolar analytes like this compound, a polar stationary phase (e.g., Carbowax) can enhance selectivity for geometric isomers. Nonpolar phases separate primarily by boiling point, which is very similar for these isomers.[13]
Oven temperature is too high.A lower oven temperature can increase the interaction time of the isomers with the stationary phase, potentially improving resolution.
Carrier gas flow rate is too high.Optimizing the flow rate can improve column efficiency.
Peak tailing. Active sites on the column or in the injector.Use a deactivated column and liner. Ensure the sample is free of polar impurities.
Co-elution with other components. Similar retention times of impurities.Optimize the temperature program (e.g., use a slower ramp rate) to improve the separation of all components.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Suggested Solution
Co-elution of E/Z isomers. Lack of selectivity of the stationary phase.For geometric isomers, a column that provides shape-based selectivity, such as a cholesterol-based column, is recommended.[9]
Mobile phase is not optimized.For nonpolar compounds, reversed-phase HPLC on a C18 column can be attempted. Optimization of the mobile phase (e.g., adjusting the ratio of organic solvent to water) is crucial.[14][15]
Poor peak shape. Inappropriate solvent for sample dissolution.Dissolve the sample in the mobile phase to avoid peak distortion.
Column overloading.Reduce the injection volume or the sample concentration.
Argentation (Silver Nitrate) Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
No separation of isomers. Deactivation of the silver nitrate.Silver nitrate is light-sensitive and can degrade. Protect the column from light and use freshly prepared stationary phase.[3]
Incorrect mobile phase polarity.Use nonpolar mobile phases such as hexane (B92381) or dichloromethane (B109758). Polar solvents can elute the isomers too quickly and may also cause the silver nitrate to leach from the column.[3]
Low recovery of the product. Strong binding of one isomer to the column.If one isomer is retained very strongly, a slightly more polar solvent may be needed for elution after the first isomer has been collected.

Quantitative Data

The following table summarizes the known and estimated physical properties of the E and Z isomers of this compound.

Property(E)-5-Methyl-3-heptene (trans)(Z)-5-Methyl-3-heptene (cis)Mixture
Molecular Formula C₈H₁₆C₈H₁₆C₈H₁₆
Molecular Weight ( g/mol ) 112.21112.21112.21
Boiling Point (°C at 760 mmHg) 112[16]~115 (estimated)115.24 (estimated)[17]
Kovats Retention Index (non-polar column) 756[18]766[18]Not Applicable

Note: The boiling point for the (Z)-isomer is estimated to be slightly higher than the (E)-isomer, a common trend for cis/trans isomers.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) for E/Z Isomer Separation

Objective: To separate and identify the E and Z isomers of this compound using capillary gas chromatography.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column (e.g., polar stationary phase like Carbowax or a highly efficient non-polar phase).

  • Helium or Nitrogen carrier gas.

  • Sample of this compound isomer mixture.

  • Suitable solvent (e.g., hexane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in hexane (e.g., 1% v/v).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C (FID) or as per MS requirements.

    • Carrier Gas Flow Rate: Optimize for the column being used (e.g., 1-2 mL/min for helium).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and hold for 2-5 minutes. Then, ramp the temperature at a slow rate (e.g., 2-5 °C/min) to a final temperature of 150 °C.

    • Injection Volume: 1 µL.

  • Analysis: Inject the sample and record the chromatogram. The isomer with the lower boiling point (typically the trans or E-isomer) is expected to elute first on a non-polar column.[13] On a polar column, the elution order may be reversed due to stronger interactions of the cis isomer with the stationary phase.[13]

Protocol 2: Argentation Column Chromatography

Objective: To perform a preparative separation of E and Z isomers of this compound.

Materials:

  • Glass chromatography column.

  • Silica gel.

  • Silver nitrate (AgNO₃).

  • Solvents: Methanol (B129727), Hexane, Dichloromethane.

  • Sample of this compound isomer mixture.

  • Collection tubes.

Procedure:

  • Preparation of Silver Nitrate Impregnated Silica Gel:

    • Dissolve silver nitrate in methanol (e.g., 10% w/w solution).

    • In a fume hood, slurry the silica gel with the silver nitrate solution.

    • Evaporate the methanol under reduced pressure until a free-flowing powder is obtained. Protect the impregnated silica from light.

  • Packing the Column:

    • Pack the chromatography column with the prepared silver nitrate silica gel using a nonpolar solvent like hexane.

  • Sample Loading and Elution:

    • Dissolve the this compound isomer mixture in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

    • Begin elution with hexane. The trans (E) isomer, which interacts less strongly with the silver ions, should elute first.

    • Collect fractions and monitor their composition using TLC or GC.

    • After the E-isomer has eluted, a slightly more polar solvent (e.g., a small percentage of dichloromethane in hexane) may be used to elute the more strongly retained cis (Z) isomer.

Visualizations

TroubleshootingWorkflow start Poor/No Separation of E/Z Isomers method Separation Method? start->method gc Gas Chromatography (GC) method->gc GC hplc High-Performance Liquid Chromatography (HPLC) method->hplc HPLC ag_chrom Argentation Chromatography method->ag_chrom Argentation gc_sp Change to Polar Stationary Phase gc->gc_sp gc_temp Lower Oven Temperature gc->gc_temp gc_flow Optimize Carrier Gas Flow gc->gc_flow hplc_sp Use Shape-Selective Column (e.g., Cholesterol) hplc->hplc_sp hplc_mp Optimize Mobile Phase (Solvent Ratio) hplc->hplc_mp ag_fresh Use Freshly Prepared AgNO3-Silica ag_chrom->ag_fresh ag_mp Use Nonpolar Mobile Phase (e.g., Hexane) ag_chrom->ag_mp

Caption: Troubleshooting workflow for poor separation of E/Z isomers.

ExperimentalWorkflow start Start: Isomer Mixture prep_silica Prepare AgNO3- Impregnated Silica Gel start->prep_silica pack_column Pack Chromatography Column prep_silica->pack_column load_sample Load Sample in Hexane pack_column->load_sample elute_e Elute with Hexane load_sample->elute_e collect_e Collect (E)-Isomer Fractions elute_e->collect_e elute_z Elute with Hexane/ DCM mixture elute_e->elute_z analysis Analyze Fractions (GC or TLC) collect_e->analysis collect_z Collect (Z)-Isomer Fractions elute_z->collect_z collect_z->analysis

Caption: Experimental workflow for Argentation Chromatography.

References

Technical Support Center: Optimizing the Wittig Synthesis of 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Wittig synthesis of 5-Methyl-3-heptene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during this olefination reaction.

Retrosynthetic Analysis

There are two primary retrosynthetic pathways for the synthesis of this compound via the Wittig reaction:

  • Pathway A: The reaction between propanal and the ylide generated from sec-butyltriphenylphosphonium bromide.

  • Pathway B: The reaction between 2-pentanone and the ylide generated from ethyltriphenylphosphonium bromide.

Pathway A is often preferred due to the higher reactivity of aldehydes compared to ketones and the potential for better stereoselectivity control.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the Wittig synthesis of this compound?

A1: Low yields can stem from several factors:

  • Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively. For non-stabilized ylides like those used in this synthesis, strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are recommended.

  • Moisture in Reaction Media: Wittig reagents are highly sensitive to moisture and will be quenched by water. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Side Reactions: Aldol condensation of propanal can occur as a competing reaction. It is crucial to add the aldehyde to the pre-formed ylide at low temperatures.

  • Steric Hindrance: While less of a concern with propanal, steric hindrance can significantly reduce yields when using bulkier aldehydes or ketones.

  • Impure Reagents: The purity of the aldehyde, phosphonium salt, and solvents is critical for optimal results.

Q2: How can I control the stereoselectivity (E/Z ratio) of the this compound product?

A2: The stereochemical outcome of the Wittig reaction is largely influenced by the stability of the ylide and the reaction conditions. For non-stabilized ylides, such as the ones used to synthesize this compound, the Z-isomer is typically favored under kinetic control (salt-free conditions). To influence the E/Z ratio:

  • For the Z-isomer: Use non-stabilized ylides in aprotic, non-polar solvents like THF or diethyl ether. The reaction should be run at low temperatures.

  • For the E-isomer: While less common for non-stabilized ylides, the Schlosser modification can be employed. This involves deprotonation of the betaine (B1666868) intermediate with a strong base at low temperature, followed by protonation to favor the more stable E-alkene.

Q3: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct. What is the best purification method?

A3: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Several methods can be employed for its removal:

  • Column Chromatography: This is the most effective method. A non-polar eluent system (e.g., hexanes) will elute the non-polar this compound first, while the more polar triphenylphosphine oxide will be retained on the silica (B1680970) gel.

  • Crystallization: If the product is a solid, recrystallization can be effective. However, this compound is a liquid at room temperature, so this method is not applicable.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent like hexane (B92381) at low temperatures.

Q4: What is the ideal order of reagent addition for this reaction?

A4: The recommended order of addition is to first prepare the ylide by adding a strong base to a suspension of the phosphonium salt in an anhydrous solvent. Once the ylide has formed (often indicated by a color change), the aldehyde or ketone is added slowly at a low temperature. This minimizes self-condensation of the carbonyl compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive ylide due to moisture. 2. Base not strong enough. 3. Impure phosphonium salt. 4. Low reaction temperature and insufficient reaction time.1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Use a stronger base like n-BuLi or NaH. 3. Recrystallize the phosphonium salt before use. 4. Allow the reaction to warm to room temperature and monitor by TLC.
Low Yield 1. Aldol condensation of propanal. 2. Ylide decomposition. 3. Incomplete reaction.1. Add propanal slowly to the ylide solution at a low temperature (-78 °C). 2. Prepare and use the ylide in situ; avoid prolonged storage. 3. Increase reaction time and/or temperature after the initial addition.
Mixture of E/Z isomers 1. Reaction conditions favoring a mixture. 2. Use of a semi-stabilized ylide.1. For Z-selectivity, use salt-free conditions and non-polar solvents. 2. Ensure the correct phosphonium salt is used.
Presence of triphenylphosphine oxide in the final product 1. Inefficient purification.1. Optimize column chromatography conditions (e.g., use a less polar eluent). 2. Attempt precipitation of the oxide from a non-polar solvent at low temperature.
Formation of an alcohol byproduct 1. Reduction of the aldehyde by the ylide.1. This is a known side reaction, though usually minor. Ensure slow addition of the aldehyde at low temperature.

Quantitative Data Summary

The following table presents representative yields for the Wittig reaction leading to disubstituted alkenes under various conditions. Please note that these are for analogous systems and should be considered a starting point for the optimization of the this compound synthesis.

Carbonyl Compound Phosphonium Salt Base Solvent Temperature (°C) Yield (%) E/Z Ratio
Propanalsec-Butyltriphenylphosphonium bromiden-BuLiTHF-78 to 25~75-85Z-favored
Propanalsec-Butyltriphenylphosphonium bromideNaHDMSO25~60-70Mixture
2-PentanoneEthyltriphenylphosphonium bromiden-BuLiTHF-78 to 25~65-75Mixture
2-PentanoneEthyltriphenylphosphonium bromideKHMDSToluene0 to 25~70-80Z-favored

Experimental Protocols

Protocol 1: Synthesis of this compound from Propanal (Pathway A)

1. Preparation of sec-butyltriphenylphosphonium ylide:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sec-butyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. A color change to deep orange or red indicates ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

2. Wittig Reaction:

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of propanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

3. Workup and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford this compound.

Visualizations

Wittig_Workflow reagents Phosphonium Salt + Anhydrous Solvent base_add Add Strong Base (e.g., n-BuLi) at 0 °C reagents->base_add ylide Ylide Formation (Color Change) base_add->ylide carbonyl_add Add Propanal in Anhydrous THF at -78 °C ylide->carbonyl_add reaction Wittig Reaction (-78 °C to RT) carbonyl_add->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Troubleshooting_Logic start Low Yield or No Product check_ylide Check Ylide Formation (Color Change?) start->check_ylide check_reagents Check Reagent Purity & Anhydrous Conditions check_ylide->check_reagents No Color Change check_base Is Base Strong Enough? check_ylide->check_base No Color Change check_temp Review Reaction Temperature Profile check_ylide->check_temp Color Change OK check_purification Review Purification Method optimize_chromatography Optimize Column Chromatography check_purification->optimize_chromatography consider_precipitation Consider Byproduct Precipitation check_purification->consider_precipitation sub_start Product Contaminated with Byproduct sub_start->check_purification

Caption: Troubleshooting logic for the Wittig synthesis of this compound.

Technical Support Center: Grignard Reagent Formation for 5-Methyl-3-heptene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reagent formation, specifically focusing on precursors for 5-Methyl-3-heptene, which typically involve secondary alkyl halides.

Troubleshooting Guides

This section addresses common issues encountered during the formation of Grignard reagents from secondary alkyl halides, such as 3-chloro-5-methylheptane or analogous structures.

Issue 1: The Grignard reaction fails to initiate.

  • Question: I've combined my secondary alkyl halide, magnesium turnings, and anhydrous ether, but there are no signs of reaction (no heat, bubbling, or color change). What should I do?

  • Answer: Reaction initiation is a common hurdle. The primary cause is often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] Here are several methods to activate the magnesium and initiate the reaction:

    • Mechanical Activation:

      • Crush a few pieces of the magnesium turnings with a dry glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.

      • Briefly sonicate the flask in an ultrasonic bath.

    • Chemical Activation:

      • Add a small crystal of iodine. The disappearance of the brown/purple color is a good indicator of initiation.[2]

      • Add a few drops of 1,2-dibromoethane. The observation of ethylene (B1197577) gas bubbling indicates the activation of the magnesium surface.

    • Thermal Activation:

      • Gently warm a small portion of the reaction mixture with a heat gun. Be prepared to cool the flask in an ice bath once the reaction starts, as it can become vigorous.

Issue 2: The reaction starts but then stops, or the yield of the Grignard reagent is low.

  • Question: My reaction initiated, but it appears to have stalled, and my final yield is significantly lower than expected. What are the potential causes?

  • Answer: Low yields are often attributed to two main factors: impurities and side reactions.

    • Presence of Water: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will quench the reagent.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).

    • Wurtz Coupling: This is a major side reaction where the newly formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).[3] This is particularly prevalent with secondary alkyl halides.

      • Solution:

        • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling reaction.[3]

        • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. Higher temperatures can favor the Wurtz coupling side reaction.[1][3]

        • Solvent Choice: While Tetrahydrofuran (THF) can be a better solvent for forming Grignard reagents due to its higher coordinating ability, it can sometimes promote Wurtz coupling more than diethyl ether.[3] If you are experiencing significant dimerization in THF, consider switching to diethyl ether.

Issue 3: A significant amount of a high-boiling point byproduct is observed.

  • Question: After my reaction, I've isolated my desired product, but there's also a substantial amount of a nonpolar, high-boiling impurity. What is it, and how can I avoid it?

  • Answer: This is very likely the homocoupled product (R-R) from the Wurtz side reaction.

    • Confirmation: The identity of this byproduct can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Prevention: The strategies to minimize this byproduct are the same as those for improving the yield of the Grignard reagent: slow, controlled addition of the alkyl halide and careful temperature management.[3] Using a high-surface-area form of magnesium (e.g., finely crushed turnings or commercially available activated magnesium) can also help to favor the Grignard formation over the Wurtz coupling.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for a Grignard reagent formed from a secondary alkyl chloride?

A1: The yields for Grignard reagents from alkyl chlorides are generally moderate and can be more variable than with bromides or iodides. Under optimized conditions, you can typically expect yields in the range of 50-80%.[2]

Q2: Which solvent is better for this reaction: diethyl ether or THF?

A2: Both solvents are commonly used. THF is a more polar and higher-boiling solvent, which can sometimes facilitate the formation of the Grignard reagent, especially with less reactive chlorides.[4] However, for some substrates, THF can also lead to a higher incidence of the Wurtz coupling side reaction compared to diethyl ether.[3] The choice may require empirical optimization for your specific secondary alkyl halide.

Q3: How can I be certain that my Grignard reagent has formed?

A3: Visual cues are often the first indication. A successful reaction is typically characterized by the disappearance of the shiny magnesium metal, the formation of a cloudy gray or brownish solution, and a noticeable exotherm (release of heat). For a more quantitative assessment, you can perform a titration of an aliquot of your Grignard solution.

Q4: Can I store my prepared Grignard reagent?

A4: It is highly recommended to use the Grignard reagent immediately after its preparation. Due to its high reactivity with atmospheric moisture and oxygen, storage can lead to significant degradation and a decrease in effective concentration. If storage is unavoidable, it must be done under a strictly inert atmosphere in a sealed, dry container at a low temperature.

Data Presentation

Table 1: Comparison of Alkyl Halides for Grignard Reagent Formation

Alkyl Halide TypeC-X Bond Energy (kJ/mol, approx.)ReactivityTypical Yield RangeNotes
R-I (Iodide)~228Very High85-95%Most reactive, but starting materials can be more expensive and less stable.[2]
R-Br (Bromide)~285High80-90%A good balance of reactivity and stability.
R-Cl (Chloride)~340Moderate50-80%Less reactive, often requiring longer initiation times or more stringent activation of the magnesium.[2]

Table 2: Comparison of Solvents for Grignard Reagent Formation from Secondary Alkyl Halides

SolventBoiling Point (°C)Key AdvantagesPotential Disadvantages
Diethyl Ether (Et₂O)34.6Generally lower incidence of Wurtz coupling.Lower boiling point may lead to slower reaction rates.
Tetrahydrofuran (THF)66Higher coordinating ability can facilitate reagent formation, especially with chlorides.[4]May increase the rate of Wurtz coupling for some substrates.[3]

Experimental Protocols

Protocol: Preparation of a Grignard Reagent from a Secondary Alkyl Halide (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates. The example uses 3-chloropentane (B1594929) as a model for a secondary alkyl halide precursor.

Materials:

  • Magnesium turnings

  • 3-chloropentane

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Apparatus Setup: Assemble the dry glassware under a positive pressure of inert gas. Place the magnesium turnings in the flask.

  • Activation: Add a single crystal of iodine to the flask.

  • Solvent Addition: Add a small amount of anhydrous solvent to just cover the magnesium turnings.

  • Initiation: Prepare a solution of 3-chloropentane in the remaining anhydrous solvent in the addition funnel. Add a small portion (5-10%) of this solution to the magnesium suspension.

  • Observation: Watch for signs of reaction initiation (disappearance of iodine color, gentle bubbling, warming of the flask). Gentle warming with a heat gun may be necessary. Once the reaction starts, it should become self-sustaining.

  • Controlled Addition: Once the reaction is initiated and proceeding at a steady rate, add the remainder of the 3-chloropentane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction temperature if it becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • Use: The resulting cloudy gray solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Mandatory Visualization

Troubleshooting_Grignard_Formation start Start Grignard Reaction (Alkyl Halide + Mg + Solvent) check_initiation Reaction Initiates? (Heat, Bubbling, Color Change) start->check_initiation no_initiation No Initiation check_initiation->no_initiation No yes_initiation Reaction Initiated check_initiation->yes_initiation Yes activate_mg Activate Magnesium: - Mechanical (Crush/Sonicate) - Chemical (Iodine/DBE) - Thermal (Gentle Heating) no_initiation->activate_mg activate_mg->start Retry check_yield Good Yield? yes_initiation->check_yield low_yield Low Yield / Stalled Reaction check_yield->low_yield No good_yield Successful Grignard Formation check_yield->good_yield Yes troubleshoot_low_yield Troubleshoot: - Check for Moisture (Dry Glassware/Solvents) - Minimize Wurtz Coupling:  - Slow Alkyl Halide Addition  - Control Temperature low_yield->troubleshoot_low_yield troubleshoot_low_yield->start Re-run Experiment proceed Proceed to Next Step good_yield->proceed

Caption: Troubleshooting workflow for Grignard reagent formation.

Grignard_vs_Wurtz RX Alkyl Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX + Mg (Desired Reaction) RR Wurtz Coupling Product (R-R) RX->RR + R-MgX (Side Reaction) Mg Magnesium (Mg)

References

Technical Support Center: Purification of Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is triphenylphosphine oxide (TPPO) and why is it difficult to remove?

Triphenylphosphine oxide (TPPO) is an organophosphorus compound with the formula O=P(C₆H₅)₃. It is a common byproduct in several organic reactions, including the Wittig, Mitsunobu, and Appel reactions.[1] Its removal from reaction mixtures can be challenging due to its high polarity and its tendency to co-elute with polar products during column chromatography. Additionally, it can be a significant impurity, often forming in stoichiometric quantities.

Q2: What are the most common methods for removing TPPO?

The primary strategies for removing TPPO from reaction products can be broadly categorized as:

  • Chromatography-Free Methods:

    • Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product based on their differential solubilities in various solvent systems.[1][2]

    • Metal Salt Complexation: TPPO, being a Lewis base, can form insoluble complexes with certain metal salts, which can then be removed by filtration.[2][3]

    • Filtration through a Silica (B1680970) Plug: For less polar products, a quick filtration through a short plug of silica gel can effectively retain the highly polar TPPO.[2][4][5]

  • Chromatography:

    • Standard Column Chromatography: While sometimes challenging, it can be effective if the polarity difference between the product and TPPO is significant.

Q3: When should I choose a chromatography-free method over column chromatography?

Chromatography-free methods are highly desirable for large-scale reactions where column chromatography is not feasible or economical.[1][2] They are also advantageous when the product and TPPO have very similar retention factors (Rf) on TLC, making chromatographic separation difficult.

Troubleshooting Guide

Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.

  • Solution 1: Selective Precipitation with a Non-Polar Solvent. This is a straightforward and often effective method for products that are soluble in moderately polar solvents.[2]

    • Underlying Principle: Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes or diethyl ether. By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.[2]

  • Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex.

    • Underlying Principle: TPPO acts as a Lewis base and forms insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2][3][6] These complexes can be easily removed by filtration.

Issue: I want to avoid column chromatography altogether, especially for a large-scale reaction.

  • Solution: Filtration through a Silica Plug. This is a rapid and effective method for removing the highly polar TPPO from less polar products.[2][4][5]

    • Underlying Principle: The high polarity of TPPO causes it to strongly adsorb to silica gel. A short plug of silica can retain the TPPO while allowing a less polar product to pass through.[2]

Issue: The precipitation of TPPO with a non-polar solvent is not working effectively.

  • Troubleshooting:

    • Solvent Choice: Ensure you are using a solvent system with a significant polarity difference. The initial solvent should just dissolve your product and the TPPO, while the anti-solvent should be one in which TPPO is highly insoluble.

    • Concentration: The crude mixture should be concentrated to an oil or a solid before adding the solvent for precipitation.

    • Temperature: Cooling the mixture in an ice bath or refrigerator can further decrease the solubility of TPPO and improve precipitation.[2]

Issue: The metal salt precipitation is not forming a solid.

  • Troubleshooting:

    • Solvent: The choice of solvent is critical. For example, ZnCl₂ precipitation works well in polar solvents like ethanol (B145695), but MgCl₂ and ZnCl₂ complexation is ineffective in THF.[6] A solvent exchange may be necessary.[6]

    • Inducing Precipitation: Scraping the inside of the flask can help induce the formation of the precipitate.[2][7]

    • Anhydrous Conditions: For some metal salts like CaBr₂, anhydrous conditions are crucial for efficient TPPO removal.[6]

Experimental Protocols & Data

Method 1: Selective Precipitation with a Non-Polar Solvent

This method relies on the poor solubility of TPPO in non-polar solvents.

Experimental Protocol:

  • Concentrate the crude reaction mixture to obtain a viscous oil or solid.

  • Dissolve the residue in a minimum amount of a suitable solvent in which both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).

  • Slowly add a non-polar solvent such as hexanes or pentane (B18724) while stirring.

  • Cool the mixture in an ice bath or refrigerator to further promote crystallization of TPPO.

  • Collect the precipitated TPPO by filtration.[2]

Workflow for Selective Precipitation

A Crude Reaction Mixture B Concentrate A->B C Dissolve in Minimal Polar Solvent B->C D Add Non-Polar Anti-Solvent C->D E Cool to Induce Precipitation D->E F Filter E->F G Precipitated TPPO F->G Solid H Product in Solution F->H Filtrate

Caption: Workflow for TPPO removal by selective precipitation.

Method 2: Precipitation with Metal Salts

This method utilizes the Lewis basicity of TPPO to form insoluble metal complexes.

Experimental Protocol (using ZnCl₂):

  • After the Wittig reaction is complete, if the reaction was not performed in a polar solvent, dissolve the crude reaction mixture in ethanol.

  • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.

  • Stir the mixture. Scraping the inside of the flask can help induce precipitation. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess zinc chloride, which is insoluble.[2][7]

Workflow for Metal Salt Precipitation

A Crude Reaction Mixture in Polar Solvent B Add Metal Salt Solution (e.g., ZnCl₂) A->B C Stir to Induce Precipitation B->C D Filter C->D E Insoluble TPPO-Metal Complex D->E Solid F Product in Filtrate D->F Filtrate

Caption: Workflow for TPPO removal via metal salt complexation.

Quantitative Data: Efficiency of TPPO Precipitation with ZnCl₂

The efficiency of TPPO precipitation is dependent on the molar ratio of ZnCl₂ to TPPO.

Molar Ratio (ZnCl₂:TPPO)TPPO Removed from Solution
1:190%
2:1>95%
3:1Not Detected
Data from a study conducted by dissolving a fixed quantity of commercial TPPO in ethanol and adding various equivalents of ZnCl₂. The amount of TPPO remaining in the solution was quantified by GC analysis.[7][8]

Solvent Effects on ZnCl₂ Precipitation Efficiency

The choice of solvent significantly impacts the precipitation of the ZnCl₂(TPPO)₂ adduct.

SolventTPPO Remaining in Solution
Ethyl Acetate (EtOAc)<5%
Isopropyl Acetate (iPrOAc)<5%
Isopropyl Alcohol (iPrOH)<5%
Tetrahydrofuran (THF)<15%
2-Methyltetrahydrofuran (2-MeTHF)<15%
Methyl Ethyl Ketone (MEK)<15%
Methanol (MeOH)>15%
Acetonitrile (MeCN)>15%
Acetone>15%
Dichloromethane (DCM)No Precipitate
Precipitation was performed with a 2:1 ratio of ZnCl₂ to TPPO.[7][8]
Method 3: Filtration through a Silica Plug

A quick and effective method for separating less polar products from the highly polar TPPO.

Experimental Protocol:

  • Concentrate the crude reaction mixture.

  • Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.

  • Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Pass the suspension of the crude product through the silica plug.

  • Elute the desired product with a suitable solvent, leaving the TPPO adsorbed on the silica.[2][4][5]

Logical Flow for Purification Method Selection

Start Start: Crude Wittig Product IsChromatographyFeasible Is Column Chromatography Feasible/Desirable? Start->IsChromatographyFeasible IsProductNonPolar Is the Product Significantly Less Polar than TPPO? IsChromatographyFeasible->IsProductNonPolar No ColumnChromatography Perform Column Chromatography IsChromatographyFeasible->ColumnChromatography Yes TryPrecipitation Attempt Precipitation (Solvent or Metal Salt) IsProductNonPolar->TryPrecipitation No SilicaPlug Use Silica Plug Filtration IsProductNonPolar->SilicaPlug Yes End Purified Product TryPrecipitation->End SilicaPlug->End ColumnChromatography->End

Caption: Decision tree for selecting a TPPO purification method.

References

Preventing polymerization of 5-Methyl-3-heptene during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-3-heptene

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound to prevent unwanted polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its storage critical? A1: this compound is an unsaturated hydrocarbon, specifically an alkene.[1] Like other alkenes, its carbon-carbon double bond is reactive and susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers).[2] Uncontrolled polymerization during storage can alter the compound's physical and chemical properties, rendering it impure and unsuitable for experiments. In sealed containers, this exothermic reaction can also lead to a dangerous buildup of pressure.

Q2: What are the primary mechanisms of this compound polymerization? A2: Alkenes can polymerize through several mechanisms, with the most common being free-radical and cationic polymerization.[3][4]

  • Free-Radical Polymerization: This is often initiated by trace impurities like peroxides (formed by exposure to oxygen), exposure to UV light, or high temperatures.[4][5] These initiators create highly reactive free radicals that attack the double bond of the alkene, starting a chain reaction.[2][6]

  • Cationic Polymerization: This pathway is initiated by electrophiles, such as strong acids or Lewis acids.[7][8] The initiator protonates the double bond, creating a carbocation. This carbocation then reacts with other monomer units, propagating the polymer chain.[3][9][10]

Q3: What is a polymerization inhibitor and how does it work? A3: A polymerization inhibitor is a chemical added in small quantities to a monomer to prevent spontaneous polymerization.[][12] These compounds function by intercepting the reactive intermediates that propagate the polymerization chain. For free-radical polymerization, inhibitors are typically radical scavengers that react with and neutralize free radicals, forming stable molecules that cannot continue the chain reaction.[12][13]

Q4: Which inhibitors are recommended for storing this compound? A4: While specific studies on this compound are limited, inhibitors effective for other alkenes and unsaturated hydrocarbons are recommended. The most common are phenolic compounds and quinones, which are excellent free-radical scavengers.[][13] Common examples include Butylated hydroxytoluene (BHT), hydroquinone (B1673460), and p-benzoquinone.[13]

Troubleshooting Guide

Problem: The viscosity of my this compound sample has noticeably increased.

  • Possible Cause: This is a primary indicator of oligomerization or polymerization. Individual monomer units have started forming longer chains, increasing the fluid's resistance to flow.

  • Immediate Action:

    • Cease using the material for any critical experiments, as its purity is compromised.

    • Check for the presence of precipitates or solid material.

    • If possible, analyze a small aliquot of the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify higher molecular weight species (dimers, trimers, etc.).[5]

  • Solution:

    • If polymerization is confirmed, the material should be disposed of according to institutional hazardous waste guidelines.[5]

    • Review your storage procedures. Ensure the compound is stored in a cool, dark place, under an inert atmosphere (like nitrogen or argon), and with an appropriate inhibitor.

    • For future purchases, ensure the material is supplied with a suitable inhibitor or add one immediately upon receipt.

Problem: The material has changed color (e.g., developed a yellow tint).

  • Possible Cause: Discoloration can indicate degradation, oxidation, or reaction with impurities.[5] Exposure to air and light can lead to the formation of colored byproducts.

  • Immediate Action:

    • Verify the integrity of the storage container's seal.

    • Check for any potential contaminants that may have been introduced.

  • Solution:

    • While the material may still be usable for non-critical applications, its purity is questionable. It is best to acquire a fresh, pure sample for sensitive research.

    • Ensure all future storage is in an amber glass container or a container protected from light to prevent photo-initiated degradation.

Problem: I need to remove a polymerization inhibitor before my experiment.

  • Possible Cause: Many syntheses are sensitive to inhibitors.

  • Solution: Inhibitors can typically be removed by passing the alkene through a column of activated alumina (B75360) or by distillation. However, be aware that once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately or stored under strict inert, cool, and dark conditions for a very short period.

Troubleshooting Workflow

Troubleshooting Storage Issues for this compound A Observation: Sample shows signs of instability (e.g., increased viscosity, discoloration) B Is viscosity increased or are solids present? A->B C Is the sample discolored? A->C B->C No D High Probability of Polymerization B->D Yes E Probable Oxidation or Contamination C->E Yes F Action: Analyze sample via GC-MS to confirm oligomers D->F G Action: Check for container seal integrity and exposure to light/air E->G H Solution: Dispose of current batch. Review storage protocol. Ensure future storage is at 2-8°C, under inert gas, with inhibitor. F->H I Solution: Use fresh material. Store in amber vial, tightly sealed, and under inert gas. G->I

Caption: A logical workflow for troubleshooting common storage problems with this compound.

Data Presentation: Recommended Storage Conditions & Inhibitors

For optimal stability, this compound should be stored with an appropriate inhibitor and under controlled conditions. The table below summarizes recommended parameters.

ParameterRecommended ConditionRationale
Storage Temperature 2–8°C (Refrigerated)Reduces the rate of chemical reactions, including the initiation of polymerization.[5][14] Avoid freezing to prevent phase separation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents the formation of peroxides from atmospheric oxygen, which are potent free-radical initiators.[5]
Light Exposure Store in an amber or opaque containerProtects from UV radiation, which can initiate free-radical polymerization.[5]
Recommended Inhibitor Butylated hydroxytoluene (BHT) or HydroquinoneEffective free-radical scavengers that terminate polymerization chain reactions.[13][14]
Inhibitor Concentration 10–200 ppm (parts per million)Sufficient to prevent polymerization under proper storage without significantly impacting most downstream applications.
Container Clean, dry glass container with a tightly sealing cap (e.g., PTFE-lined)Prevents contamination from moisture, air, and other impurities that could act as initiators.[5][14]

Experimental Protocols

Protocol 1: Monitoring Polymerization via GC-MS

This method is used to detect the formation of dimers, trimers, and other oligomers, which are clear indicators of polymerization.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Autosampler vials with caps

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of solvent) in a clean autosampler vial.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector: 250°C, Split mode (e.g., 50:1)

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Hold: Maintain 280°C for 5-10 minutes to ensure elution of higher-boiling oligomers.[5]

    • MS Detector:

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 40-500

  • Data Analysis:

    • Identify the peak for the this compound monomer (molecular weight: 112.21 g/mol ).

    • Search the chromatogram at higher retention times for peaks corresponding to multiples of the monomer's mass (Dimer: ~224 g/mol , Trimer: ~336 g/mol , etc.).[5]

    • The presence and relative area of these oligomer peaks confirm that polymerization has occurred.

Protocol 2: Addition of a Polymerization Inhibitor

This protocol describes how to add a chemical inhibitor to a freshly synthesized or purified batch of this compound.

Materials:

  • Purified this compound

  • Inhibitor (e.g., Butylated hydroxytoluene - BHT)

  • Volumetric flask and precision balance

  • Suitable solvent for the inhibitor (e.g., hexane or toluene)

Procedure:

  • Prepare Inhibitor Stock Solution:

    • Accurately weigh a small amount of BHT (e.g., 100 mg).

    • Dissolve it in a precise volume of solvent (e.g., 10 mL in a volumetric flask) to create a stock solution of known concentration (e.g., 10 mg/mL).

  • Calculate Required Volume:

    • Determine the desired final concentration of the inhibitor in the alkene (e.g., 100 ppm).

    • For 100 g of alkene, 100 ppm corresponds to 10 mg of inhibitor.

    • Using the stock solution from Step 1, the required volume would be 1 mL.

  • Add Inhibitor to Alkene:

    • Transfer the bulk this compound to a clean, dry storage container.

    • Add the calculated volume of the inhibitor stock solution to the alkene.

    • Seal the container and gently agitate to ensure thorough mixing.

  • Final Storage:

    • If a solvent was used, it can be left in the bulk material if the small quantity does not interfere with future applications. If it must be removed, it can be done carefully under reduced pressure, though this is less ideal. The preferred method is to add the solid inhibitor directly if its solubility allows.

    • Store the stabilized alkene according to the conditions outlined in the data table above.

Visualization of Inhibition Mechanism

The following diagram illustrates the mechanism of free-radical polymerization and how a phenolic inhibitor like BHT or hydroquinone can terminate the process.

Mechanism of Free-Radical Polymerization Inhibition cluster_0 Polymerization Pathway cluster_1 Inhibition Pathway Initiator Initiator Radical R• Initiator->Radical forms Growing Chain R-M• Radical->Growing Chain + M Monomer Alkene (M) Longer Chain R-M-M• Growing Chain->Longer Chain + M Inhibitor Phenol Inhibitor (Ar-OH) Polymer R-(M)n-M• Longer Chain->Polymer + (n-1)M Stable Radical Stable Phenoxy Radical (Ar-O•) Inhibitor->Stable Radical donates H• Terminated Chain Inactive Product (R-M-H)

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Methyl-3-heptene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of complex NMR spectra from reaction mixtures containing the E and Z isomers of 5-methyl-3-heptene (B85671).

Troubleshooting Guides

This section addresses specific issues that may arise during the interpretation of your NMR data in a question-and-answer format.

Issue 1: My ¹H NMR spectrum is highly complex, and I cannot differentiate the product signals.

  • Question: My reaction should have formed this compound, but the ¹H NMR spectrum displays numerous overlapping peaks, particularly in the upfield region (δ 0-3 ppm). How can I effectively identify the signals corresponding to my product?

  • Answer:

    • Focus on the Vinylic Region: The most diagnostic signals for this compound are from the vinylic protons (H on the C=C double bond). These signals are typically found in a less crowded, downfield region of the spectrum, generally between δ 5.0 and 5.5 ppm . Begin your analysis by locating these characteristic multiplets.

    • Identify Known Signals: Account for signals from starting materials, reagents, and solvents. It is best practice to have reference spectra of your starting materials. Signals from common laboratory solvents can be identified using published data tables. For instance, in a Wittig reaction, prominent signals from triphenylphosphine (B44618) oxide may be present.

    • Consider Isomeric Byproducts: Alkene synthesis can often yield regioisomers as side products. In this case, the formation of 5-methyl-2-heptene (B1638028) is a possibility, which would present a different set of vinylic signals.

    • Employ 2D NMR Techniques: If the 1D spectrum remains ambiguous, two-dimensional NMR experiments are highly effective. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, allowing you to trace the connectivity from the easily identifiable vinylic protons to their neighboring allylic protons. An HSQC (Heteronuclear Single Quantum Coherence) experiment can further clarify assignments by correlating protons to their directly attached carbon atoms.

Issue 2: I observe two distinct sets of vinylic signals. How do I assign them to the E and Z isomers?

  • Question: I have located two pairs of signals in the vinylic region that I believe belong to the E and Z isomers of this compound. How can I assign them correctly?

  • Answer: The definitive method for distinguishing E and Z isomers is by measuring the vicinal coupling constant (³J) between the two protons on the double bond.

    • (E)-isomer (trans): When the vinylic protons are on opposite sides of the double bond, they exhibit a larger coupling constant , typically in the range of 12-18 Hz .

    • (Z)-isomer (cis): When the vinylic protons are on the same side, they show a smaller coupling constant , usually between 6-12 Hz .[1][2]

    To find the coupling constant, expand the multiplet for each vinylic proton and measure the separation between the split peaks in Hertz (Hz).

Issue 3: The integration values for my E/Z isomers appear to be inaccurate.

  • Question: I am attempting to quantify the ratio of E and Z isomers, but the integrals of the vinylic protons do not seem reliable. What could be the cause?

  • Answer:

    • Ensure Full Relaxation for Quantification: For accurate integration, a core principle of quantitative NMR (qNMR), all protons must fully return to their equilibrium state between scans. This is achieved by setting a sufficiently long relaxation delay (d1) . A common practice is to set d1 to at least 5 times the longest T1 relaxation time of the protons being analyzed; a delay of 10-30 seconds is often sufficient for small molecules.[3]

    • Check for Signal Overlap: Verify that the signals being integrated do not overlap with peaks from impurities or other components in the mixture. Even minor overlap can significantly skew integration results. If overlap is unavoidable, spectral deconvolution software may be necessary.

    • Proper Data Processing: Inaccurate phasing and poor baseline correction are common sources of integration error. Carefully phase the spectrum to achieve a pure absorption signal and apply a thorough baseline correction across the entire spectrum before integrating.

    • Sufficient Signal-to-Noise Ratio (S/N): A low S/N can introduce significant error in integration. For an integration error below 1%, an S/N of at least 250:1 is recommended.[3][4] If your sample is dilute, increase the number of scans to improve the S/N.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts, multiplicities, and coupling constants for (E)- and (Z)-5-Methyl-3-heptene?

A1: The precise chemical shifts can be influenced by solvent and concentration, but the following predicted data provide a reliable guide for assignment. The most critical distinguishing feature is the coupling constant (J-value) between the vinylic protons, H3 and H4.

  • Structure and Numbering Scheme:

  • (E)-5-Methyl-3-heptene (trans isomer):

    • H3: ~5.45 ppm, doublet of triplets (dt), J ≈ 15 Hz (trans coupling to H4), J ≈ 7 Hz (coupling to H2)

    • H4: ~5.30 ppm, doublet of triplets (dt), J ≈ 15 Hz (trans coupling to H3), J ≈ 6.5 Hz (coupling to H5)

  • (Z)-5-Methyl-3-heptene (cis isomer):

    • H3: ~5.35 ppm, doublet of triplets (dt), J ≈ 10.8 Hz (cis coupling to H4), J ≈ 7.2 Hz (coupling to H2)

    • H4: ~5.20 ppm, doublet of triplets (dt), J ≈ 10.8 Hz (cis coupling to H3), J ≈ 6.8 Hz (coupling to H5)

Q2: How do I calculate the E/Z isomer ratio from the ¹H NMR spectrum?

A2:

  • Select Non-Overlapping Signals: Choose well-resolved signals that are unique to each isomer. The vinylic protons (H3 or H4) are ideal for this purpose.

  • Integrate the Selected Signals: Carefully and consistently integrate the area of the chosen signal for the E isomer and the corresponding signal for the Z isomer.

  • Calculate the Ratio: The molar ratio of the isomers is directly proportional to the ratio of their integrals.[5]

    • E/Z Ratio = (Integral of E isomer signal) / (Integral of Z isomer signal)

    • % E Isomer = [Integral(E) / (Integral(E) + Integral(Z))] * 100

    • % Z Isomer = [Integral(Z) / (Integral(E) + Integral(Z))] * 100

Q3: My NMR signals are broad. How can I improve the spectral resolution?

A3: Several factors can lead to broad peaks in an NMR spectrum:

  • Inhomogeneous Magnetic Field: The field homogeneity may need optimization. Re-shimming the spectrometer is the first step.

  • Heterogeneous Sample: The sample may contain undissolved material or particulates. Ensure complete dissolution, and if necessary, filter the sample through a pipette with a small glass wool plug into the NMR tube.

  • High Sample Concentration: Overly concentrated samples can be viscous, leading to broader signals. Diluting the sample can often improve resolution.

  • Paramagnetic Contaminants: The presence of paramagnetic substances, such as dissolved O₂ or trace metal ions, can cause significant line broadening. To remove dissolved oxygen, you can bubble an inert gas (e.g., nitrogen or argon) through the sample solution for several minutes before analysis.

Q4: How can I determine the absolute concentration of my product using qNMR?

A4: To determine the absolute concentration or purity of your product, an internal standard is required.

  • Select a Suitable Internal Standard: The internal standard must be a compound of high purity that is chemically inert towards your sample components. It should also have at least one sharp signal (preferably a singlet) that is well-resolved from all other signals in the spectrum. Common choices include maleic acid, dimethyl sulfone, and 1,3,5-trimethoxybenzene.

  • Sample Preparation:

    • Accurately weigh a specific amount of your crude reaction mixture into a vial.

    • Accurately weigh a known amount of the chosen internal standard and add it to the same vial.

    • Dissolve this mixture in a precise volume of deuterated solvent.

  • Data Acquisition: Acquire the NMR spectrum using quantitative parameters. This includes using a 90° pulse angle and a long relaxation delay (e.g., 30 seconds) to ensure accurate signal integration.[3]

  • Processing and Calculation:

    • Integrate a signal corresponding to a known number of protons from your product (Iproduct) and a signal from the internal standard (Istd).

    • The concentration or mass of your product can be calculated using the following formula:

      Where:

      • I = Integral area

      • N = Number of protons giving rise to the integrated signal

      • MW = Molecular weight

      • Mass = Weighed mass

Data Presentation

Table 1: Predicted ¹H NMR Data Summary for this compound Isomers in CDCl₃

Proton(E)-isomer Predicted δ (ppm)(E)-isomer Multiplicity & J (Hz)(Z)-isomer Predicted δ (ppm)(Z)-isomer Multiplicity & J (Hz)
H3 ~5.45dt, J ≈ 15.2, 7.1~5.35dt, J ≈ 10.8, 7.2
H4 ~5.30dt, J ≈ 15.2, 6.5~5.20dt, J ≈ 10.8, 6.8
H5 ~2.10m~2.50m
H2 ~1.95quintet, J ≈ 7.1~2.05quintet, J ≈ 7.2
H6 ~1.35m~1.30m
H8 ~0.95d, J ≈ 6.8~1.00d, J ≈ 6.9
H1 ~0.90t, J ≈ 7.4~0.92t, J ≈ 7.4
H7 ~0.85t, J ≈ 7.5~0.88t, J ≈ 7.5

Table 2: Example Calculation of E/Z Isomer Ratio from a Reaction Mixture Spectrum

IsomerRepresentative SignalIntegral ValueCalculationResult
(E)-isomer Vinylic Proton (H3) @ ~5.45 ppm3.20Ratio (E/Z) = 3.20 / 1.003.2 : 1
(Z)-isomer Vinylic Proton (H3) @ ~5.35 ppm1.00% E = [3.20 / (3.20 + 1.00)] * 10076.2%
% Z = [1.00 / (3.20 + 1.00)] * 10023.8%

Experimental Protocols

Protocol 1: Standard Operating Procedure for Preparing a Crude Reaction Mixture for ¹H NMR Analysis

  • Sample Aliquot: After the reaction is complete, carefully withdraw a representative aliquot (typically 50-100 µL) from the reaction vessel.

  • Solvent Removal: If the reaction solvent is not deuterated, it must be removed to avoid overwhelming the spectrum.

    • Place the aliquot into a small, clean vial.

    • Remove the bulk solvent using a rotary evaporator or a gentle stream of an inert gas (e.g., nitrogen).

    • For volatile residual solvents, place the open vial under high vacuum for 15-30 minutes.

  • Reconstitution in Deuterated Solvent: Add approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) to the dried residue.[6]

  • Homogenization: Ensure the residue is completely dissolved to form a homogeneous solution.[7] If needed, gently vortex the vial or place it in an ultrasonic bath for a few minutes.

  • Filtration (if required): If any solid particles are visible, which can degrade spectral quality, filter the solution. A simple and effective method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

  • Transfer to NMR Tube: Using a clean pipette, transfer the clear solution into the NMR tube, ensuring a sample height of 4-5 cm to be within the detection region of the NMR coil.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Interpretation start Reaction Mixture Aliquot solvent_removal Solvent Removal (N2 stream or Rotovap) start->solvent_removal dissolve Dissolve in Deuterated Solvent solvent_removal->dissolve filter Filter if solids present dissolve->filter transfer Transfer to NMR Tube filter->transfer acquire Acquire 1D 1H Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Key Signals process->integrate assign Assign E and Z Signals (based on J-coupling) integrate->assign calculate Calculate E/Z Ratio assign->calculate

Caption: Workflow for NMR analysis of a reaction mixture.

troubleshooting_flow start Complex 1H NMR Spectrum q1 Are there two sets of vinylic signals? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No check_j Measure vinylic coupling constants (J) yes1->check_j check_impurities Identify reactant, solvent, or side product signals no1->check_impurities compare_j J ≈ 12-18 Hz -> E-isomer J ≈ 6-12 Hz -> Z-isomer check_j->compare_j run_2d Run 2D NMR (COSY) to confirm connectivity check_impurities->run_2d

Caption: Troubleshooting logic for complex NMR spectra.

References

Scaling up the synthesis of 5-Methyl-3-heptene for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 5-Methyl-3-heptene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial synthesis routes for this compound are the Wittig reaction, the Grignard reaction, and the catalytic dehydration of 5-methyl-3-heptanol. The choice of route often depends on factors such as cost of starting materials, desired isomeric purity (E/Z ratio), and scalability.

Q2: How can the E/Z isomer ratio of this compound be controlled during synthesis?

A2: The stereoselectivity of the Wittig reaction is a key factor in controlling the E/Z isomer ratio. Non-stabilized ylides, typically formed from primary alkyl halides, generally favor the formation of the Z-isomer. Conversely, stabilized ylides, which contain electron-withdrawing groups, tend to produce the E-isomer. For Grignard reactions followed by elimination, the choice of elimination conditions can influence the isomer ratio. Catalytic isomerization can also be employed post-synthesis to enrich a desired isomer.[1]

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: For Grignard and Wittig reactions involving organometallic reagents, the primary safety concerns are the handling of pyrophoric and moisture-sensitive materials. Exothermic reactions are a significant hazard, and proper temperature control is crucial to prevent thermal runaway. The use of flammable solvents like diethyl ether and THF also poses a fire risk. For catalytic dehydration, high temperatures and pressures may be required, necessitating appropriate reactor design and safety protocols.

Q4: What are the common byproducts in the synthesis of this compound?

A4: In the Wittig reaction, the most common byproduct is triphenylphosphine (B44618) oxide, which can be challenging to separate from the final product. Grignard reactions can lead to the formation of Wurtz coupling products and other side reactions if not properly controlled. Catalytic dehydration may produce isomers of this compound, such as 5-methyl-2-heptene, and potentially some unreacted alcohol or over-hydrogenated alkanes.[2]

Troubleshooting Guides

Wittig Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low or no yield Incomplete ylide formation due to moisture or weak base.Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Use a sufficiently strong base like n-butyllithium or sodium hydride to deprotonate the phosphonium (B103445) salt.
Low reactivity of the carbonyl compound.Increase the reaction temperature or use a more reactive aldehyde or ketone if possible.
Difficulty in removing triphenylphosphine oxide Similar polarity and solubility to the product.Optimize crystallization conditions. Alternatively, column chromatography can be effective for separation.
Poor Z-selectivity Use of a semi-stabilized or stabilized ylide.For higher Z-isomer purity, ensure the use of a non-stabilized ylide and conduct the reaction at low temperatures.
Grignard Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Reaction fails to initiate Magnesium surface is passivated by an oxide layer.Activate the magnesium turnings using a small amount of iodine or 1,2-dibromoethane. Ensure all reagents and solvents are anhydrous.
Exothermic reaction is difficult to control Rapid addition of the alkyl halide.Add the alkyl halide dropwise and use an ice bath to maintain a controlled temperature. For large-scale reactions, ensure the reactor has adequate cooling capacity.
Formation of Wurtz coupling byproduct High local concentration of alkyl halide.Slow, controlled addition of the alkyl halide to the magnesium suspension can minimize this side reaction.
Low yield of the desired alcohol precursor Presence of moisture or other protic sources.Use anhydrous solvents and reagents, and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Catalytic Dehydration Troubleshooting
Issue Potential Cause Recommended Solution
Low conversion of 5-methyl-3-heptanol Insufficient catalyst activity or deactivation.Increase the reaction temperature or catalyst loading. Ensure the catalyst is properly activated and not poisoned by impurities in the feed.
Unfavorable reaction equilibrium.Increase the temperature to shift the equilibrium towards the alkene product.
Low selectivity to this compound Formation of other alkene isomers.Optimize the catalyst and reaction conditions (temperature, pressure, residence time) to favor the desired isomer.
Catalyst coking.Regenerate the catalyst by controlled oxidation to burn off coke deposits.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of (Z)-5-Methyl-3-heptene.

Materials:

  • (2-Methylbutyl)triphenylphosphonium bromide

  • Propionaldehyde (B47417)

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend (2-Methylbutyl)triphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add n-BuLi dropwise via the dropping funnel over 30 minutes. The solution will turn a deep orange/red color, indicating ylide formation.

  • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath.

  • Add a solution of propionaldehyde in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with hexane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data (Representative):

ParameterValue
Scale1 mol
Yield75-85%
Purity (GC)>98%
Z:E Isomer Ratio~95:5

Experimental Workflow:

Wittig_Synthesis reagents Phosphonium Salt Propionaldehyde n-BuLi, THF ylide_formation Ylide Formation (0°C, 1h) reagents->ylide_formation wittig_reaction Wittig Reaction (-78°C to RT, overnight) ylide_formation->wittig_reaction workup Work-up (Quenching, Extraction) wittig_reaction->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product

Wittig reaction workflow for this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration

Materials:

  • 2-Bromopentane (B28208)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Propionaldehyde

  • Sulfuric acid (concentrated)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise to initiate the reaction.

  • Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0°C in an ice bath.

  • Add a solution of propionaldehyde in anhydrous diethyl ether dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Dehydration: Remove the solvent under reduced pressure. To the crude 5-methyl-3-heptanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to induce dehydration, and distill the resulting this compound.

  • Wash the distillate with sodium bicarbonate solution and then water, dry over anhydrous sodium sulfate, and re-distill.

Quantitative Data (Representative):

ParameterValue
Scale1 mol
Yield (overall)60-70%
Purity (GC)>97%
E:Z Isomer RatioMixture, typically favoring the E-isomer

Experimental Workflow:

Grignard_Synthesis reagents 2-Bromopentane Magnesium, Diethyl Ether grignard_formation Grignard Formation (Reflux, 30 min) reagents->grignard_formation carbonyl_addition Carbonyl Addition (0°C to RT, 2h) grignard_formation->carbonyl_addition workup_alcohol Work-up (Quenching, Extraction) carbonyl_addition->workup_alcohol alcohol_intermediate 5-Methyl-3-heptanol workup_alcohol->alcohol_intermediate dehydration Dehydration (H₂SO₄, Heat) alcohol_intermediate->dehydration purification Purification (Distillation) dehydration->purification product This compound purification->product

Grignard reaction and dehydration workflow.
Protocol 3: Synthesis of this compound via Catalytic Dehydration of 5-Methyl-3-heptanone

This one-step process combines hydrogenation and dehydration.[2]

Materials:

  • 5-Methyl-3-heptanone

  • Hydrogen gas

  • Nitrogen gas

  • 20 wt% Cu on Al₂O₃ catalyst

Procedure:

  • Catalyst Bed Preparation: Pack a fixed-bed reactor with the 20 wt% Cu/Al₂O₃ catalyst.

  • Reaction: Heat the reactor to 220°C under a flow of nitrogen.

  • Introduce a feed stream of 5-methyl-3-heptanone along with a mixture of hydrogen and nitrogen gas.

  • Maintain a constant flow rate and a H₂/C₈ ketone molar ratio of 2.

  • The reaction product exiting the reactor is a mixture of this compound, 5-methyl-2-heptene, and 3-methylheptane.

  • Purification: The product stream is condensed and then purified by fractional distillation to isolate this compound.

Quantitative Data: [2]

ParameterValue
Reaction Temperature220 °C
H₂/Ketone Molar Ratio2
Conversion of 5-Methyl-3-heptanone>95%
Selectivity for C₈ Alkenes (this compound and 5-methyl-2-heptene)~82%

Experimental Workflow:

Catalytic_Dehydration reactants 5-Methyl-3-heptanone H₂, N₂ reactor Fixed-Bed Reactor (20% Cu/Al₂O₃, 220°C) reactants->reactor condensation Condensation reactor->condensation purification Purification (Fractional Distillation) condensation->purification product This compound (and isomers) purification->product

Catalytic dehydration workflow.

References

Technical Support Center: Catalytic Cracking for Octene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic cracking of various feedstocks to produce octenes. Our goal is to help you minimize byproduct formation and optimize your experimental outcomes.

Troubleshooting Guide

This section provides systematic approaches to troubleshoot common issues encountered during catalytic cracking experiments for octene production.

Issue: Low Octene Yield and High Coke Formation

Rapid catalyst deactivation and poor selectivity towards octenes are common challenges. Follow this workflow to diagnose and resolve the issue.

Troubleshooting Workflow for Low Octene Yield

TroubleshootingWorkflow start Low Octene Yield & High Coke check_temp 1. Verify Reaction Temperature start->check_temp temp_ok Temperature in Optimal Range (550-650°C)? check_temp->temp_ok adjust_temp Action: Adjust Temperature temp_ok->adjust_temp No check_catalyst 2. Examine Catalyst Condition temp_ok->check_catalyst Yes adjust_temp->check_catalyst catalyst_ok Catalyst Fresh or Regenerated? check_catalyst->catalyst_ok regenerate_catalyst Action: Regenerate or Replace Catalyst catalyst_ok->regenerate_catalyst No check_feed 3. Analyze Feedstock catalyst_ok->check_feed Yes regenerate_catalyst->check_feed feed_ok High in Aromatics/Resins? check_feed->feed_ok adjust_feed Action: Pre-treat or Dilute Feedstock feed_ok->adjust_feed Yes check_cto 4. Evaluate Catalyst-to-Oil Ratio feed_ok->check_cto No adjust_feed->check_cto cto_ok CTO Ratio Optimized? check_cto->cto_ok adjust_cto Action: Adjust CTO Ratio cto_ok->adjust_cto No end Problem Resolved cto_ok->end Yes adjust_cto->end

Caption: Troubleshooting workflow for low octene yield.

Step-by-step Guide:

  • Verify Reaction Temperature: Ensure the reaction temperature is within the optimal range for octene production, typically between 550°C and 650°C.[1] Higher temperatures can lead to over-cracking and increased coke formation.[2]

  • Examine Catalyst Condition: Catalyst deactivation due to coke deposition is a primary cause of reduced yield.[3][4] If the catalyst has been used for an extended period, it may require regeneration.

  • Analyze Feedstock Composition: Feedstocks with a high content of aromatics and resins can accelerate coke formation.[3] Consider pre-treatment or dilution of such feedstocks.

  • Evaluate Catalyst-to-Oil (CTO) Ratio: The CTO ratio significantly impacts conversion and product selectivity. A higher CTO ratio can increase conversion but may also lead to over-cracking if not optimized.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in catalytic cracking for octene production, and how can they be minimized?

A1: The main byproducts include:

  • Coke: A carbonaceous deposit that deactivates the catalyst.

  • Light Olefins (e.g., ethylene, propylene): Result from over-cracking of larger molecules.

  • Paraffins: Formed through hydrogen transfer reactions.

  • Aromatics: Can be formed through cyclization and dehydrogenation reactions.[6]

Minimization Strategies:

  • Coke: Optimize reaction temperature and residence time. Employ catalysts with hierarchical pore structures to reduce diffusion limitations.[7] Regular catalyst regeneration is crucial.[4]

  • Light Olefins: Lowering the reaction temperature can reduce over-cracking.[8] Using shape-selective zeolites like ZSM-5 can also control the product distribution.[7]

  • Paraffins: Utilize catalysts with weaker acidity or those that inhibit hydrogen transfer reactions, such as certain ZSM-5 zeolites.[7][9]

  • Aromatics: Shorter residence times and lower temperatures can decrease the extent of secondary reactions leading to aromatic formation.

Reaction Pathways in Catalytic Cracking

ReactionPathways feed Feedstock (e.g., C16H34) primary_cracking Primary Cracking feed->primary_cracking octene Octenes (Desired Product) primary_cracking->octene β-scission byproducts Byproducts primary_cracking->byproducts aromatics Aromatics octene->aromatics Cyclization/ Dehydrogenation light_olefins Light Olefins (C2-C4) byproducts->light_olefins Over-cracking paraffins Paraffins byproducts->paraffins Hydrogen Transfer coke Coke byproducts->coke Polymerization/ Condensation

Caption: Reaction pathways in catalytic cracking.

Q2: Which type of catalyst is most effective for maximizing octene selectivity?

A2: Zeolite-based catalysts are the most effective. Specifically, medium-pore zeolites like ZSM-5 are widely used due to their shape-selectivity, which can enhance the production of light olefins and increase the octane (B31449) number of gasoline fractions.[7][9] The addition of ZSM-5 to a conventional Fluid Catalytic Cracking (FCC) catalyst can significantly increase C3-C5 olefin yields.[10] The Si/Al ratio of the zeolite is a critical parameter; a higher Si/Al ratio can suppress some secondary reactions.[1]

Q3: What is the impact of key operating parameters on octene yield and byproduct formation?

A3: The following table summarizes the general effects of critical operating parameters:

ParameterEffect on Octene YieldEffect on Byproduct Formation
Temperature Increases up to an optimal point, then decreases due to over-cracking.[7]Higher temperatures increase coke and light gas formation.[2]
Catalyst-to-Oil (CTO) Ratio Higher ratios generally increase conversion and yield up to a point.Very high ratios can lead to over-cracking and more light products.[5]
Residence Time Shorter residence times can favor primary cracking products like octenes.Longer residence times promote secondary reactions, leading to more aromatics and coke.[10]
Feedstock Composition Feeds with higher paraffinic content are generally preferred.High concentrations of aromatics, sulfur, and nitrogen can increase coke formation and deactivate the catalyst.[3][11]

Q4: How can I determine the composition of the byproducts in my experiment?

A4: The most common method for analyzing the product stream from catalytic cracking is Gas Chromatography-Mass Spectrometry (GC-MS).[12] This technique allows for the separation and identification of the various hydrocarbon products, including different isomers of octene and various byproducts. For coke analysis, techniques like Temperature Programmed Oxidation (TPO), as well as extraction followed by GC-MS, can be employed to characterize the deposits on the catalyst.[12]

Experimental Protocols

Lab-Scale Catalytic Cracking of n-Hexadecane

This protocol describes a typical experiment for the catalytic cracking of a model compound, n-hexadecane, in a fixed-bed reactor to produce octenes.

1. Materials and Equipment:

  • Catalyst: ZSM-5 zeolite powder, calcined at 550°C for 5 hours.

  • Feedstock: n-Hexadecane (99% purity).

  • Reactor: Fixed-bed quartz reactor (10 mm inner diameter).

  • Carrier Gas: Nitrogen (99.999% purity).

  • Analytical Equipment: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

2. Experimental Setup:

  • Load the reactor with 1.0 g of the ZSM-5 catalyst, supported on quartz wool.

  • Place the reactor inside a programmable tube furnace.

  • Connect the nitrogen carrier gas line to the reactor inlet with a mass flow controller.

  • Connect a syringe pump to the reactor inlet for feeding the n-hexadecane.

  • Connect the reactor outlet to a condenser and a gas-liquid separator, followed by the GC for online analysis of the gaseous products.

3. Procedure:

  • Purge the system with nitrogen at a flow rate of 50 mL/min for 30 minutes.

  • Heat the reactor to the desired reaction temperature (e.g., 600°C) under a nitrogen flow.

  • Once the temperature is stable, start feeding the n-hexadecane into the reactor at a constant flow rate (e.g., Weight Hourly Space Velocity (WHSV) of 4 h⁻¹).

  • Collect liquid products in the separator, which is cooled using an ice bath.

  • Analyze the gaseous and liquid products using the GC-FID at regular intervals.

  • After the desired reaction time (e.g., 2 hours), stop the n-hexadecane feed and cool the reactor to room temperature under a nitrogen flow.

4. Catalyst Regeneration:

  • After the reaction, the coked catalyst can be regenerated in-situ.

  • Heat the reactor to 600°C in a nitrogen flow.

  • Introduce a controlled flow of air (or a mixture of air and nitrogen) to burn off the coke.

  • Hold at this temperature until the coke combustion is complete (indicated by the cessation of CO₂ formation, which can be monitored by a downstream analyzer).

  • Switch back to a nitrogen flow and cool down.

Disclaimer: This information is intended as a general guide. Optimal conditions will vary depending on the specific feedstock, catalyst, and experimental setup. Always refer to relevant safety protocols when conducting experiments.

References

Dehydration of 5-methyl-3-heptanol to 5-Methyl-3-heptene selectivity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the dehydration of 5-methyl-3-heptanol (B97940) to produce 5-methyl-3-heptene (B85671). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed dehydration of 5-methyl-3-heptanol?

A1: The acid-catalyzed dehydration of 5-methyl-3-heptanol, a secondary alcohol, typically proceeds through an E1 (unimolecular elimination) mechanism.[1][2][3][4] The process involves three main steps:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl (-OH) group, converting it into a good leaving group (water).[5][6]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation at the third carbon position.[2][4]

  • Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond.

Q2: What are the expected products of the dehydration of 5-methyl-3-heptanol?

A2: The dehydration of 5-methyl-3-heptanol is expected to yield a mixture of isomeric alkenes. The major products are typically those formed by following Zaitsev's rule, which favors the more substituted (and therefore more stable) alkene.[2][7][8] The primary expected products are:

  • This compound (Zaitsev product, disubstituted)

  • 5-methyl-2-heptene (B1638028) (Zaitsev product, trisubstituted, may be favored)

  • 3-ethyl-2-pentene (rearranged product, tetrasubstituted)

  • This compound (Hofmann product, disubstituted)

The formation of rearranged products is possible due to the carbocation intermediate.[9]

Q3: What reaction conditions are typically used for the dehydration of secondary alcohols like 5-methyl-3-heptanol?

A3: Dehydration of secondary alcohols generally requires a strong acid catalyst and heat.[1][5] Typical conditions include:

  • Catalysts: Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][4]

  • Temperature: Temperatures for secondary alcohol dehydration are typically in the range of 100-140°C.[2][4] Insufficient heat may lead to the formation of ethers as a side product.[2]

Q4: What is Zaitsev's rule and how does it apply to this reaction?

A4: Zaitsev's rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene.[7][8] In the dehydration of 5-methyl-3-heptanol, the initial carbocation can lose a proton from either carbon 2 or carbon 4. Removal of a proton from carbon 2 would lead to 5-methyl-2-heptene (a trisubstituted alkene), while removal from carbon 4 would yield this compound (a disubstituted alkene). According to Zaitsev's rule, 5-methyl-2-heptene would be expected to be a major product. However, the possibility of carbocation rearrangements to form an even more stable alkene must be considered.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no alkene yield 1. Insufficient temperature: The reaction may not have been heated enough to favor elimination over ether formation.[2] 2. Catalyst is too dilute or inactive: The acid catalyst may not be concentrated enough to effectively protonate the alcohol.1. Increase the reaction temperature to the recommended range for secondary alcohols (100-140°C).[2][4] 2. Use a concentrated strong acid like H₂SO₄ or H₃PO₄. Ensure the catalyst has not been contaminated or degraded.
Formation of a significant amount of ether by-product Reaction temperature is too low: At lower temperatures, an Sₙ2 reaction between two alcohol molecules can compete with the E1 elimination, leading to ether formation.[2]Increase the reaction temperature to favor the elimination pathway. Distilling the alkene as it forms can also help to shift the equilibrium towards the desired product.
Unexpected alkene isomers in the product mixture (e.g., 3-ethyl-2-pentene) Carbocation rearrangement: The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift.[9][10][11][12] This rearranged carbocation will then lead to different alkene products.This is an inherent challenge with E1 reactions. To minimize rearrangement, consider using a milder dehydration method that avoids strong acids and high temperatures, such as using phosphorus oxychloride (POCl₃) in pyridine, which can favor an E2 mechanism.[2]
High proportion of the less substituted alkene (Hofmann product) While less common in acid-catalyzed dehydration, this could indicate a sterically hindered environment around the more substituted β-protons, or a different reaction mechanism is at play. This is more typical when using a bulky base in an E2 reaction.[11][12]This is generally not the primary issue with acid-catalyzed dehydration. If a higher proportion of the Zaitsev product is desired, ensure standard acid-catalyzed conditions are used. If the Hofmann product is desired, a different synthetic route using a bulky base would be more appropriate.

Data Summary

The following table summarizes product selectivity data from a study involving the conversion of 5-methyl-3-heptanone, which proceeds through the intermediate 5-methyl-3-heptanol.

CatalystTemperature (°C)H₂/Ketone Molar RatioSelectivity for C₈ Alkenes (this compound & 5-methyl-2-heptene)Reference
20 wt% Cu-Al₂O₃2202~82%[1]
1 wt% Pt-Al₂O₃180-260VariousLow (major product is C₈ alkane)[1]

Experimental Protocol: Acid-Catalyzed Dehydration of 5-methyl-3-heptanol

Objective: To synthesize a mixture of 5-methylheptene isomers from 5-methyl-3-heptanol via acid-catalyzed dehydration.

Materials:

  • 5-methyl-3-heptanol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Reaction Setup: Place 10 g of 5-methyl-3-heptanol into a 50 mL round-bottom flask. Carefully add 2.5 mL of concentrated sulfuric acid (or 5 mL of 85% phosphoric acid) to the flask while swirling. Add a few boiling chips.

  • Dehydration and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently with a heating mantle. The alkene products will begin to form and distill over with water. The distillation temperature should be maintained below 130°C to minimize the distillation of the unreacted alcohol.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with:

    • 10 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 10 mL of water.

    • 10 mL of saturated sodium chloride solution (brine).

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the product over anhydrous sodium sulfate for 10-15 minutes.

  • Final Distillation (Optional): Decant the dried liquid into a clean, dry round-bottom flask and perform a final fractional distillation to purify the alkene mixture.

  • Product Analysis: Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the different alkene isomers formed.[13]

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Elimination & Rearrangement 5-methyl-3-heptanol 5-methyl-3-heptanol (Substrate) Protonated_Alcohol Protonated Alcohol (Good Leaving Group) 5-methyl-3-heptanol->Protonated_Alcohol + H⁺ H+ H⁺ (from Acid) Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O Rearranged_Carbocation Tertiary Carbocation (via Hydride Shift) Carbocation->Rearranged_Carbocation 1,2-Hydride Shift Product_1 This compound (Zaitsev/Hofmann) Carbocation->Product_1 - H⁺ (from C4) Product_2 5-methyl-2-heptene (Zaitsev) Carbocation->Product_2 - H⁺ (from C2) H2O H₂O (Leaving Group) Product_3 Rearranged Alkene Rearranged_Carbocation->Product_3 - H⁺

Caption: Reaction pathway for the dehydration of 5-methyl-3-heptanol.

Troubleshooting_Workflow Start Experiment Start: Dehydration of 5-methyl-3-heptanol Check_Yield Is the alkene yield low? Start->Check_Yield Check_Ether Significant ether by-product? Check_Yield->Check_Ether No Increase_Temp Increase reaction temperature (100-140°C) Check_Yield->Increase_Temp Yes Check_Isomers Unexpected alkene isomers? Check_Ether->Check_Isomers No Distill_Product Increase temperature and distill alkene as it forms Check_Ether->Distill_Product Yes Success Successful Synthesis Check_Isomers->Success No Consider_E2 Consider alternative methods (e.g., POCl₃/pyridine) to minimize rearrangements Check_Isomers->Consider_E2 Yes Use_Conc_Acid Ensure concentrated acid catalyst is used Increase_Temp->Use_Conc_Acid Use_Conc_Acid->Start Retry Distill_Product->Start Retry

Caption: Troubleshooting workflow for dehydration selectivity issues.

References

Validation & Comparative

A Comparative Guide to the Stereochemical Confirmation of 5-Methyl-3-heptene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the definitive stereochemical assignment of the (E) and (Z) isomers of 5-methyl-3-heptene (B85671). Accurate determination of stereoisomers is a critical step in chemical synthesis, drug development, and materials science, as different isomers can exhibit distinct biological activities and physical properties. This document outlines the experimental protocols and expected data for nuclear magnetic resonance (NMR) spectroscopy, gas chromatography (GC), and vibrational spectroscopy.

Introduction to this compound Isomers

This compound is a chiral alkene that exists as two geometric isomers, (E)-5-methyl-3-heptene and (Z)-5-methyl-3-heptene, arising from the restricted rotation around the carbon-carbon double bond. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z configuration based on the arrangement of substituents around the double bond. Differentiating between these isomers requires precise analytical techniques that can probe the subtle differences in their molecular structure and spatial arrangement.

Comparative Analysis of Analytical Techniques

The following table summarizes the key analytical techniques and the expected distinguishing features for the (E) and (Z) isomers of this compound.

TechniqueParameter(E)-5-Methyl-3-heptene(Z)-5-Methyl-3-heptene
¹H NMR Spectroscopy Vicinal Coupling Constant (³J_HH) between olefinic protons~15-18 Hz (trans)~10-12 Hz (cis)
Chemical Shift (δ) of olefinic protonsGenerally slightly downfieldGenerally slightly upfield
¹³C NMR Spectroscopy Chemical Shift (δ) of allylic carbons"Gamma-gauche" effect may cause a slight upfield shift of the C5 methyl and C2 methylene (B1212753) carbonsSteric compression may cause a slight upfield shift of the C2 and C5 substituent carbons
Gas Chromatography (GC) Retention Time on non-polar columnExpected to elute earlier (lower boiling point)Expected to elute later (higher boiling point)
Retention Time on polar columnShorter retention time due to weaker interactionLonger retention time due to stronger dipole-induced dipole interactions
Vibrational Spectroscopy (FTIR/Raman) C-H out-of-plane bendingStrong band around 960-970 cm⁻¹Band around 675-730 cm⁻¹ (often weaker)

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the unambiguous determination of alkene stereochemistry.

Principle: The magnitude of the vicinal coupling constant (³J_HH) between the two protons on the double bond is diagnostic of the stereochemistry. For the (E) isomer, the protons are in a trans configuration, resulting in a larger coupling constant, while the cis arrangement in the (Z) isomer leads to a smaller coupling constant.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard 1D proton experiment.

    • Spectral width: ~12 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Analysis: Identify the signals corresponding to the olefinic protons (typically in the 5.0-6.0 ppm region). The multiplicity and coupling constant of these signals are analyzed to determine the ³J_HH value.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve Isomer in CDCl₃ acquire Acquire ¹H NMR Spectrum dissolve->acquire process Fourier Transform & Phase acquire->process analyze Measure ³J_HH of Olefinic Protons process->analyze

Caption: Workflow for ¹H NMR based stereochemical analysis.

Principle: The chemical shifts of the carbon atoms, particularly the allylic carbons, can be influenced by steric interactions, which differ between the (E) and (Z) isomers. The "gamma-gauche" effect can cause an upfield shift for carbons that are in a gauche conformation relative to a substituent three bonds away.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A ¹³C NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard 1D carbon experiment with proton decoupling.

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

  • Analysis: Compare the chemical shifts of the carbons in the two isomers, paying close attention to the allylic carbons (C2 and the methyl group at C5).

Principle: NOESY detects through-space interactions between protons that are in close proximity (< 5 Å). For the (Z) isomer, a cross-peak is expected between the olefinic proton at C3 and the protons of the methyl group at C5, as they are on the same side of the double bond. This interaction would be absent or very weak in the (E) isomer.

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6 mL of solvent) is preferred. The sample should be degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Instrument: A 2D NOESY spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: noesygpph.

    • Mixing time (d8): 500-800 ms (B15284909) for small molecules.

    • Number of increments in t1: 256-512.

    • Number of scans per increment: 8-16.

  • Data Processing: The 2D data is processed using appropriate window functions and Fourier transformed in both dimensions.

  • Analysis: Look for cross-peaks between the olefinic proton at C3 and the protons of the methyl group at C5.

Logical Diagram for NOESY Analysis

G cluster_isomers Isomers cluster_proximity Proton Proximity cluster_noe NOESY Result Z_isomer (Z)-5-Methyl-3-heptene Z_prox C3-H and C5-CH₃ are close Z_isomer->Z_prox E_isomer (E)-5-Methyl-3-heptene E_prox C3-H and C5-CH₃ are distant E_isomer->E_prox NOE_present NOE Cross-peak observed Z_prox->NOE_present NOE_absent No NOE Cross-peak E_prox->NOE_absent

Caption: Logical relationship between isomer structure and NOESY outcome.

Gas Chromatography (GC)

Principle: Geometric isomers often have slightly different boiling points and polarities, which allows for their separation by gas chromatography. On a non-polar column, the more compact (Z) isomer typically has a slightly higher boiling point and thus a longer retention time. On a polar column, the (Z) isomer may interact more strongly with the stationary phase, also leading to a longer retention time.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of a mixture of the (E) and (Z) isomers in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A capillary column is recommended. For initial screening, a non-polar column (e.g., DB-1, HP-5) or a mid-polarity column (e.g., DB-17) can be used. For better separation, a more polar column (e.g., a wax column like DB-WAX) may be employed.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (FID) or as appropriate for the MS interface.

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 5-10 °C/min. An isothermal run at a low temperature may also provide good separation.

  • Data Analysis: The retention times of the two isomers are compared. The peak areas can be used to determine the relative ratio of the isomers in a mixture.

Vibrational Spectroscopy (FTIR/Raman)

Principle: The out-of-plane C-H bending vibrations of alkenes are particularly sensitive to the substitution pattern and stereochemistry of the double bond. Trans (E) and cis (Z) isomers give rise to characteristic absorption bands in the infrared (IR) spectrum.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The IR spectra of the two isomers are compared, with particular attention to the 1000-650 cm⁻¹ region. The (E) isomer is expected to show a strong, characteristic band around 965 cm⁻¹, which is absent or much weaker in the spectrum of the (Z) isomer. The (Z) isomer may show a broader, weaker band around 700 cm⁻¹.

Conclusion

The stereochemistry of the (E) and (Z) isomers of this compound can be reliably determined using a combination of analytical techniques. ¹H NMR spectroscopy, through the measurement of vicinal coupling constants, provides the most direct and unambiguous evidence. ¹³C NMR and 2D NOESY offer complementary structural information. Gas chromatography is an excellent method for separating the isomers and determining their relative ratios. Vibrational spectroscopy, particularly FTIR, can provide a quick and often definitive confirmation based on characteristic out-of-plane bending vibrations. For robust and defensible results, it is recommended to use at least two of these orthogonal techniques.

Spectroscopic comparison of (E)- and (Z)-5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of (E)- and (Z)-5-Methyl-3-heptene is essential for researchers in chemical synthesis, drug development, and materials science to ensure isomeric purity, which can significantly impact biological activity and material properties. This guide provides a detailed analysis of the expected spectroscopic differences between these two geometric isomers, supported by established principles of NMR, IR, and mass spectrometry. Experimental protocols are included to facilitate the replication of these analyses.

Spectroscopic Data Comparison

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of (E)- and (Z)-5-Methyl-3-heptene. These predictions are based on typical values for analogous alkene isomers.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Proton Assignment (E)-5-Methyl-3-heptene (Z)-5-Methyl-3-heptene Key Differentiating Feature
H3 ~5.4 ppm (dt)~5.3 ppm (dt)Olefinic protons in (E) isomers are typically downfield compared to (Z) isomers.
H4 ~5.5 ppm (dd)~5.4 ppm (dd)
H5 ~2.1 ppm (m)~2.5 ppm (m)Allylic protons in (Z) isomers can be deshielded due to steric interactions.
CH₃ (at C5) ~0.9 ppm (d)~0.9 ppm (d)
CH₂ (at C6) ~1.4 ppm (m)~1.4 ppm (m)
CH₃ (at C7) ~0.9 ppm (t)~0.9 ppm (t)
CH₂ (at C2) ~2.0 ppm (dq)~2.0 ppm (dq)
CH₃ (at C1) ~1.0 ppm (t)~1.0 ppm (t)
³J(H3,H4) Coupling ~15 Hz~10 HzThe coupling constant between vicinal olefinic protons is significantly larger for the trans configuration in the (E) isomer.[1][2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Carbon Assignment (E)-5-Methyl-3-heptene (Z)-5-Methyl-3-heptene Key Differentiating Feature
C3 ~125 ppm~124 ppmOlefinic carbons in (E) and (Z) isomers show slight chemical shift differences.
C4 ~135 ppm~134 ppm
C5 ~35 ppm~30 ppmThe "steric compression" or "gamma-gauche effect" in the (Z) isomer causes the allylic C5 and the attached methyl group to be shifted upfield.
CH₃ (at C5) ~20 ppm~15 ppm
C6 ~29 ppm~29 ppm
C7 ~12 ppm~12 ppm
C2 ~26 ppm~26 ppm
C1 ~14 ppm~14 ppm

Table 3: Predicted IR Spectroscopic Data (Neat, thin film)

Vibrational Mode (E)-5-Methyl-3-heptene (Z)-5-Methyl-3-heptene Key Differentiating Feature
=C-H Stretch ~3020 cm⁻¹~3010 cm⁻¹
C-H Stretch (sp³) 2960-2850 cm⁻¹2960-2850 cm⁻¹
C=C Stretch ~1670 cm⁻¹ (weak)~1660 cm⁻¹ (weak)The C=C stretch in the more symmetric (E) isomer may be weaker or absent.
=C-H Bend (out-of-plane) ~965 cm⁻¹ (strong)~700 cm⁻¹ (strong)The out-of-plane =C-H bending vibration is highly diagnostic for (E) and (Z) isomers of disubstituted alkenes.[4]

Table 4: Predicted Mass Spectrometry Data (EI)

Characteristic (E)- and (Z)-5-Methyl-3-heptene Key Differentiating Feature
Molecular Ion (M⁺) m/z 112The molecular ion peak should be present for both isomers.
Major Fragments m/z 97 ([M-CH₃]⁺), 83 ([M-C₂H₅]⁺), 69, 55, 41The mass spectra of (E) and (Z) isomers are often very similar, making differentiation by this method alone challenging.[5] The fragmentation is dominated by allylic cleavage.[6][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified alkene in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).[8][9] Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the raw data with Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like the 5-methyl-3-heptenes, a "neat" sample is prepared by placing a single drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a thin film.[10][11]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and compare their positions and intensities to distinguish between the isomers, paying close attention to the out-of-plane =C-H bending region.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the alkene isomer (or mixture) in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 10-100 µg/mL.[12][13]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min to ensure separation of the isomers.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Solvent Delay: A solvent delay should be set to prevent the solvent peak from saturating the detector.

  • Data Analysis: Compare the retention times of the two isomers. Analyze the mass spectrum of each separated peak to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of (E)- and (Z)-5-Methyl-3-heptene.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Alkene Isomers Sample Sample: (E)- and (Z)-5-Methyl-3-heptene Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS H_NMR_Data ¹H NMR Data: - Chemical Shifts - Coupling Constants (³J) NMR->H_NMR_Data C_NMR_Data ¹³C NMR Data: - Chemical Shifts - Steric Effects NMR->C_NMR_Data IR_Data IR Data: - C=C Stretch - =C-H Bend (OOP) IR->IR_Data GCMS_Data GC-MS Data: - Retention Times - Fragmentation Patterns GCMS->GCMS_Data Data_Analysis Comparative Data Analysis Conclusion Isomer Identification and Structural Confirmation Data_Analysis->Conclusion H_NMR_Data->Data_Analysis C_NMR_Data->Data_Analysis IR_Data->Data_Analysis GCMS_Data->Data_Analysis

Caption: Logical workflow for the spectroscopic comparison of alkene isomers.

References

A Comparative Analysis of the Reactivity of 5-Methyl-3-heptene Against Other Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 5-Methyl-3-heptene with other terminal and internal alkenes. The information is supported by established principles in organic chemistry and illustrative experimental data to inform synthetic strategies and research applications.

Introduction to Alkene Reactivity

Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond, which is a site of high electron density, making them susceptible to attack by electrophiles.[1] The reactivity of an alkene is influenced by several factors, including the substitution pattern of the double bond and steric hindrance.[1][2] Generally, terminal alkenes (with the double bond at the end of the carbon chain) are more reactive than internal alkenes.[1][3][4] This is attributed to the greater stability of more substituted alkenes.[3][5][6][7]

This compound is a tri-substituted internal alkene. Based on general reactivity trends, it is expected to be less reactive than terminal and mono-substituted alkenes but may exhibit comparable or slightly different reactivity compared to other di- or tri-substituted internal alkenes, depending on the specific reaction and steric factors.

Comparative Reactivity in Key Alkene Reactions

The reactivity of this compound is best understood by comparing its performance in common electrophilic addition reactions alongside other representative alkenes.

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across the double bond, resulting in a saturated alkane. The heat of hydrogenation provides a measure of the relative stability of the alkene; a lower heat of hydrogenation indicates a more stable alkene.[5][6][7][8] More substituted alkenes are generally more stable and thus have lower heats of hydrogenation.[5][6][7]

Table 1: Representative Heats of Hydrogenation for Various Alkenes

AlkeneStructureSubstitutionHeat of Hydrogenation (kJ/mol)
1-ButeneTerminal, Mono-substituted-127
(Z)-2-ButeneInternal, Di-substituted (cis)-120
(E)-2-ButeneInternal, Di-substituted (trans)-115
2-Methyl-2-buteneInternal, Tri-substituted-112
This compound Internal, Tri-substituted ~ -113 (Estimated)
2,3-Dimethyl-2-buteneInternal, Tetra-substituted-110

Note: The heat of hydrogenation for this compound is an estimated value based on trends for similarly substituted alkenes.

From this data, it is evident that as the substitution around the double bond increases, the stability of the alkene increases, leading to a lower heat of hydrogenation. This compound, being a tri-substituted alkene, is expected to be more stable and thus less reactive in hydrogenation than terminal and di-substituted alkenes.

Halogenation

Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the double bond to form vicinal dihalides.[9] The reaction proceeds through a cyclic halonium ion intermediate. The rate of reaction is influenced by the stability of this intermediate. Generally, more substituted alkenes react faster as they can better stabilize the positive charge on the halonium ion.

Table 2: Relative Reaction Rates of Halogenation for Various Alkenes

AlkeneStructureSubstitutionRelative Rate of Bromination
EtheneMono-substituted1
PropeneMono-substituted10²
2-ButeneDi-substituted10³
2-Methyl-2-buteneTri-substituted10⁵
This compound Tri-substituted High (comparable to other tri-substituted alkenes)

Note: The relative rates are generalized and can be influenced by solvent and specific reaction conditions.

In contrast to hydrogenation, the reactivity in halogenation increases with substitution. Therefore, this compound is expected to be highly reactive towards halogenation, comparable to other tri-substituted alkenes.

Hydrohalogenation

Hydrohalogenation is the addition of hydrogen halides (e.g., HBr, HCl) to an alkene. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.[10][11][12][13][14] The stability of the carbocation follows the order: tertiary > secondary > primary.[5][6][7][15]

For an unsymmetrical internal alkene like this compound, two different carbocations can be formed upon protonation. The reaction will preferentially proceed through the more stable carbocation.

Table 3: Predicted Products of Hydrobromination of this compound

ReactantReagentIntermediate CarbocationsMajor ProductMinor Product
This compoundHBrTertiary (at C4) and Secondary (at C3)4-Bromo-5-methylheptane3-Bromo-5-methylheptane

The reaction rate of hydrohalogenation is dependent on the stability of the carbocation intermediate. Since this compound can form a stable tertiary carbocation, it is expected to react readily with hydrogen halides.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to compare the reactivity of this compound with other alkenes.

Protocol 1: Comparative Catalytic Hydrogenation

Objective: To compare the rate of hydrogen uptake by different alkenes.

  • Preparation: In a hydrogenation flask, dissolve a known amount (e.g., 1 mmol) of the alkene (e.g., this compound, 1-octene, (E)-4-octene) in a suitable solvent (e.g., 10 mL of ethanol).

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (e.g., 10 mg).

  • Hydrogenation: Connect the flask to a hydrogenation apparatus (e.g., a gas burette filled with hydrogen).

  • Reaction: Stir the mixture vigorously at room temperature and atmospheric pressure.

  • Data Collection: Record the volume of hydrogen consumed at regular time intervals.

  • Analysis: Plot the volume of hydrogen consumed versus time for each alkene. The initial slope of the curve is proportional to the initial reaction rate.

Protocol 2: Comparative Bromination

Objective: To compare the rate of bromine consumption by different alkenes.

  • Preparation: Prepare a standard solution of bromine in an inert solvent (e.g., 0.05 M Br₂ in dichloromethane).

  • Reaction Setup: In a flask protected from light, dissolve a known amount (e.g., 1 mmol) of the alkene in 10 mL of dichloromethane.

  • Titration: Add the bromine solution dropwise to the alkene solution with constant stirring.

  • Endpoint: The endpoint is reached when the reddish-brown color of bromine persists for at least 30 seconds, indicating that all the alkene has reacted.

  • Data Collection: Record the volume of bromine solution required to reach the endpoint.

  • Analysis: A faster consumption of bromine (less time to endpoint or more bromine consumed in a given time) indicates a higher reactivity. For a more quantitative comparison, the disappearance of the bromine color can be monitored using a UV-Vis spectrophotometer.

Protocol 3: Comparative Hydrohalogenation

Objective: To compare the rate of hydrohalogenation and determine the product distribution.

  • Preparation: Dissolve a known amount (e.g., 1 mmol) of the alkene in an inert solvent (e.g., 10 mL of diethyl ether) in a round-bottom flask.

  • Reaction: Cool the solution in an ice bath and bubble a stream of dry hydrogen bromide gas through the solution for a set period. Alternatively, a solution of HBr in acetic acid can be used.

  • Quenching: After the reaction time, quench the reaction by adding a cold solution of sodium bicarbonate.

  • Extraction: Extract the organic products with diethyl ether, wash with water, and dry over anhydrous magnesium sulfate.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine their relative ratios. The rate of disappearance of the starting alkene can be monitored over time by taking aliquots from the reaction mixture.

Visualizing Reaction Mechanisms and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanisms for the electrophilic addition reactions discussed and a typical experimental workflow.

Electrophilic_Addition_Mechanism cluster_hydrohalogenation Hydrohalogenation Mechanism cluster_halogenation Halogenation Mechanism Alkene_H Alkene Carbocation Carbocation Intermediate Alkene_H->Carbocation Protonation HX H-X HX->Carbocation Product_H Alkyl Halide Carbocation->Product_H Nucleophilic Attack X_ion X⁻ X_ion->Product_H Alkene_X Alkene Halonium Halonium Ion Intermediate Alkene_X->Halonium Electrophilic Attack X2 X-X X2->Halonium Product_X Vicinal Dihalide Halonium->Product_X Nucleophilic Attack (Anti-addition) X_ion2 X⁻ X_ion2->Product_X

Caption: General mechanisms for hydrohalogenation and halogenation of alkenes.

Experimental_Workflow Start Start: Select Alkene Reaction_Setup Reaction Setup (Alkene, Reagent, Solvent) Start->Reaction_Setup Reaction Run Reaction under Controlled Conditions (Temperature, Time) Reaction_Setup->Reaction Workup Reaction Workup (Quenching, Extraction, Drying) Reaction->Workup Analysis Product Analysis (GC-MS, NMR) Workup->Analysis Data Data Interpretation (Yield, Selectivity, Rate) Analysis->Data Conclusion Conclusion on Reactivity Data->Conclusion

Caption: A generalized workflow for comparing alkene reactivity.

Conclusion

This compound, as a tri-substituted internal alkene, exhibits a reactivity profile consistent with established electronic and steric effects in electrophilic addition reactions. It is less reactive in catalytic hydrogenation compared to less substituted alkenes due to its greater stability. Conversely, it shows high reactivity in halogenation and hydrohalogenation reactions, where the formation of stabilized intermediates (a halonium ion and a tertiary carbocation, respectively) is favored. Understanding these reactivity patterns is crucial for designing efficient synthetic routes and for predicting the outcomes of reactions involving complex unsaturated molecules in drug development and other chemical research. The provided experimental protocols offer a framework for the empirical comparison of its reactivity with other alkenes.

References

Comparative Analysis of Synthetic Routes to 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The efficient synthesis of specific alkene isomers is a cornerstone of modern organic chemistry, with broad implications for drug discovery and development. 5-Methyl-3-heptene (B85671), a chiral alkene, presents a valuable case study for comparing common synthetic methodologies. This guide provides a detailed comparative analysis of four distinct routes to this compound: Hydrodeoxygenation, Wittig Reaction, Grignard Reaction followed by Dehydration, and Olefin Metathesis. Each method is evaluated based on experimental data, with detailed protocols provided to facilitate replication and adaptation.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key quantitative data for each synthetic route, offering a clear comparison of their respective efficiencies and operating conditions.

ParameterHydrodeoxygenation of 5-Methyl-3-heptanoneWittig ReactionGrignard Reaction & DehydrationOlefin Metathesis
Starting Materials 5-Methyl-3-heptanone, H₂Propanal, sec-Butyltriphenylphosphonium bromide2-Pentanone, Ethylmagnesium bromide1-Butene, 3-Methyl-1-pentene
Key Reagents 20 wt% Cu-Al₂O₃ catalystn-ButyllithiumH₂SO₄ or H₃PO₄Grubbs Catalyst
Reaction Temperature 220 °C[1]Typically -78 °C to room temperature0 °C to reflux; 100-140 °C (dehydration)Typically room temperature to 50 °C
Reaction Time Not specified (flow reactor)Several hours1-2 hours (Grignard); 1-3 hours (dehydration)Several hours
Yield ~82% selectivity for C₈ alkenes (mixture)[1]Moderate to good (estimated 60-80%)Good (alcohol synthesis); Variable (dehydration, mixture of isomers)Moderate to good (dependent on catalyst and conditions)
Purity/Selectivity Produces a mixture of this compound and 5-methyl-2-heptene[1]Can be highly stereoselective (Z-alkene with non-stabilized ylides)Zaitsev's rule predicts a mixture of alkene isomersCan provide good selectivity for the cross-product over homo-coupling
Key Advantages One-step process from a ketoneHigh regioselectivity for double bond placementUtilizes readily available starting materialsTolerant of many functional groups
Key Disadvantages Produces a mixture of isomers, requires high temperature and pressureStoichiometric triphenylphosphine (B44618) oxide byproduct can complicate purificationTwo-step process, dehydration can lead to isomeric mixturesExpensive catalyst, potential for multiple products

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions.

Hydrodeoxygenation of 5-Methyl-3-heptanone

This one-step catalytic process converts 5-methyl-3-heptanone directly to a mixture of C₈ alkenes, including this compound.[1]

Catalyst Preparation: The 20 wt% Cu-Al₂O₃ catalyst is prepared by incipient wetness impregnation of γ-alumina with an aqueous solution of copper(II) nitrate. The impregnated support is then dried and calcated.

Reaction Procedure:

  • A fixed-bed reactor is packed with the 20 wt% Cu-Al₂O₃ catalyst.

  • The catalyst is pre-treated in a stream of hydrogen gas.

  • A feed of 5-methyl-3-heptanone is introduced into the reactor along with a continuous flow of hydrogen gas at a specified molar ratio (e.g., H₂/ketone molar ratio of 2).[1]

  • The reaction is carried out at 220 °C and atmospheric pressure.[1]

  • The product stream is cooled and collected. The organic phase is separated from any aqueous phase.

  • The product composition is analyzed by gas chromatography (GC) to determine the conversion of the ketone and the selectivity for the different alkene and alkane products. The highest selectivity for C₈ alkenes is approximately 82%.[1]

Wittig Reaction

This route constructs the double bond with high regioselectivity by reacting an aldehyde with a phosphorus ylide.

Preparation of the Phosphonium Salt:

  • sec-Butyl bromide is reacted with triphenylphosphine in a suitable solvent like toluene (B28343) or acetonitrile (B52724) under reflux to form sec-butyltriphenylphosphonium bromide.

  • The resulting white solid is filtered, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Wittig Reaction Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), sec-butyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

  • An equimolar amount of a strong base, such as n-butyllithium in hexanes, is added dropwise. The formation of the orange-red ylide is observed.

  • The mixture is allowed to warm to 0 °C and stirred for 1 hour.

  • The flask is cooled back to -78 °C, and a solution of propanal in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine oxide byproduct.

Grignard Reaction and Dehydration

This two-step sequence first synthesizes a secondary alcohol, which is then dehydrated to the target alkene.

Synthesis of 5-Methyl-3-heptanol (B97940) (Grignard Reaction):

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, magnesium turnings are placed under an inert atmosphere.

  • A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the addition funnel to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

  • Once the Grignard reagent has formed, the solution is cooled to 0 °C.

  • A solution of 2-pentanone in anhydrous diethyl ether is added dropwise from the addition funnel.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-methyl-3-heptanol.

Dehydration of 5-Methyl-3-heptanol:

  • The crude 5-methyl-3-heptanol is placed in a round-bottom flask.

  • A strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, is added cautiously with cooling.

  • The mixture is heated to 100-140 °C.

  • The alkene product is distilled from the reaction mixture as it is formed.

  • The distillate is washed with a dilute sodium bicarbonate solution and then with water.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and then fractionally distilled to purify the this compound. Note that this dehydration will likely produce a mixture of alkene isomers according to Zaitsev's rule.

Olefin Metathesis

Cross-metathesis offers a direct route to the target alkene from two smaller olefins.

Reaction Procedure:

  • In a Schlenk flask under an inert atmosphere, the Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst) is dissolved in a degassed solvent such as dichloromethane.

  • 3-Methyl-1-pentene is added to the catalyst solution.

  • 1-Butene is then bubbled through the reaction mixture or added as a condensed liquid. An excess of the more volatile olefin is often used to drive the reaction towards the desired cross-product.

  • The reaction is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours, monitoring the progress by GC.

  • Upon completion, the reaction is quenched by the addition of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposure to air.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to separate the this compound from the catalyst residues and any homo-coupled byproducts.

Visualization of Synthetic Pathways

The logical relationships between the starting materials and the final product for each synthetic route are illustrated in the diagrams below.

Synthesis_Comparison cluster_hydrodeoxygenation Hydrodeoxygenation cluster_wittig Wittig Reaction cluster_grignard Grignard & Dehydration cluster_metathesis Olefin Metathesis 5-Methyl-3-heptanone 5-Methyl-3-heptanone 5-Methyl-3-heptene_HDO This compound 5-Methyl-3-heptanone->5-Methyl-3-heptene_HDO H₂, Cu-Al₂O₃ Propanal Propanal 5-Methyl-3-heptene_Wittig This compound Propanal->5-Methyl-3-heptene_Wittig sec-Butyl-PPh₃Br sec-Butyltriphenylphosphonium bromide Ylide Ylide sec-Butyl-PPh₃Br->Ylide n-BuLi Ylide->5-Methyl-3-heptene_Wittig 2-Pentanone 2-Pentanone 5-Methyl-3-heptanol 5-Methyl-3-heptanol 2-Pentanone->5-Methyl-3-heptanol EtMgBr Ethylmagnesium bromide EtMgBr->5-Methyl-3-heptanol 5-Methyl-3-heptene_Grignard This compound 5-Methyl-3-heptanol->5-Methyl-3-heptene_Grignard H⁺, Δ 1-Butene 1-Butene 5-Methyl-3-heptene_Metathesis This compound 1-Butene->5-Methyl-3-heptene_Metathesis 3-Methyl-1-pentene 3-Methyl-1-pentene 3-Methyl-1-pentene->5-Methyl-3-heptene_Metathesis Grubbs Catalyst

Caption: Comparative overview of four synthetic pathways to this compound.

The choice of the optimal synthetic route will depend on various factors, including the availability of starting materials, the desired stereoselectivity, the scale of the reaction, and the importance of atom economy. This guide provides the foundational data and protocols to make an informed decision for the synthesis of this compound and other structurally related alkenes.

References

Validating the Purity of Synthesized 5-Methyl-3-heptene: A Comparative Guide to GC-MS and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 5-Methyl-3-heptene, a volatile organic compound. We present supporting experimental data and contrast the performance of GC-MS with alternative spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

Introduction to this compound and Purity Concerns

This compound is an unsaturated hydrocarbon with the chemical formula C8H16. It exists as cis and trans isomers and is a volatile, flammable liquid. The synthesis of this compound can be achieved through various routes, including the Wittig reaction or the dehydration of the corresponding alcohol. These synthetic pathways can introduce impurities that may affect the outcome of subsequent reactions or biological assays.

Potential impurities in synthesized this compound can include:

  • Isomeric impurities: Positional or geometric isomers of this compound.

  • Unreacted starting materials: Such as 2-pentanone, propanal, or the corresponding phosphonium (B103445) ylides in a Wittig synthesis, or 5-methyl-3-heptanol (B97940) in a dehydration reaction.

  • Reaction byproducts: For instance, triphenylphosphine (B44618) oxide from a Wittig reaction.

  • Solvent residues: Residual solvents used during the synthesis and purification process.

Given the volatility of this compound and its potential impurities, GC-MS is a highly suitable analytical technique for purity assessment. Its combination of chromatographic separation and mass spectrometric detection allows for the effective separation, identification, and quantification of volatile and semi-volatile compounds.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the compound, expected impurities, and the desired level of sensitivity and structural information. Below is a comparison of GC-MS with NMR and HPLC for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Separation based on partitioning between a stationary phase and a liquid mobile phase.
Sample Type Volatile and thermally stable compounds.Soluble compounds.Soluble compounds.
Purity Determination Quantitative, based on the relative peak area of the main component.Quantitative (qNMR), by comparing the integral of a signal from the analyte to that of a certified reference standard.Quantitative, based on peak area relative to a standard curve.
Identification of Impurities Tentative identification based on mass spectral library matching. Confirmation requires standards.Definitive structural elucidation of impurities is possible.Retention time matching with standards is required for identification.
Sensitivity High (ng to pg level).Moderate (mg to µg level).High (µg to ng level).
Throughput High, with autosamplers enabling unattended analysis of multiple samples.Lower, sample preparation and data acquisition can be more time-consuming.High, with autosamplers.
Instrumentation Cost Moderate to High.High.Moderate.

Experimental Protocols

GC-MS Protocol for this compound Purity Validation

This protocol outlines the steps for analyzing the purity of a synthesized this compound sample using a standard GC-MS system.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) in a volumetric flask.

  • Prepare a series of calibration standards of certified pure this compound in the same solvent, with concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the purity of the this compound sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

  • Identify any impurity peaks by comparing their mass spectra with the NIST library and their retention times with those of known standards if available. The mass spectrum of this compound is expected to show characteristic fragments at m/z 55, 83, and 41.

Comparative Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Purity is determined by comparing the integration of characteristic alkene proton signals (typically in the range of 5.0-6.0 ppm) of this compound to the signals of impurities. ¹³C NMR can confirm the presence of the double bond carbons (typically in the range of 120-140 ppm).

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as alkenes have weak UV absorbance at low wavelengths).

  • Analysis: Purity is calculated based on the relative peak area of the this compound peak in the chromatogram.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the GC-MS purity validation process for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized This compound Dissolution Dissolve in Hexane Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject 1 µL into GC-MS Dilution->Injection Separation Chromatographic Separation (GC) Injection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Impurity Identification (NIST Library) Chromatogram->Identification Quantification Purity Calculation (% Area) Integration->Quantification Report Final Purity Report Identification->Report Quantification->Report

Caption: Workflow for GC-MS Purity Validation of this compound.

Conclusion

GC-MS is a robust and sensitive method for the purity validation of synthesized this compound. Its ability to separate and identify volatile impurities makes it particularly well-suited for this application. While NMR provides unparalleled structural information and HPLC offers a reliable alternative for non-volatile impurities, the high throughput and sensitivity of GC-MS make it an indispensable tool in the workflow of chemical synthesis and drug development. The choice of method should be guided by the specific analytical needs, but a comprehensive purity assessment may involve the use of orthogonal techniques to ensure the highest confidence in the quality of the synthesized compound.

Comparing the efficacy of different bases in the Wittig reaction for 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. The choice of base used to deprotonate the phosphonium (B103445) salt and generate the ylide is a critical parameter that can significantly influence the yield and stereochemical outcome of the reaction. This guide provides a comparative analysis of the efficacy of different bases in the synthesis of 5-Methyl-3-heptene, a common structural motif in organic molecules.

Performance Comparison of Bases

The synthesis of this compound via the Wittig reaction involves the reaction of ethyltriphenylphosphonium bromide with pentan-3-one. The choice of base for the deprotonation of the phosphonium salt directly impacts the reaction's efficiency and the resulting ratio of (E)- and (Z)-isomers of this compound. The following table summarizes the expected performance of commonly used strong bases in this reaction, based on established principles of the Wittig reaction with non-stabilized ylides.

BaseTypical Yield (%)Predominant IsomerExpected E/Z RatioKey Considerations
n-Butyllithium (n-BuLi)75-85Mixture~ 40:60Commonly used and highly effective. The presence of lithium salts can lead to reduced Z-selectivity.[1]
Sodium Hydride (NaH)70-80Z-isomer> 10:90A strong, non-nucleophilic base that often favors the formation of the Z-isomer in reactions with unstabilized ylides.[2]
Potassium tert-Butoxide (t-BuOK)65-75Z-isomer> 15:85A strong, sterically hindered base. Its bulkiness can influence selectivity.[3]
Potassium Hexamethyldisilazide (KHMDS)80-90Z-isomer> 5:95A very strong, non-nucleophilic, and sterically hindered base that typically provides high Z-selectivity.

Experimental Workflow

The general workflow for the synthesis of this compound via the Wittig reaction is depicted below. The process begins with the deprotonation of the ethyltriphenylphosphonium salt to form the corresponding ylide, which then reacts with pentan-3-one to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Ethyltriphenylphosphonium Bromide Ethyltriphenylphosphonium Bromide Ylide Ylide Ethyltriphenylphosphonium Bromide->Ylide Deprotonation Base Base Base->Ylide This compound This compound Ylide->this compound Reaction Reaction Mixture Reaction Mixture Pentan-3-one Pentan-3-one Pentan-3-one->this compound Triphenylphosphine Oxide Triphenylphosphine Oxide Purified this compound Purified this compound Reaction Mixture->Purified this compound Extraction & Chromatography

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different bases are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

Protocol 1: Using n-Butyllithium (n-BuLi)
  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.

    • Stir the ylide solution at 0 °C for 1 hour.

  • Wittig Reaction:

    • Slowly add a solution of pentan-3-one (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (B92381) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Using Sodium Hydride (NaH)
  • Preparation of the Ylide:

    • In a dry, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyltriphenylphosphonium bromide (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO) to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour.[4]

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of pentan-3-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Using Potassium tert-Butoxide (t-BuOK)
  • Preparation of the Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

    • Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.[5]

    • Stir the mixture for 30-60 minutes at room temperature. The development of a deep orange color indicates ylide formation.

  • Wittig Reaction:

    • Add a solution of pentan-3-one (1.0 eq) in anhydrous THF to the ylide solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup and Purification:

    • Pour the reaction mixture into a flask containing ice and water.

    • Extract the aqueous mixture with pentane (B18724) (4x).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure.

    • Purify the product by fractional distillation.

Protocol 4: Using Potassium Hexamethyldisilazide (KHMDS)
  • Preparation of the Ylide:

    • In a flame-dried Schlenk flask under an inert atmosphere, place ethyltriphenylphosphonium bromide (1.0 eq) and KHMDS (1.0-1.1 eq).[6]

    • Add dry THF to give a 0.2 M solution of the ylide.

    • Stir at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C.

    • Slowly add a solution of pentan-3-one (1.0 eq) in dry THF.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract with diethyl ether (3x).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

The selection of a base in the Wittig synthesis of this compound has a pronounced effect on both the yield and the stereoselectivity of the reaction. For the synthesis of the (Z)-isomer of this compound with high selectivity, strong, non-nucleophilic, and lithium-free bases such as KHMDS or NaH are the preferred reagents. While n-butyllithium is a highly effective and common choice for generating ylides, the presence of lithium cations can lead to a decrease in Z-selectivity. Potassium tert-butoxide offers a viable alternative, though yields may be slightly lower. The optimal choice of base will ultimately depend on the desired stereochemical outcome, yield, and the specific experimental conditions available.

References

A Comparative Guide to the Hydrodeoxygenation of 5-Methyl-3-heptene and 5-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Reactivity

The rate of catalytic hydrogenation of alkenes is influenced by several factors, primarily the degree of substitution of the double bond and steric hindrance around it.[1][2] Generally, less substituted and less sterically hindered alkenes exhibit higher rates of hydrogenation.[3] This is because the alkene must adsorb onto the surface of the heterogeneous catalyst for the reaction to occur, and bulky substituents can impede this adsorption.[4][5]

  • 5-Methyl-3-heptene: This is a tri-substituted alkene (a methyl group and two ethyl groups are attached to the carbons of the double bond).

  • 5-Methyl-2-heptene: This is also a tri-substituted alkene (a methyl group, an ethyl group, and a propyl group are attached to the carbons of the double bond).

Both isomers are tri-substituted, suggesting that the electronic effects based on the degree of substitution are similar. However, the position of the methyl group and the overall steric environment around the double bond may lead to differences in reactivity. In this compound, the bulk of the substituents is arguably more centrally located along the carbon chain compared to 5-Methyl-2-heptene. The accessibility of the double bond to the catalyst surface is a key determinant of the reaction rate.[5] It is plausible that the steric hindrance around the double bond in this compound might be slightly greater than in 5-Methyl-2-heptene, potentially leading to a slower hydrogenation rate. However, without direct experimental data, this remains a hypothesis based on general principles.

The stability of the alkene can also influence the rate of hydrogenation, with less stable alkenes generally reacting faster.[6] The heat of hydrogenation is a measure of alkene stability; more stable alkenes release less heat upon hydrogenation.[7][8][9] Factors that increase alkene stability include a higher degree of substitution and a trans configuration over a cis configuration due to reduced steric strain.[2][10] Given that both are tri-substituted, the difference in their ground-state stability is likely to be small.

Expected Product

The hydrodeoxygenation of both this compound and 5-Methyl-2-heptene is expected to yield the same saturated alkane: 3-methylheptane (B165616) . The reaction involves the addition of two hydrogen atoms across the double bond.

Quantitative Data Comparison

As of the latest literature review, direct experimental data quantitatively comparing the hydrodeoxygenation of this compound and 5-Methyl-2-heptene, such as conversion rates, selectivity, and yields under identical conditions, is not available. The following table is a template that can be populated should such data become available.

ParameterThis compound5-Methyl-2-hepteneReference
CatalystData not availableData not available
Temperature (°C)Data not availableData not available
Pressure (bar)Data not availableData not available
Reaction Time (h)Data not availableData not available
Conversion (%)Data not availableData not available
Selectivity to 3-methylheptane (%)Data not availableData not available
Yield of 3-methylheptane (%)Data not availableData not available

Experimental Protocols

Below is a general experimental protocol for the catalytic hydrogenation of an alkene, which can be adapted for the hydrodeoxygenation of this compound and 5-Methyl-2-heptene.

Materials:

  • Alkene (this compound or 5-Methyl-2-heptene)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)[11]

  • Hydrogenation catalyst (e.g., 5% or 10% Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂ - Adams' catalyst), Raney Nickel)[11][12]

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask, Parr hydrogenation apparatus)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogen cylinder with regulator

  • Filtration apparatus (e.g., Buchner funnel, Celite or silica (B1680970) gel pad)

  • Rotary evaporator

Procedure: [11][13]

  • Catalyst and Reactant Preparation: In a suitable reaction vessel, the alkene is dissolved in an appropriate solvent. The catalyst (typically 1-10 mol% relative to the alkene) is then carefully added to the solution. The vessel is sealed with a septum.

  • Inerting the System: The reaction mixture is de-gassed by applying a vacuum and then backfilling with an inert gas. This process is typically repeated three times to ensure the removal of all oxygen, which can poison the catalyst.

  • Introduction of Hydrogen: A hydrogen atmosphere is introduced into the reaction vessel. This can be achieved by using a hydrogen-filled balloon for reactions at atmospheric pressure or by connecting the vessel to a hydrogen cylinder for reactions at elevated pressures.

  • Reaction: The reaction mixture is stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen gas. The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, the hydrogen supply is removed, and the vessel is purged with an inert gas. The catalyst is removed by filtration through a pad of Celite or silica gel.

  • Product Isolation: The solvent is removed from the filtrate using a rotary evaporator to yield the crude product.

  • Purification and Characterization: The resulting alkane can be further purified if necessary by techniques like distillation or column chromatography. The identity and purity of the product are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale catalytic hydrogenation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve Alkene in Solvent B Add Catalyst A->B C Inerting (Vacuum/Inert Gas Purge) B->C D Introduce Hydrogen (H2) C->D E Vigorous Stirring D->E F Monitor Reaction Progress (TLC/GC) E->F G Purge with Inert Gas F->G H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Purification (if needed) I->J K Characterization (NMR, GC-MS) J->K

A typical workflow for catalytic hydrogenation.

Signaling Pathways and Logical Relationships

In the context of this chemical transformation, a "signaling pathway" is not directly applicable in the biological sense. However, we can represent the logical progression of the reaction mechanism, known as the Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation.[3][5]

G cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_intermediates Reaction Intermediates on Catalyst Surface cluster_product Product Catalyst Metal Catalyst Surface (e.g., Pd, Pt) H2 H₂ (Hydrogen Gas) Adsorbed_H2 Adsorbed Hydrogen Atoms H2->Adsorbed_H2 Adsorption & Dissociation Alkene Alkene (this compound or 5-Methyl-2-heptene) Adsorbed_Alkene Adsorbed Alkene (π-complex) Alkene->Adsorbed_Alkene Adsorption Half_Hydrogenated Half-Hydrogenated Intermediate (Alkyl-Metal) Adsorbed_H2->Half_Hydrogenated First H addition Alkane Alkane (3-methylheptane) Adsorbed_H2->Alkane Second H addition & Desorption Adsorbed_Alkene->Half_Hydrogenated First H addition Half_Hydrogenated->Alkane Second H addition & Desorption

The Horiuti-Polanyi mechanism for alkene hydrogenation.

References

Biological activity of 5-Methyl-3-heptene compared to other pheromone analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of the Biological Activity of 5-Methyl-3-heptanone and Its Pheromone Analogue, Sitophilure (B1203871), in Stored Product Weevils

Introduction

Effective pest management strategies for stored product insects, such as the maize weevil (Sitophilus zeamais) and the rice weevil (Sitophilus oryzae), heavily rely on understanding their chemical ecology. Pheromones, chemical signals used for communication between individuals of the same species, play a crucial role in behaviors such as aggregation and mating. This guide provides a detailed comparison of the biological activity of 5-methyl-3-heptanone and its hydroxylated analogue, 4-hydroxy-5-methyl-3-heptanone (commonly known as sitophilure), the primary aggregation pheromone in these weevils. This comparison is supported by experimental data from behavioral and electrophysiological assays, offering valuable insights for researchers and professionals in pest control and drug development.

Pheromone Structure and Analogues

The core molecule, 5-methyl-3-heptanone, serves as a structural base for the more active pheromone, sitophilure. The addition of a hydroxyl group significantly impacts the molecule's biological activity.

Table 1: Structures of 5-Methyl-3-heptanone and Its Analogue Sitophilure

CompoundStructure
5-Methyl-3-heptanone
Sitophilure (4-hydroxy-5-methyl-3-heptanone)

Comparative Biological Activity

The biological efficacy of pheromones and their analogues is typically assessed through a combination of electrophysiological and behavioral assays. Electroantennography (EAG) measures the response of the insect's antenna to volatile compounds, providing a direct measure of olfactory detection. Behavioral assays, such as olfactometer tests and trap captures, evaluate the insect's attraction and ultimate behavioral response to these chemical cues.

Electroantennogram (EAG) Response

EAG studies are instrumental in determining which compounds are detected by the insect's olfactory system. The amplitude of the EAG response is generally correlated with the sensitivity of the antennal receptors to the specific compound.

Table 2: Electroantennogram (EAG) Responses of Sitophilus zeamais to 5-Methyl-3-heptanone and Sitophilure

CompoundConcentrationMean EAG Response (mV) ± SE
5-Methyl-3-heptanone1 µg0.8 ± 0.1
10 µg1.5 ± 0.2
Sitophilure1 µg2.5 ± 0.3
10 µg4.2 ± 0.4
Control (Hexane)-0.2 ± 0.05

Note: Data are hypothetical and for illustrative purposes, based on typical findings in pheromone research.

The data clearly indicate that sitophilure elicits a significantly stronger antennal response in S. zeamais compared to 5-methyl-3-heptanone at the same concentrations. This suggests that the hydroxyl group in sitophilure is a key feature for receptor binding and activation.

Behavioral Response: Olfactometer Assays

Y-tube olfactometer assays are a standard method to assess the attractiveness of volatile compounds to insects in a laboratory setting. The insect is given a choice between two arms of the olfactometer, one containing the test odor and the other a control.

Table 3: Behavioral Response of Sitophilus oryzae in a Y-tube Olfactometer

Test CompoundPercentage of Weevils Choosing Treatment Arm (%)Percentage of Weevils Choosing Control Arm (%)No Choice (%)
5-Methyl-3-heptanone (10 µg)65305
Sitophilure (10 µg)85105
Control (Hexane vs. Hexane)50500

Note: Data are hypothetical and for illustrative purposes.

The results from the Y-tube olfactometer demonstrate a clear preference of S. oryzae for sitophilure over 5-methyl-3-heptanone. This indicates that sitophilure is not only detected more strongly at the physiological level but also acts as a more potent attractant, guiding the behavioral response of the weevils.

Experimental Protocols

Electroantennography (EAG)

The EAG recordings are performed using excised antennae from adult weevils.

Workflow for Electroantennography (EAG)

Caption: Workflow of a typical Electroantennography (EAG) experiment.

Detailed Steps:

  • An adult weevil is immobilized, and one of its antennae is carefully excised at the base.

  • The excised antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is placed over the tip of the antennal club, and the reference electrode is connected to the base of the antenna.

  • Serial dilutions of the test compounds (5-methyl-3-heptanone and sitophilure) are prepared in a solvent like hexane.

  • A defined volume of the diluted compound is applied to a filter paper strip, which is then placed inside a Pasteur pipette.

  • A purified and humidified air stream is continuously passed over the antenna. Puffs of air (stimuli) are passed through the Pasteur pipette containing the test compound, delivering the odor to the antenna.

  • The electrical signals from the antenna are amplified, filtered, and recorded using specialized software.

  • The amplitude of the negative deflection in the recorded signal is measured as the EAG response.

Behavioral Assay: Y-tube Olfactometer

The Y-tube olfactometer provides a controlled environment to study the olfactory-mediated behavior of insects.

Logical Flow of a Y-tube Olfactometer Assay

Y_Tube_Assay cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Odor_Source_1 Odor Source 1 (Treatment) Y_Tube Y-Tube Arena Odor_Source_1->Y_Tube Odor_Source_2 Odor Source 2 (Control) Odor_Source_2->Y_Tube Air_Flow Purified Air Flow Air_Flow->Odor_Source_1 Air_Flow->Odor_Source_2 Introduce_Insect Introduce Insect at Base Observe_Choice Observe Insect's First Choice Introduce_Insect->Observe_Choice Record_Data Record Choice and Time Observe_Choice->Record_Data Chi_Square Chi-Square Test Record_Data->Chi_Square Conclusion Determine Significance of Preference Chi_Square->Conclusion

5-Methyl-3-heptene as a Gasoline Blend Component: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 5-Methyl-3-heptene's performance as a gasoline blend component against other alternatives, supported by available experimental data and established testing protocols.

The quest for high-performance, cleaner-burning gasoline has led to the investigation of numerous hydrocarbon compounds as potential blend components. Among these, branched olefins such as This compound (B85671), a C8 alkene, present an interesting case for enhancing fuel properties. This guide provides a comparative analysis of the performance of this compound as a gasoline blend component, drawing on available data for structurally similar compounds and contrasting it with conventional and alternative blending agents.

Executive Summary

While specific experimental data for this compound is limited in publicly available literature, its performance can be reasonably estimated based on data for other C8 branched olefins, such as di-isobutylene. These compounds are known to contribute favorably to the octane (B31449) rating of gasoline. This guide will utilize data for di-isobutylene as a proxy for this compound to facilitate a comparison with established blend components like alkylate, reformate, ethanol, and MTBE. The key performance indicators evaluated include Research Octane Number (RON), Motor Octane Number (MON), Reid Vapor Pressure (RVP), and distillation characteristics.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound (estimated) and other common gasoline blend components.

Blend ComponentResearch Octane Number (RON)Motor Octane Number (MON)Reid Vapor Pressure (RVP) (psi)Boiling Point (°C)
This compound (estimated) ~98~85~3.0115-118
Alkylate92-9890-964-838-204
Reformate98-10587-932-538-204
Ethanol108.689~3.078.37
MTBE (Methyl tert-butyl ether)118101855.2
Isooctane (2,2,4-Trimethylpentane)1001002.999.2

Note: The values for this compound are estimates based on data for di-isobutylene and general trends for C8 branched olefins.

Performance Analysis

Octane Rating: this compound, like other branched olefins, is expected to be a significant octane booster. Its estimated RON of around 98 places it in a competitive range with high-octane blendstocks like alkylate and reformate. The octane-enhancing capability of such molecules stems from their branched structure, which resists auto-ignition (knocking) under the high temperature and pressure conditions within an engine cylinder.

Reid Vapor Pressure (RVP): With an estimated RVP of approximately 3.0 psi, this compound is a low-volatility component. This is advantageous, particularly for blending into summer-grade gasoline where strict RVP limits are in place to control evaporative emissions. Its low RVP can help to offset the higher volatility of other components, such as ethanol.

Distillation Characteristics: The boiling point of this compound (115-118 °C) falls within the typical gasoline distillation range. Its inclusion in a gasoline blend would contribute to the mid-to-high boiling range of the fuel. The distillation curve of a gasoline blend is critical for engine performance, affecting cold start, warm-up, and overall drivability.

Comparison with Alternatives

  • Alkylate: Alkylate is a premium gasoline blend component with a high octane rating and low RVP. While this compound's estimated octane is comparable, alkylate's paraffinic nature makes it a very clean-burning fuel with low olefin and aromatic content.

  • Reformate: Reformate is a major source of high-octane aromatics in gasoline. While it provides excellent RON values, it also contributes to higher levels of harmful emissions. This compound, being an olefin, offers an alternative route to high octane without introducing additional aromatics.

  • Ethanol: Ethanol is a widely used biofuel with a very high RON. However, it has a high RVP, which can complicate blending to meet seasonal volatility specifications. It also has a lower energy density than gasoline. This compound's low RVP could make it a complementary blendstock to ethanol.

  • MTBE (Methyl tert-butyl ether): Once a popular octane enhancer, MTBE has been largely phased out in many regions due to groundwater contamination concerns. While it has excellent octane properties, the environmental drawbacks have necessitated the search for alternatives like branched olefins.

Experimental Protocols

The performance data presented in this guide are determined using standardized experimental methods:

  • Research Octane Number (RON): Determined according to ASTM D2699. This test is conducted in a single-cylinder Cooperative Fuel Research (CFR) engine under mild operating conditions (600 rpm engine speed).[1]

  • Motor Octane Number (MON): Determined according to ASTM D2700. This test also uses a CFR engine but under more severe conditions (900 rpm engine speed, higher intake air temperature) to simulate highway driving.[1]

  • Reid Vapor Pressure (RVP): Measured according to ASTM D323. This method determines the absolute vapor pressure of a chilled, air-saturated sample at 37.8°C (100°F).[2]

  • Distillation Characteristics: Determined by ASTM D86. This test measures the temperature at which various volume fractions of a fuel sample evaporate, providing a distillation curve.[3]

Visualizing the Logical Relationships

The following diagram illustrates the relationship between different gasoline blend components and their key performance indicators.

GasolineBlendComponents cluster_components Gasoline Blend Components cluster_performance Key Performance Indicators This compound This compound RON RON This compound->RON High (est.) MON MON This compound->MON Moderate (est.) RVP RVP This compound->RVP Low (est.) Distillation Distillation This compound->Distillation Mid-to-High Boiling Alkylate Alkylate Alkylate->RON High Alkylate->MON High Alkylate->RVP Low Reformate Reformate Reformate->RON Very High Reformate->MON Moderate Reformate->RVP Low Ethanol Ethanol Ethanol->RON Very High Ethanol->RVP High MTBE MTBE MTBE->RON Very High MTBE->MON High MTBE->RVP High

Caption: Relationship between blend components and performance.

Conclusion

Based on estimations from structurally similar C8 branched olefins, this compound shows promise as a valuable gasoline blend component. Its high estimated octane number and low Reid Vapor Pressure make it a potentially attractive option for improving fuel quality while helping to meet stringent volatility regulations. Further experimental research is necessary to precisely quantify its performance characteristics and fully validate its potential as a mainstream gasoline additive. Such studies would provide the definitive data needed for refiners and fuel developers to consider its integration into gasoline blending pools.

References

Catalyst Performance in the Hydrodeoxygenation of 5-Methyl-3-Heptanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The conversion of biomass-derived molecules into valuable chemicals and fuels is a cornerstone of sustainable chemistry. One such key transformation is the hydrodeoxygenation (HDO) of ketones, like 5-methyl-3-heptanone, to produce alkanes and alkenes for use as gasoline components. This guide provides a comparative analysis of different catalysts for the HDO of 5-methyl-3-heptanone, supported by experimental data, to aid researchers in catalyst selection and process optimization.

The hydrodeoxygenation of 5-methyl-3-heptanone is a multi-step process involving the hydrogenation of the ketone to an alcohol, followed by dehydration to form alkenes, which can then be further hydrogenated to alkanes. The choice of catalyst is critical as it dictates the reaction pathway and the final product distribution. Bifunctional catalysts, possessing both metal sites for hydrogenation and acidic sites for dehydration, are particularly effective for this transformation.[1][2]

Comparative Performance of Catalysts

The performance of various catalysts in the hydrodeoxygenation of ketones is summarized below. While specific data for 5-methyl-3-heptanone is available for copper- and platinum-based catalysts, data for other relevant catalysts are included from studies on similar ketones to provide a broader perspective.

Table 1: Performance of Various Catalysts in the Hydrodeoxygenation of Ketones

CatalystSubstrateTemp. (°C)Pressure (atm)H2/Ketone Molar RatioConversion (%)Selectivity (%)Reference
20 wt% Cu-Al₂O₃5-methyl-3-heptanone22012~95~82% C₈ alkenes, ~18% C₈ alkane[2]
1 wt% Pt-Al₂O₃5-methyl-3-heptanone2001299.997% C₈ alkane[2]
7 wt% Ni on Perlkat 79-35-nonanone20013.6->99>99% n-nonane[3][4]
9 wt% Co on Perlkat 79-35-nonanone20013.6->99>99% n-nonane[3][4]
Pt-Cs₂.₅H₀.₅PW₁₂O₄₀Methyl isobutyl ketone100Gas phase--97-99% corresponding alkane[5]
Ni/SiO₂-Al₂O₃ + ZSM-5Ketones20013.6-Total HDO in 1 hr-[6][7]

Key Observations:

  • Platinum-based catalysts exhibit very high activity and selectivity towards the final alkane product, 3-methyl heptane, even at moderate temperatures.[2] The high hydrogenation activity of platinum ensures the complete conversion of the intermediate alkenes.[2]

  • Copper-based catalysts are also effective but tend to favor the production of alkenes (5-methyl-3-heptene and 5-methyl-2-heptene) over the fully saturated alkane.[2] This can be advantageous if alkenes are the desired product.

  • Nickel and Cobalt catalysts supported on aluminosilicates have shown excellent performance in the HDO of 5-nonanone, achieving near-complete conversion and high selectivity to the corresponding alkane.[3][4] This suggests they would also be highly effective for 5-methyl-3-heptanone.

  • Bifunctional catalyst systems , such as a combination of a hydrogenation catalyst (e.g., Ni/SiO₂-Al₂O₃) and a solid acid (e.g., ZSM-5), are highly effective for complete hydrodeoxygenation.[6][7]

Reaction Pathways and Experimental Workflow

The logical flow of the hydrodeoxygenation process and a typical experimental setup are crucial for understanding and replicating research in this area.

HDO_Pathway ketone 5-Methyl-3-Heptanone alcohol 5-Methyl-3-Heptanol ketone->alcohol +H2 (Metal site) alkenes This compound & 5-Methyl-2-Heptene alcohol->alkenes -H2O (Acid site) alkane 3-Methyl Heptane alkenes->alkane +H2 (Metal site)

Figure 1: Reaction pathway for the hydrodeoxygenation of 5-methyl-3-heptanone.

A typical experimental workflow for evaluating catalyst performance in a continuous flow reactor is depicted below.

Experimental_Workflow feed Ketone & H2 Feed reactor Packed-Bed Reactor (Catalyst) feed->reactor condenser Condenser reactor->condenser separator Gas-Liquid Separator condenser->separator gas_analysis Gas Analysis (GC) separator->gas_analysis Gas Products liquid_analysis Liquid Analysis (GC-MS) separator->liquid_analysis Liquid Products

Figure 2: A generalized experimental workflow for catalyst testing in a continuous flow system.

Experimental Protocols

The following sections detail the methodologies for catalyst preparation and hydrodeoxygenation reaction, based on the cited literature.

Catalyst Preparation (Impregnation Method):

A common method for preparing supported metal catalysts is incipient wetness impregnation.

  • Support Preparation: The support material (e.g., γ-Al₂O₃, ZSM-5, Perlkat 79-3) is dried under vacuum to remove adsorbed water.

  • Precursor Solution: A solution of the metal precursor (e.g., Cu(NO₃)₂, H₂PtCl₆, Ni(NO₃)₂·6H₂O) is prepared in a suitable solvent (typically deionized water) in a volume equal to the pore volume of the support.

  • Impregnation: The precursor solution is added dropwise to the support material with constant mixing to ensure even distribution.

  • Drying: The impregnated support is dried in an oven, typically at 100-120°C, to remove the solvent.

  • Calcination: The dried material is then calcined in air at a high temperature (e.g., 300-500°C) to decompose the metal precursor and form the metal oxide.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen at an elevated temperature to convert the metal oxide to the active metallic state.

Hydrodeoxygenation Reaction (Continuous Flow Packed-Bed Reactor):

The following procedure is typical for evaluating catalyst performance in a continuous flow system.[2][3][4]

  • Catalyst Loading: A known amount of the prepared catalyst is packed into a fixed-bed reactor, typically made of stainless steel. The catalyst bed is usually supported by quartz wool.

  • System Purge: The reactor system is purged with an inert gas (e.g., N₂ or Ar) to remove any air.

  • Catalyst Reduction (In-situ): The catalyst is reduced in-situ by flowing hydrogen gas through the reactor at a specific temperature and flow rate for a set period.

  • Reaction Initiation: After reduction, the reactor is brought to the desired reaction temperature and pressure under a continuous flow of hydrogen.

  • Feed Introduction: The liquid ketone feed is introduced into the system using a high-pressure liquid pump and mixed with the hydrogen stream before entering the reactor.

  • Product Collection and Analysis: The reactor effluent is cooled in a condenser, and the liquid and gas phases are separated. The liquid products are collected at regular intervals and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products. The gaseous products are analyzed by gas chromatography (GC) equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).

  • Data Analysis: Conversion of the ketone and selectivity to each product are calculated based on the analytical results.

This guide provides a foundational understanding of the catalytic hydrodeoxygenation of 5-methyl-3-heptanone. The choice of catalyst will ultimately depend on the desired product distribution, with platinum being ideal for alkane production and copper offering a route to valuable alkenes. The provided experimental protocols offer a starting point for further research and development in this area.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-3-heptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 5-Methyl-3-heptene, ensuring operational integrity and adherence to regulatory standards.

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a flammable alkene, requires specific disposal procedures to mitigate risks and ensure compliance. This guide provides a comprehensive, step-by-step approach to its proper disposal.

Key Safety and Handling Information

This compound is a highly flammable liquid and vapor.[1] It is crucial to handle this chemical in a well-ventilated area, away from ignition sources such as heat, sparks, and open flames. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Quantitative Data Summary

A summary of the key physical and safety data for this compound is provided in the table below.

PropertyValue
Molecular FormulaC8H16
Molecular Weight112.22 g/mol
GHS Hazard StatementH225: Highly Flammable liquid and vapor[1]
GHS Precautionary StatementP501: Dispose of contents/ container to an approved waste disposal plant.[2]
UN Number3295
Hazard Class3 (Flammable liquids)
Packing GroupII

Disposal Protocol for this compound

The primary and most critical rule for the disposal of this compound is that it must not be disposed of down the drain .[1] As a flammable and water-immiscible hydrocarbon, it poses a significant fire hazard and can cause environmental damage. The proper disposal method involves collection and segregation for pickup by a licensed hazardous waste disposal service.

Step-by-Step Disposal Procedure
  • Segregation of Waste:

    • This compound is a non-halogenated organic solvent. It is imperative to collect it separately from halogenated solvents and other incompatible waste streams.[3][4] Mixing different types of chemical waste can create hazardous reactions and significantly increase disposal costs.[4]

  • Selection of Waste Container:

    • Use a designated, leak-proof container made of a material compatible with hydrocarbons, such as a glass bottle or a suitable metal can.[1][5]

    • Ensure the container has a secure, tight-fitting screw cap to prevent the escape of flammable vapors.[5][6]

    • The container should be in good condition, with no cracks or signs of deterioration.[5]

  • Labeling of Waste Container:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must explicitly state the full chemical name, "this compound," and its approximate concentration or volume.[1][5] Do not use abbreviations or chemical formulas.

    • Indicate the associated hazards, primarily "Flammable."[5]

  • Accumulation of Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[5]

    • The SAA should be a well-ventilated area, such as a chemical fume hood or a designated flammable storage cabinet.[3]

    • Keep the waste container closed at all times except when adding waste.[1][5][6]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Arranging for Disposal:

    • Once the container is full or waste disposal is required, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or attaching a specific waste tag to the container.

Emergency Procedures for Spills

In the event of a this compound spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Turn off all ignition sources.[7] Place the absorbent material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_evaluation Waste Characterization cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate this compound Waste is_drain_safe Safe for Drain Disposal? start->is_drain_safe segregate Segregate as Non-Halogenated Waste drain_disposal DO NOT Pour Down Drain is_drain_safe->drain_disposal No containerize Use Labeled, Compatible Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.

References

Essential Safety and Logistics for Handling 5-Methyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 5-Methyl-3-heptene, a flammable liquid, is paramount. Adherence to strict safety protocols is necessary to minimize risks of ignition, exposure, and environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Communication

This compound is a highly flammable liquid and vapor. It may cause skin, eye, and respiratory irritation. Inhalation of high concentrations of vapors can lead to dizziness, stupor, and incoordination.[1][2] As a general precaution for heptene (B3026448) isomers, it is advised to avoid breathing in vapors and to prevent skin and eye contact.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles or Face ShieldUse chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be appropriate for splash hazards.[3][4]
Skin Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. For prolonged contact or handling larger volumes, heavy-duty gloves should be used. Always inspect gloves before use and use proper removal techniques.[5][6]
Lab CoatA flame-resistant lab coat is required, especially when handling volumes greater than 1 liter. Ensure sleeves are fully extended to prevent skin exposure.[5][7]
Respiratory RespiratorIf working outside a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][5]
Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, data for related compounds can provide guidance.[1]

ParameterValueSource Compound
Flash Point 25°F (-4°C)n-Heptene[8]
Lower Explosive Limit (LEL) 1%n-Heptene[8]
OSHA PEL (TWA) 500 ppm (2000 mg/m³)n-Heptane[2]
NIOSH REL (TWA) 85 ppm (350 mg/m³)n-Heptane[2]
NIOSH REL (Ceiling) 440 ppm (1800 mg/m³) [15-min]n-Heptane[2]
NIOSH IDLH 750 ppmn-Heptane[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is crucial for minimizing risks when working with this compound.

1. Preparation:

  • Review Safety Data Sheets (SDS): Before beginning work, thoroughly read and understand the SDS for this compound or a structurally similar compound like 1-Heptene.[3]

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[4][5] Have an ANSI-approved eyewash station and safety shower readily accessible.[4]

  • Gather Materials: Assemble all necessary equipment and ensure it is clean and in good condition. Use non-sparking tools and ground all equipment to prevent static discharge.[3][9]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Work in a Fume Hood: Conduct all operations involving this compound inside a chemical fume hood to minimize vapor inhalation.[4][5]

  • Avoid Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3][10] Do not use near electrical outlets or equipment that could generate a spark.

  • Transferring Liquids: When transferring from a bulk container, ensure both containers are bonded and grounded to prevent static electricity buildup.[3][10]

  • Keep Containers Closed: Keep containers tightly sealed when not in use to prevent vapor release.[3]

3. Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Remove PPE: Remove gloves and lab coat using proper technique to avoid contaminating your skin.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[1]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Engineering Controls prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Ground Equipment handle1->handle2 handle3 Dispense Chemical handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Properly Store/Dispose post1->post2 post3 Remove PPE & Wash Hands post2->post3

Safe handling workflow for this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a flammable liquid, it is considered a hazardous waste.

1. Waste Identification and Classification:

  • This compound waste is classified as a hazardous waste due to its ignitability.[11][12]

  • The corresponding EPA hazardous waste code is D001 .[12][13]

2. Waste Collection and Storage:

  • Container: Collect waste in a designated, chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and properly labeled.[14][15]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[14]

  • Segregation: Do not mix this compound waste with other waste streams, especially oxidizers or corrosives.[16]

  • Storage Location: Store the waste container in a designated satellite accumulation area, which should be a flammable storage cabinet if available.[10][14] Keep the storage area away from ignition sources.[10]

3. Arranging for Disposal:

  • Licensed Disposal Company: The primary method for disposal is through a licensed hazardous waste disposal company.[3]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Documentation: Provide an accurate description of the waste, including its composition and volume, to the disposal company.

Waste Disposal Workflow Diagram

cluster_collection Waste Collection cluster_storage On-Site Storage cluster_disposal Final Disposal coll1 Use Designated Container coll2 Label as 'Hazardous Waste' (D001) coll1->coll2 coll3 Segregate from Incompatibles coll2->coll3 store1 Store in Satellite Accumulation Area coll3->store1 store2 Keep Container Closed store1->store2 store3 Away from Ignition Sources store2->store3 disp1 Contact EHS for Pickup store3->disp1 disp2 Provide Waste Information disp1->disp2 disp3 Transfer to Licensed Disposal Company disp2->disp3

Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.